Product packaging for Biotin-PEG4-acid(Cat. No.:CAS No. 721431-18-1)

Biotin-PEG4-acid

カタログ番号: B1667292
CAS番号: 721431-18-1
分子量: 491.6 g/mol
InChIキー: GYOXFFWLRKVJJX-ZWOKBUDYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Biotin-PEG4-acid is a heterobiofunctional biotin PEG derivative containing a carboxylic acid group. The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H37N3O8S B1667292 Biotin-PEG4-acid CAS No. 721431-18-1

特性

IUPAC Name

3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O8S/c25-18(4-2-1-3-17-20-16(15-33-17)23-21(28)24-20)22-6-8-30-10-12-32-14-13-31-11-9-29-7-5-19(26)27/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)/t16-,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOXFFWLRKVJJX-ZWOKBUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589237
Record name 17-Oxo-21-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10,13-tetraoxa-16-azahenicosan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721431-18-1
Record name 17-Oxo-21-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10,13-tetraoxa-16-azahenicosan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Biotin-PEG4-Acid: Structure, Properties, and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-acid is a heterobifunctional crosslinker that has become an indispensable tool in biotechnology and drug development. This molecule incorporates three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin (B1170675), a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid group for covalent conjugation to primary amines. This guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, with a focus on its utility in protein labeling, interaction studies, and targeted drug delivery.

Chemical Structure and Properties

This compound consists of a biotin molecule linked to a carboxylic acid through a 15-atom spacer arm containing a four-unit polyethylene (B3416737) glycol chain. The IUPAC name for this compound is 17-oxo-21-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10,13-tetraoxa-16-azahenicosanoic acid[1]. The presence of the PEG4 linker significantly increases the hydrophilicity of the molecule, which in turn imparts better water solubility to the molecules it is conjugated to, reducing the potential for aggregation of labeled proteins in solution.

The terminal carboxylic acid provides a reactive handle for conjugation to primary amine groups on biomolecules such as proteins, peptides, and antibodies. This reaction is typically mediated by carbodiimide (B86325) chemistry, for example, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.

Quantitative Data Summary
PropertyValueReferences
CAS Number 721431-18-1[1][2]
Molecular Formula C21H37N3O8S[1][2]
Molecular Weight 491.60 g/mol [1][2]
Appearance White to off-white solid[3]
Solubility Water, DMSO, DMF[2]
Purity Typically ≥95%[2][3]

Key Applications in Research and Drug Development

The unique properties of this compound make it a versatile reagent for a wide range of applications:

  • Biotinylation: The primary use of this compound is for the biotinylation of proteins, peptides, and other biomolecules. The biotin label allows for the detection, purification, and immobilization of these molecules using streptavidin or avidin conjugates.

  • Protein-Protein Interaction Studies: this compound is employed in pull-down assays to identify and study protein binding partners. A "bait" protein is biotinylated and used to capture "prey" proteins from a cell lysate, which can then be identified by mass spectrometry.

  • Targeted Drug Delivery: In the field of drug development, biotin can act as a targeting ligand for cancer cells that overexpress biotin receptors. Biotin-PEG linkers are used to conjugate drugs to nanoparticles or antibodies, facilitating their delivery to tumor sites[1].

  • Antibody-Drug Conjugates (ADCs): The PEG spacer in this compound is beneficial in the construction of ADCs, where it can improve the pharmacokinetic properties of the conjugate.

Experimental Protocols

General Protocol for Protein Biotinylation using this compound and EDC/NHS

This protocol describes the general steps for labeling a protein with this compound via its primary amine groups.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Desalting column for buffer exchange

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.

  • Prepare Reagent Stock Solutions:

    • Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, combine a molar excess of this compound, EDC, and NHS. A typical starting ratio is 1:1.5:1.5 (this compound:EDC:NHS).

    • Incubate at room temperature for 15-30 minutes to form the amine-reactive NHS ester.

  • Biotinylation Reaction:

    • Add the activated this compound solution to the protein solution. The molar ratio of the biotinylation reagent to the protein will need to be optimized but a starting point of 20-50 fold molar excess is common.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester.

    • Remove excess, non-reacted biotinylation reagent using a desalting column or dialysis.

  • Characterization: The extent of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Example from Published Research: N-terminal Biotinylation of a Peptide

In a study developing peptide binders to the SARS-CoV-2 spike protein, researchers used this compound (referred to as Biotin-PEG4-propionic acid, CAS# 721431-18-1) for the N-terminal biotinylation of a synthesized peptide[4][5].

Protocol Synopsis:

  • Following solid-phase peptide synthesis, the resin-bound peptide was washed with DMF.

  • This compound was activated with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • The activated this compound was incubated with the peptide-resin for 1 hour at room temperature to achieve biotinylation at the N-terminus of the peptide[4][5].

  • The biotinylated peptide was then cleaved from the resin and deprotected.

Visualizing Molecular Interactions and Workflows

Chemical Structure of this compound

G Biotin Biotin PEG4 PEG4 Linker (15-atom spacer) Biotin->PEG4 Acid Carboxylic Acid (-COOH) PEG4->Acid

Caption: A simplified block diagram of the this compound structure.

Workflow for Protein Biotinylation and Pull-Down Assay

G cluster_activation Activation cluster_labeling Labeling cluster_pulldown Pull-Down Biotin_acid This compound Activated_biotin Amine-Reactive Biotin-PEG4-NHS Ester Biotin_acid->Activated_biotin EDC_NHS EDC / NHS EDC_NHS->Activated_biotin Protein Protein of Interest (with primary amines) Activated_biotin->Protein Labeled_protein Biotinylated 'Bait' Protein Protein->Labeled_protein Complex Bait-Prey-Bead Complex Labeled_protein->Complex Lysate Cell Lysate (containing 'Prey' proteins) Lysate->Complex Streptavidin_beads Streptavidin-coated Beads Streptavidin_beads->Complex Elution Elution Complex->Elution MS Mass Spectrometry (Prey Identification) Elution->MS

Caption: Experimental workflow for a pull-down assay using this compound.

SARS-CoV-2 Viral Entry Pathway

G Virus SARS-CoV-2 Virion Spike Spike Protein (S) Virus->Spike expresses ACE2 ACE2 Receptor Spike->ACE2 binds to Entry Viral Entry & Membrane Fusion Spike->Entry mediates Host_Cell Host Cell Membrane ACE2->Host_Cell located on ACE2->Entry mediates Replication Viral Replication Entry->Replication leads to

Caption: Simplified diagram of SARS-CoV-2 entry into a host cell.

References

An In-depth Technical Guide to Biotin-PEG4-Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of Biotin-PEG4-acid, a versatile reagent for bioconjugation. The strategic design of this molecule, incorporating a biotin (B1667282) moiety for high-affinity binding, a tetra-polyethylene glycol (PEG4) spacer for enhanced solubility and reduced steric hindrance, and a terminal carboxylic acid for covalent ligation, makes it an invaluable tool in various life science and drug development applications.

Core Concepts: The Tripartite Structure of this compound

This compound is a heterobifunctional linker composed of three key functional domains:

  • Biotin Moiety: This vitamin H derivative exhibits an extraordinarily high and specific affinity for avidin (B1170675) and streptavidin proteins (Kd ≈ 10⁻¹⁵ M). This near-irreversible interaction forms the basis for numerous detection, purification, and targeting applications.

  • PEG4 Spacer: The hydrophilic tetra-polyethylene glycol linker imparts several advantageous properties. It significantly increases the water solubility of the biotinylated molecule, which is particularly beneficial when working with hydrophobic biomolecules. The extended and flexible nature of the 29 Å spacer arm minimizes steric hindrance, allowing for efficient binding of the biotin group to the deep biotin-binding pocket of avidin or streptavidin.[1]

  • Carboxylic Acid Group: This terminal functional group is the reactive handle for covalent attachment to primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins). It is important to note that the carboxylic acid itself is not reactive towards amines and requires activation to form a stable amide bond.[2][3]

Mechanism of Action in Amine Bioconjugation

The conjugation of this compound to amine-containing biomolecules is a two-step process involving the activation of the carboxylic acid followed by nucleophilic attack from the amine. The most common activation method utilizes a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Step 1: Activation of the Carboxylic Acid

EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxylic acid. To enhance the efficiency and stability of the reaction, NHS or Sulfo-NHS is added. These reagents react with the O-acylisourea intermediate to form a more stable amine-reactive NHS or Sulfo-NHS ester, respectively. This semi-stable ester is less susceptible to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled and efficient reaction with the target amine. The activation reaction is most efficient at a pH of 4.5-7.2.[4]

Step 2: Nucleophilic Attack by the Amine

The activated NHS/Sulfo-NHS ester of this compound readily reacts with primary amines on the target biomolecule. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of NHS or Sulfo-NHS as a byproduct. This reaction is most efficient at a pH of 7-9.[5]

Alternatively, pre-activated Biotin-PEG4-NHS ester can be used, simplifying the conjugation to a single-step reaction with the amine-containing molecule.[6]

Below is a diagram illustrating the two-step conjugation mechanism.

Biotin_PEG4_Acid_Conjugation BiotinPEG4Acid Biotin-PEG4-COOH ActivatedEster Biotin-PEG4-NHS Ester (Active Intermediate) BiotinPEG4Acid->ActivatedEster Activation EDC_NHS EDC / NHS (pH 4.5-7.2) Conjugate Biotin-PEG4-CO-NH-Protein (Stable Amide Bond) ActivatedEster->Conjugate Conjugation (pH 7-9) Protein Protein-NH₂ Byproduct NHS Conjugate->Byproduct Release

This compound conjugation mechanism.

Quantitative Data

While precise reaction yields are highly dependent on the specific biomolecule, buffer conditions, and reactant concentrations, the following table provides general guidelines and expected outcomes for the biotinylation of proteins.

ParameterThis compound (with EDC/NHS)Biotin-PEG4-NHS Ester
Optimal Activation pH 4.5 - 7.2N/A (pre-activated)
Optimal Conjugation pH 7.0 - 8.57.0 - 9.0
Recommended Molar Excess of Reagent (to protein) Optimization required (start with 20-50 fold excess)12-20 fold excess for concentrated proteins (>2mg/mL), ≥20 fold for dilute proteins
Typical Reaction Time Activation: 15-30 min; Conjugation: 2h at RT or overnight at 4°C30-60 min at RT or 2h on ice
Typical Degree of Labeling (Antibody) Variable, requires optimization3-5 biotins per antibody
Stability of Biotinylated Antibody Stable for at least 5 years at 4°C, longer when frozen at -20°C or -80°C[7][8][9][10]Stable for at least 5 years at 4°C, longer when frozen at -20°C or -80°C[7][8][9][10]

Experimental Protocols

Two-Step Biotinylation of a Protein using this compound with EDC and Sulfo-NHS

This protocol is adapted for the conjugation of an amine-containing protein with this compound.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, MES, HEPES)

  • This compound

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

  • Desalting column for buffer exchange and purification of the conjugate

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation (Prepare fresh):

    • Dissolve this compound in DMSO or DMF to a stock concentration of 10-50 mM.

    • Dissolve EDC in Activation Buffer to a concentration of 10 mg/mL (~52 mM).

    • Dissolve Sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL (~46 mM).

  • Activation of this compound:

    • Add a 20-50 fold molar excess of the this compound stock solution to the protein solution.

    • Immediately add a 2-fold molar excess of EDC (relative to this compound) to the reaction mixture.

    • Immediately add a 5-fold molar excess of Sulfo-NHS (relative to this compound) to the reaction mixture.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester groups.

  • Purification: Remove excess biotinylation reagent and byproducts by buffer exchange using a desalting column equilibrated with a suitable storage buffer (e.g., PBS). Size-exclusion chromatography (SEC) or dialysis can also be used for purification.[11][12]

Biotinylation of Cell Surface Proteins using Biotin-PEG4-NHS Ester

This protocol describes the labeling of primary amines on cell surface proteins.

Materials:

  • Adherent cells in culture

  • Biotin-PEG4-NHS Ester

  • Ice-cold PBS, pH 8.0

  • Quenching Buffer: PBS containing 100 mM glycine

  • Lysis Buffer

Procedure:

  • Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.

  • Prepare a 20 mM stock solution of Biotin-PEG4-NHS Ester in anhydrous DMSO immediately before use.

  • Dilute the stock solution in ice-cold PBS (pH 8.0) to a final concentration of 2 mM.

  • Add the biotinylation solution to the cells and incubate for 30 minutes at 4°C to minimize endocytosis.

  • Aspirate the biotinylation solution and wash the cells three times with the Quenching Buffer to stop the reaction.

  • Proceed with cell lysis and downstream applications.[6]

Applications in Signaling Pathway Analysis

This compound and its derivatives are powerful tools for elucidating complex cellular signaling pathways.

Studying Receptor Endocytosis and Trafficking

Biotinylation of cell surface proteins is a widely used method to study the dynamics of receptor internalization, recycling, and degradation. By labeling surface receptors with a membrane-impermeable biotinylation reagent like Sulfo-NHS-LC-Biotin (a cleavable analog), the fate of the labeled receptors can be tracked over time.[1][3][13][14]

The workflow for a receptor endocytosis assay is depicted below.

Receptor_Endocytosis_Workflow Start Cells with Surface Receptors Biotinylation Biotinylate Surface Proteins (4°C) Start->Biotinylation Incubation Incubate at 37°C (Allow Endocytosis) Biotinylation->Incubation Cleavage Cleave Surface Biotin (Membrane-impermeable reducing agent) Incubation->Cleavage Lysis Cell Lysis Cleavage->Lysis PullDown Streptavidin Pull-down of Internalized Biotinylated Receptors Lysis->PullDown Analysis Western Blot Analysis PullDown->Analysis

Workflow for studying receptor endocytosis.
Investigating Protein S-Nitrosylation with the Biotin Switch Assay

S-nitrosylation, the covalent modification of cysteine thiols by nitric oxide, is a critical post-translational modification in cellular signaling. The biotin switch technique (BST) is a powerful method for detecting S-nitrosylated proteins. This assay involves three main steps: blocking free thiols, selectively reducing S-nitrosothiols to thiols, and then labeling the newly formed thiols with a biotinylating reagent.[15][16][17][18][19]

The logical flow of the biotin switch assay is illustrated below.

Biotin_Switch_Assay ProteinSample Protein Sample with Free Thiols (-SH) and S-Nitrosothiols (-SNO) Blocking Block Free Thiols (e.g., MMTS) ProteinSample->Blocking BlockedProtein Protein with Blocked Thiols and Intact -SNO Blocking->BlockedProtein Reduction Reduce -SNO to -SH (e.g., Ascorbate) BlockedProtein->Reduction UnmaskedThiol Protein with Unmasked Thiol at SNO site Reduction->UnmaskedThiol Biotinylation Label Unmasked Thiol with Biotin UnmaskedThiol->Biotinylation BiotinylatedProtein Biotinylated Protein Biotinylation->BiotinylatedProtein

Logical flow of the biotin switch assay.

Troubleshooting

ProblemPossible CauseSolution
Low or no biotinylation Inactive EDC/NHS reagents due to hydrolysis.Prepare EDC and NHS solutions fresh immediately before use. Store stock powders desiccated at -20°C.[20][21]
Buffer contains primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) that compete with the reaction.Use a non-amine, non-carboxylate buffer such as MES for activation and PBS for conjugation.[22][23]
pH of the reaction is not optimal.Ensure the activation step is performed at pH 4.5-7.2 and the conjugation step at pH 7.0-9.0.[4]
Protein precipitation High degree of modification leading to aggregation.Reduce the molar excess of the biotinylation reagent or shorten the reaction time.[24]
Protein is not stable in the reaction buffer.Perform a buffer exchange to a more suitable buffer for the specific protein.
High background in pull-down assays Non-specific binding of the protein to the streptavidin beads.Increase the number and stringency of wash steps after incubation with the beads. Include a blocking step with a non-biotinylated protein (e.g., BSA).
Incomplete quenching of the biotinylation reaction.Ensure the quenching step is performed with a sufficient concentration of the quenching agent for an adequate amount of time.

This guide provides a foundational understanding of this compound and its applications in bioconjugation. For specific applications, optimization of the reaction conditions is highly recommended to achieve the desired degree of labeling and preserve the biological activity of the target molecule.

References

An In-depth Technical Guide to Biotin-PEG4-acid: Properties, Solubility, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-acid, a versatile heterobifunctional linker widely utilized in biomedical research and drug development. This document details its physicochemical properties, solubility characteristics, and provides standardized experimental protocols for its application in bioconjugation.

Core Properties of this compound

This compound is a biotinylation reagent that incorporates a hydrophilic tetraethylene glycol (PEG) spacer arm. This spacer enhances water solubility and minimizes steric hindrance, facilitating efficient binding of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin.[1][2] The terminal carboxylic acid group allows for its conjugation to primary amines on proteins, peptides, and other biomolecules through the formation of a stable amide bond.[1]

PropertyValueReferences
CAS Number 721431-18-1[1][3][4][5][6][7][8]
Molecular Formula C21H37N3O8S[1][3][4][5][7][8]
Molecular Weight 491.60 g/mol [1][3][4][5][6][7][9]
Appearance White to beige solid/powder[1][6]
Purity ≥95%[5][7]

Solubility and Storage

The hydrophilic PEG spacer significantly enhances the aqueous solubility of this compound, a crucial feature for its use in biological systems.[1][2][3]

SolventSolubilityReferences
Water Soluble[4]
Dimethyl Sulfoxide (DMSO) Soluble[4][6]
Dimethylformamide (DMF) Soluble[4][6]
Dichloromethane (DCM) Soluble[6]
Acetonitrile Soluble[6]

Storage Conditions: For long-term stability, this compound should be stored at -20°C in a dry and dark environment.[3][4][5] For short-term storage (days to weeks), refrigeration at 0-4°C is acceptable.[3] It is shipped under ambient temperature as a non-hazardous chemical.[3][4]

Experimental Protocols

General Dissolution Protocol

Due to its solubility in multiple common laboratory solvents, preparing a stock solution of this compound is straightforward.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

Procedure:

  • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C. For applications sensitive to DMSO or DMF, further dilution into an appropriate aqueous buffer can be performed immediately before use.

Protein Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a primary amine-containing protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method first activates the carboxylic acid on the this compound to form a more reactive NHS ester, which then efficiently reacts with primary amines on the target protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4)

  • This compound stock solution (in DMSO or DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in the Activation Buffer.

  • Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.

  • Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated biotin reagent.

Step 2: Conjugation to the Protein

  • Immediately add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the biotin reagent to the protein is a common starting point, though the optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching the Reaction

  • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-activated biotin.

  • Incubate for 15-30 minutes at room temperature.

Step 4: Purification

  • Remove excess, unreacted biotin and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Visualizing Workflows and Applications

Biotinylation Workflow

The following diagram illustrates the general workflow for labeling a protein with this compound.

Biotinylation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Biotin_PEG4_Acid This compound Activated_Biotin NHS-activated Biotin-PEG4 Biotin_PEG4_Acid->Activated_Biotin Activate Carboxyl Group EDC_NHS EDC + NHS EDC_NHS->Activated_Biotin Protein Target Protein (with -NH2 groups) Activated_Biotin->Protein Biotinylated_Protein Biotinylated Protein Protein->Biotinylated_Protein Form Amide Bond Purification Desalting Column or Dialysis Biotinylated_Protein->Purification Final_Product Purified Biotinylated Protein Purification->Final_Product

Caption: Workflow for protein biotinylation using this compound.

Principle of Biotin-Targeted Drug Delivery

This compound is instrumental in developing targeted drug delivery systems. The biotin moiety serves as a targeting ligand for cells that overexpress biotin receptors, such as many types of cancer cells.[10][11]

Targeted_Drug_Delivery cluster_construct Drug-Carrier Construct cluster_cell Target Cell Drug Drug Carrier Carrier (e.g., Nanoparticle) Drug->Carrier Biotin Biotin-PEG4 Carrier->Biotin Receptor Biotin Receptor Biotin->Receptor Binding Cell Cancer Cell Internalization Receptor-Mediated Endocytosis Receptor->Internalization Drug_Release Drug Release & Action Internalization->Drug_Release

Caption: Biotin-mediated targeted drug delivery mechanism.

This guide provides foundational information for the effective use of this compound. Researchers are encouraged to optimize these protocols for their specific applications to achieve the best results.

References

An In-Depth Technical Guide to Biotinylation Using PEGylated Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of biotinylation utilizing polyethylene (B3416737) glycol (PEG) linkers. It covers the fundamental principles, advantages of PEGylation, detailed experimental protocols, and applications in life sciences and drug development.

Introduction to Biotinylation and the Role of PEGylation

Biotinylation is the process of covalently attaching biotin (B1667282), a small vitamin (B7), to a molecule of interest, such as a protein, antibody, or nucleic acid.[1] This process is a cornerstone of many life science applications due to the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[2][3] This high-affinity bond allows for the sensitive detection, purification, and immobilization of biotinylated molecules.[1]

The Advent of PEGylated Reagents

Traditional biotinylation reagents often utilize hydrocarbon spacer arms. While effective, these can sometimes lead to issues such as aggregation of the labeled protein and steric hindrance, where the bulky nature of the target molecule or the streptavidin complex impedes the biotin-streptavidin interaction.[4] The incorporation of a polyethylene glycol (PEG) chain as a spacer arm in biotinylation reagents addresses these challenges.[5]

Advantages of PEGylation in Biotinylation:

  • Increased Solubility: The hydrophilic nature of the PEG linker imparts greater water solubility to the biotinylated molecule, which is particularly beneficial for hydrophobic proteins and can help prevent aggregation.[5]

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG chain provides a longer spacer between the biotin and the target molecule, reducing steric hindrance and improving the accessibility of biotin for binding to streptavidin.[1][4]

  • Enhanced Stability: PEGylation can protect the labeled molecule from proteolytic degradation and may reduce its immunogenicity.

  • Improved Bioavailability: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, leading to a longer circulation half-life in vivo.[5]

Characterization of Common PEGylated Biotinylation Reagents

PEGylated biotinylation reagents are available with different reactive groups to target specific functional groups on biomolecules, and with varying PEG chain lengths to modulate the spacer arm.

Reactive Chemistries

The choice of reactive group is dictated by the available functional groups on the target molecule. The two most common amine-reactive and sulfhydryl-reactive chemistries are:

  • N-hydroxysuccinimide (NHS) Esters: These are among the most popular biotinylation reagents. NHS esters react efficiently with primary amines (-NH₂) found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues to form stable amide bonds.[6] This reaction is typically carried out in a pH range of 7-9.[6]

  • Maleimides: These reagents are specific for sulfhydryl groups (-SH) found on cysteine residues. The maleimide (B117702) group reacts with a sulfhydryl to form a stable thioether bond.[7] This reaction is most efficient at a pH range of 6.5-7.5.[7] At pH values above 7.5, reactivity towards primary amines can occur.[8]

PEG Linker Length

The length of the PEG spacer arm is another critical parameter. It is typically denoted by the number of PEG units in the chain (e.g., PEG4, PEG12).

  • Short PEG Chains (e.g., 2-6 units): These are suitable for applications where close proximity between the biotin and the target is desired and steric hindrance is less of a concern.[4]

  • Long PEG Chains (e.g., 12-24 units): These offer greater flexibility and are ideal for situations where increased separation is needed to overcome steric hindrance and to enhance solubility.[4]

Data Presentation: Comparison of PEGylated Biotinylation Reagent Properties
Parameter NHS-PEG-Biotin Maleimide-PEG-Biotin References
Target Functional Group Primary amines (-NH₂)Sulfhydryl groups (-SH)[4][7]
Optimal Reaction pH 7.0 - 9.06.5 - 7.5[6][7]
Bond Type Formed AmideThioether[6][7]
Bond Stability Highly stableHighly stable[6][7]
Selectivity High for primary aminesHigh for sulfhydryls at optimal pH[6][7]
PEG Linker Length (Typical) 2, 4, 8, 12, 24 units2, 4, 11 units[4]
Qualitative Efficiency Generally high and straightforward for proteins with accessible lysines.Highly efficient for proteins with available free cysteines. Reaction kinetics are typically fast.[9]
Key Advantages Targets abundant functional groups in proteins.Highly specific targeting of cysteine residues.[4][7]
Considerations Can modify multiple sites on a protein. Avoid amine-containing buffers (e.g., Tris, glycine).Requires a free sulfhydryl group, which may necessitate reduction of disulfide bonds.[6][7]

Note on Quantitative Data: Direct, universal quantitative comparisons of binding affinities (Kd) for different PEG linker lengths and conjugation efficiencies between NHS and maleimide chemistries are highly dependent on the specific protein, buffer conditions, and steric environment. Longer PEG linkers generally reduce steric hindrance, which can lead to a higher apparent binding affinity in the context of large interacting partners. Maleimide reactions with free thiols are known to be very rapid and efficient.[9]

Experimental Protocols

This section provides detailed methodologies for common biotinylation procedures using PEGylated reagents.

Protein Biotinylation using NHS-PEG-Biotin

This protocol describes the biotinylation of a generic protein, such as an antibody, using an NHS-PEG-Biotin reagent.

Materials:

  • Protein to be biotinylated (1-10 mg/mL in an amine-free buffer)

  • NHS-PEG-Biotin reagent (e.g., NHS-PEG4-Biotin)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

  • Quenching buffer (e.g., Tris-HCl, pH 7.5)

Methodology:

  • Buffer Exchange (if necessary): Ensure the protein is in an amine-free buffer like PBS. If the protein solution contains Tris or glycine (B1666218), perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, prepare a stock solution of the NHS-PEG-Biotin reagent (e.g., 10 mM) in anhydrous DMF or DMSO. The NHS-ester is moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for long-term storage.[6]

  • Molar Excess Calculation: Determine the amount of biotin reagent to add to the protein solution. A common starting point is a 20-fold molar excess of the biotin reagent to the protein.[6] The optimal ratio may need to be determined empirically.

    • Calculation Example: For 1 mL of a 2 mg/mL IgG solution (MW ≈ 150,000 g/mol ):

      • Moles of IgG = (0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol

      • Moles of Biotin Reagent (20-fold excess) = 1.33 x 10⁻⁸ mol * 20 = 2.66 x 10⁻⁷ mol

      • Volume of 10 mM Biotin Stock = (2.66 x 10⁻⁷ mol) / (0.01 mol/L) = 2.66 x 10⁻⁵ L = 26.6 µL

  • Biotinylation Reaction: Add the calculated volume of the NHS-PEG-Biotin stock solution to the protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6]

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM.

  • Purification: Remove excess, non-reacted biotin reagent by dialysis against PBS or by using a desalting column. This step is crucial to prevent free biotin from interfering with downstream applications.

Cell Surface Biotinylation

This protocol is for labeling proteins on the surface of living cells in culture using a membrane-impermeable sulfo-NHS-PEG-Biotin reagent.

Materials:

  • Adherent or suspension cells

  • Ice-cold PBS (pH 8.0)

  • Sulfo-NHS-PEG-Biotin reagent

  • Quenching solution (e.g., 100 mM glycine in PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Methodology:

  • Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. Perform all subsequent steps on ice to minimize endocytosis.

  • Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS-PEG-Biotin in ice-cold PBS (pH 8.0) to the desired final concentration (typically 0.25-1.0 mg/mL).

  • Biotinylation Reaction: Incubate the cells with the biotinylation solution for 30 minutes on ice with gentle agitation.

  • Quenching: Aspirate the biotinylation solution and wash the cells three times with ice-cold quenching solution to stop the reaction by consuming any unreacted biotin reagent.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Clarification: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the biotinylated cell surface proteins.

Purification of Biotinylated Proteins with Streptavidin Agarose

This protocol describes the capture of biotinylated proteins from a complex mixture, such as a cell lysate.

Materials:

  • Biotinylated protein sample (e.g., cell lysate from section 3.2)

  • Streptavidin-agarose beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1 M Tris, pH 8.5)

Methodology:

  • Bead Equilibration: Wash the streptavidin-agarose beads three times with Binding/Wash Buffer.

  • Binding: Add the biotinylated protein sample to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Denaturing Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes. This will elute the biotinylated protein along with the streptavidin monomers.

    • Acidic Elution: Resuspend the beads in 0.1 M glycine, pH 2.8, and incubate for 5-10 minutes. Pellet the beads and collect the supernatant containing the eluted protein. Immediately neutralize the eluate with Neutralization Buffer.

Determination of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin incorporated into a protein.

Materials:

  • Purified biotinylated protein sample

  • HABA/Avidin solution

  • Spectrophotometer or microplate reader

Methodology:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.

  • Measure Baseline Absorbance: In a cuvette or microplate well, measure the absorbance of the HABA/Avidin solution at 500 nm.

  • Add Biotinylated Sample: Add a known volume of the purified biotinylated protein to the HABA/Avidin solution and mix.

  • Measure Final Absorbance: Once the absorbance reading stabilizes, record the final absorbance at 500 nm.

  • Calculation: The biotin displaces the HABA from the avidin, causing a decrease in absorbance. The change in absorbance is proportional to the amount of biotin in the sample. The moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.

Visualization of Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway where PEGylated biotinylation is employed.

Experimental Workflows

experimental_workflow cluster_labeling Cell Surface Biotinylation cluster_lysis Protein Extraction cluster_purification Affinity Purification cluster_analysis Downstream Analysis a Wash Cells (Ice-cold PBS) b Incubate with Sulfo-NHS-PEG-Biotin a->b c Quench Reaction (Glycine Solution) b->c d Cell Lysis (RIPA Buffer) c->d e Clarify Lysate (Centrifugation) d->e f Bind to Streptavidin Beads e->f g Wash Beads f->g h Elute Proteins g->h i SDS-PAGE & Western Blot h->i j Mass Spectrometry (Protein ID) h->j

Caption: Workflow for identification of cell surface proteins.

pulldown_workflow cluster_bait Bait Preparation cluster_interaction Interaction cluster_analysis Analysis a Biotinylate Bait Protein (e.g., with NHS-PEG-Biotin) b Purify Biotinylated Bait a->b c Immobilize on Streptavidin Beads b->c d Incubate Beads with Cell Lysate (Prey) c->d e Wash to Remove Non-specific Binders d->e f Elute Prey Proteins e->f g Analyze by Mass Spectrometry f->g

Caption: Biotin pull-down assay for protein-protein interactions.

Signaling Pathway Example: PI3K/Akt Pathway

Biotinylation techniques, including proximity labeling (e.g., BioID), are used to identify protein-protein interactions within signaling cascades like the PI3K/Akt pathway. A protein of interest in the pathway can be fused to a biotin ligase, which then biotinylates nearby interacting proteins. These can then be purified and identified.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (Cell Survival, Growth) Akt->Downstream Activation Akt_BioID Akt-BioID Fusion (Bait) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Interactors Biotinylated Interacting Proteins Akt_BioID->Interactors Proximity Biotinylation

Caption: PI3K/Akt pathway with proximity biotinylation of Akt interactors.

Applications in Research and Drug Development

The versatility of PEGylated biotinylation reagents has led to their widespread adoption in numerous applications:

  • Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies with PEG linkers offer enhanced sensitivity and reduced background signal.

  • Affinity Chromatography: Immobilized streptavidin is used to purify biotinylated proteins, peptides, and other molecules from complex mixtures.

  • Cell and Tissue Targeting: Biotin can be used as a targeting ligand to deliver drugs, imaging agents, or nanoparticles to cells that overexpress biotin receptors. PEGylation in this context helps to improve the pharmacokinetic profile of the conjugate.[10]

  • Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): These techniques use biotin-streptavidin interactions to immobilize one of the binding partners onto a sensor surface for studying molecular interactions. The PEG linker provides flexibility and reduces non-specific binding.

  • Proteomics: Cell surface biotinylation coupled with mass spectrometry is a powerful method for identifying and quantifying the cell surface proteome. Proximity labeling techniques like BioID and APEX, which use biotinylation, are instrumental in mapping protein-protein interaction networks within living cells.

Conclusion

Biotinylation using PEGylated reagents is a powerful and versatile technology for researchers, scientists, and drug development professionals. The inclusion of a PEG linker offers significant advantages in terms of solubility, stability, and reduced steric hindrance, leading to more robust and reliable results across a wide range of applications. By understanding the principles of different reactive chemistries and the impact of PEG linker length, and by following optimized experimental protocols, researchers can effectively leverage this technology to advance their scientific goals.

References

Biotin-PEG4-acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Biotin-PEG4-acid, a versatile biotinylation reagent. It includes key technical data, detailed experimental protocols for its application in labeling biomolecules, and conceptual diagrams to illustrate its use in targeted drug delivery.

Core Data Presentation

This compound is a heterobifunctional molecule that combines biotin (B1667282) with a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a carboxylic acid group. This structure imparts water solubility to the molecules it conjugates with and provides a spacer arm to reduce steric hindrance in biotin-avidin/streptavidin binding.

PropertyValueReferences
CAS Number 721431-18-1[1][2][][4][5]
Molecular Weight 491.60 g/mol [1][2][][4][6]
Molecular Formula C₂₁H₃₇N₃O₈S[1][2][]
Purity ≥95%[2][4]
Appearance White to off-white solid[7]
Solubility Water, DMSO, DMF[][8]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Protect from moisture.[1][][7]

Experimental Protocols

The carboxylic acid group of this compound requires activation to react with primary amines (e.g., lysine (B10760008) residues on proteins). This is commonly achieved using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS to form a more stable amine-reactive NHS ester.

Protocol 1: Two-Step Biotinylation of an Antibody using EDC/NHS Activation

This protocol first activates this compound and then adds the activated reagent to the antibody solution.

Materials:

  • This compound

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, MES, HEPES) at pH 7.2-8.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for buffer exchange and purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound with a molar excess of EDC and NHS in Activation Buffer. A typical molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Biotinylation Reaction:

    • Add the activated this compound solution to the antibody solution. The molar ratio of the biotinylation reagent to the antibody will need to be optimized, but a starting point is a 20 to 50-fold molar excess.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or on ice for 2 hours.

  • Purification:

    • Remove excess, non-reacted biotinylation reagent using a desalting column or by dialysis against PBS.

  • Storage:

    • Store the biotinylated antibody under the same conditions as the unlabeled antibody.

Protocol 2: Biotinylation of Cell Surface Proteins

This protocol outlines the biotinylation of proteins on the surface of living cells.

Materials:

  • Cells in suspension

  • Ice-cold PBS, pH 8.0

  • This compound (activated as described in Protocol 1, or using an NHS-ester derivative like NHS-PEG4-Biotin for simplicity)

  • Quenching Buffer: PBS containing 100 mM glycine (B1666218) or Tris

Procedure:

  • Cell Preparation:

    • Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.

    • Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).

  • Biotinylation:

    • Add the freshly activated this compound (or NHS-PEG4-Biotin) to the cell suspension. A final concentration of 2 mM is a common starting point.

    • Incubate for 30 minutes at room temperature. To minimize internalization of the biotin reagent, the incubation can be performed at 4°C.

  • Quenching and Washing:

    • Wash the cells three times with Quenching Buffer to stop the reaction and remove any excess biotinylation reagent.

The biotinylated cells are now ready for subsequent applications, such as cell lysis followed by affinity purification of the labeled surface proteins.

Mandatory Visualizations

Experimental Workflow for Protein Biotinylation

G Experimental Workflow for Protein Biotinylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage A Prepare this compound in DMSO/DMF D Activate Carboxyl Group: Mix this compound with EDC/NHS A->D B Prepare EDC/NHS in Activation Buffer B->D C Prepare Protein in Amine-Free Buffer E Conjugation: Add activated biotin reagent to protein C->E D->E Add immediately F Remove Excess Reagent: Desalting Column or Dialysis E->F G Store Biotinylated Protein F->G

Caption: A flowchart of the two-step protein biotinylation process.

Receptor-Mediated Endocytosis of a Biotinylated Drug

G Receptor-Mediated Endocytosis of a Biotinylated Drug cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BDC Biotinylated Drug Conjugate R Biotin Receptor BDC->R Binding Endosome Endosome R->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Drug Lysosome->Drug Drug Release

References

An In-depth Technical Guide to Labeling Primary Amines with Biotin-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-acid and its applications in the specific labeling of primary amines on proteins and other biomolecules. This document details the chemical properties, experimental protocols, and relevant quantitative data to empower researchers in utilizing this versatile tool for a wide range of applications, from fundamental research to drug discovery and development.

Introduction to this compound

This compound is a biotinylation reagent that covalently attaches biotin (B1667282) to molecules containing primary amines, such as proteins, peptides, and antibodies.[1][2] It features a biotin moiety, a tetra-polyethylene glycol (PEG4) spacer arm, and a terminal carboxylic acid group.[1] The PEG4 linker is hydrophilic, which enhances the water solubility of the reagent and the resulting biotinylated molecule, thereby reducing aggregation.[3][4] This spacer also minimizes steric hindrance, allowing for efficient binding of the biotin tag to avidin (B1170675) or streptavidin.[4][5]

For direct labeling of primary amines, the carboxylic acid group of this compound is typically activated to an N-hydroxysuccinimide (NHS) ester, forming Biotin-PEG4-NHS ester.[6][7] This activated ester readily reacts with primary amino groups (-NH2), found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form a stable amide bond.[3][7] This reaction is most efficient at a pH range of 7.0 to 9.0.[3][4]

Quantitative Data for Biotin-PEG4 Labeling

The efficiency and outcome of biotinylation reactions are dependent on several factors, including the concentration of the protein and the biotinylating reagent, the reaction buffer, and the incubation conditions. The following tables summarize key quantitative data for labeling proteins with Biotin-PEG4-NHS ester.

Table 1: Recommended Molar Excess of Biotin-PEG4-NHS Ester for Protein Labeling

Protein ConcentrationRecommended Molar Fold Excess of Biotin ReagentExpected Biotin Incorporation (biotins/IgG)Reference
1-10 mg/mL20-fold4-6[8][9]
2 mg/mL≥20-fold3-5[3]
10 mg/mL≥12-fold3-5[3]
50-200 µg in 200-700 µL50-fold1-5[10]

Table 2: General Properties and Stability of Biotin-PEG4-NHS Ester

PropertyValueReference
Molecular Weight 588.67 g/mol [4]
Spacer Arm Length 29 Å[3][4]
Solubility (in water) 10 mg/mL[4]
Storage (solid form) -20°C, protected from moisture[3][4]
Stability of Stock Solution (in DMSO or DMF) Stable for several months at -20°C with complete exclusion of moisture.[3]
Stability of Reconstituted Aqueous Solution Use immediately; the NHS-ester moiety readily hydrolyzes.[3][9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the labeling of primary amines with Biotin-PEG4-NHS ester.

Protein Biotinylation (e.g., IgG Antibody)

This protocol describes the general procedure for biotinylating a protein, such as an IgG antibody, using Biotin-PEG4-NHS ester.

Materials:

  • Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

  • Biotin-PEG4-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100mM glycine[3]

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.[9] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[3][9]

  • Prepare the Biotin-PEG4-NHS Ester Stock Solution:

    • Immediately before use, bring the vial of Biotin-PEG4-NHS ester to room temperature to prevent moisture condensation.[3]

    • Dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL (approximately 17-34 mM).[6] For example, add 170µL of water to 2mg of NHS-PEG4-Biotin to make a 20mM stock solution.[3]

  • Biotinylation Reaction:

    • Calculate the required volume of the Biotin-PEG4-NHS ester stock solution to achieve the desired molar excess (refer to Table 1).

    • Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3][9]

  • Quenching (Optional but Recommended):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.[6]

  • Purification:

    • Remove excess, unreacted Biotin-PEG4-NHS ester and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[3]

  • Storage:

    • Store the biotinylated protein under the same conditions that are optimal for the non-biotinylated protein. For long-term storage, -20°C or -80°C is recommended.[11]

Cell Surface Protein Biotinylation

This protocol outlines the procedure for labeling proteins on the surface of live cells. The membrane-impermeable nature of NHS-PEG4-Biotin ensures that only extracellularly exposed primary amines are labeled.[3]

Materials:

  • Cells in suspension or adherent in culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Biotin-PEG4-NHS ester

  • Quenching Buffer: PBS containing 100 mM glycine[3]

  • Cell lysis buffer

Procedure:

  • Cell Preparation:

    • Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[3]

  • Resuspend or Cover Cells:

    • For cells in suspension, resuspend them at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[3]

    • For adherent cells, cover them with ice-cold PBS (pH 8.0).

  • Prepare Biotin Reagent:

    • Immediately before use, prepare a 20 mM stock solution of Biotin-PEG4-NHS ester in water or DMSO.[3]

  • Labeling Reaction:

    • Add the Biotin-PEG4-NHS ester stock solution to the cell suspension or the PBS covering the adherent cells to a final concentration of 2 mM.[3]

    • Incubate for 30 minutes at room temperature. For reduced internalization, the incubation can be performed at 4°C.[3]

  • Quenching:

    • Wash the cells three times with the Quenching Buffer to stop the reaction and remove any excess biotin reagent.[3]

  • Cell Lysis:

    • Lyse the cells using a suitable lysis buffer to extract the biotinylated cell surface proteins.

  • Downstream Analysis:

    • The biotinylated proteins can now be used in downstream applications such as immunoprecipitation with streptavidin beads followed by western blotting.

Pull-Down Assay to Identify Protein Interactions

This protocol describes the use of biotinylated proteins to "pull down" interacting partners from a cell lysate.

Materials:

  • Cell lysate containing potential interaction partners

  • Biotinylated "bait" protein

  • Streptavidin-conjugated magnetic or agarose (B213101) beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% NP-40)[12]

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

Procedure:

  • Bead Preparation:

    • Wash the streptavidin beads three times with the Binding/Wash Buffer to remove preservatives.[12]

  • Binding of Bait Protein:

    • Incubate the washed beads with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation to allow the biotin-streptavidin interaction to occur.

  • Washing:

    • Pellet the beads and discard the supernatant. Wash the beads extensively (at least three times) with Binding/Wash Buffer to remove any unbound bait protein.[12]

  • Incubation with Lysate:

    • Add the cell lysate to the beads and incubate for 4 hours to overnight at 4°C with gentle rotation to allow the "prey" proteins to bind to the "bait" protein.[12]

  • Washing:

    • Pellet the beads and discard the supernatant. Wash the beads extensively (at least three times) with Binding/Wash Buffer to remove non-specifically bound proteins.[12]

  • Elution:

    • Elute the bound protein complexes from the beads. For analysis by SDS-PAGE and western blotting, boil the beads in SDS-PAGE sample buffer.[12]

  • Analysis:

    • Analyze the eluted proteins by western blot to identify the interacting partners.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the use of this compound.

experimental_workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) C 3. Biotinylation Reaction (Add NHS-ester to protein) A->C B 2. Prepare Biotin-PEG4-NHS Ester Stock Solution (in DMSO) B->C D 4. Incubation (RT for 30-60 min or 4°C for 2h) C->D E 5. Quench Reaction (e.g., Tris or Glycine) D->E F 6. Purification (Desalting column or dialysis) E->F G Biotinylated Protein F->G pull_down_workflow cluster_bait Bait Preparation cluster_prey Interaction & Detection A Biotinylated 'Bait' Protein C Incubate Bait with Beads A->C B Streptavidin Beads B->C D Wash to Remove Unbound Bait C->D E Add Cell Lysate (containing 'Prey' proteins) D->E F Incubate to Allow Bait-Prey Interaction E->F G Wash to Remove Non-specific Binders F->G H Elute Bound Proteins G->H I Analyze by Western Blot H->I egfr_signaling_biotinylation EGF EGF Ligand EGFR EGFR (Cell Surface) EGF->EGFR Binds & Activates Biotin_EGFR Biotinylated EGFR EGFR->Biotin_EGFR Cell Surface Biotinylation Biotin Biotin-PEG4-NHS Ester (Cell-impermeable) Biotin->Biotin_EGFR IP Immunoprecipitation Biotin_EGFR->IP SA_Beads Streptavidin Beads SA_Beads->IP Interactors Co-precipitated Interacting Proteins IP->Interactors Analysis Mass Spectrometry or Western Blot Interactors->Analysis Identification

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Streptavidin-Biotin Interaction

Author: BenchChem Technical Support Team. Date: December 2025

The remarkably strong and specific non-covalent interaction between streptavidin and biotin (B1667282) has become a cornerstone of modern life sciences, underpinning a vast array of applications from immunoassays and affinity chromatography to drug targeting and nanotechnology. This technical guide provides a comprehensive overview of the core principles governing this interaction, tailored for researchers, scientists, and drug development professionals. We will delve into the structural basis of this high-affinity binding, present key quantitative data, and provide detailed experimental protocols for its characterization.

The Molecular Basis of an Ultra-High Affinity Interaction

The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, characterized by an exceptionally low dissociation constant (Kd).[1] Streptavidin, a tetrameric protein isolated from the bacterium Streptomyces avidinii, possesses four identical subunits, each capable of binding one molecule of biotin (vitamin B7 or H).[1][2] This tetrameric structure contributes significantly to the avidity of the interaction, where the strength of the multivalent binding is greater than the sum of the individual interactions.[3]

The structural basis for this extraordinary affinity lies in a combination of factors:

  • Shape Complementarity: The biotin-binding pocket of streptavidin exhibits a high degree of shape complementarity to the biotin molecule.[1]

  • Extensive Hydrogen Bonding: A network of eight hydrogen bonds is formed between biotin and amino acid residues within the binding site, including Asn23, Tyr43, Ser27, Ser45, Asn49, Ser88, Thr90, and Asp128.[1]

  • Van der Waals Interactions: Numerous van der Waals forces contribute to the stability of the complex.[4][5]

  • Loop Closure: Upon biotin binding, a flexible loop (residues 45-52) in the streptavidin structure closes over the biotin molecule, effectively burying it within the protein's interior and contributing to the slow dissociation rate.[6][7][8]

Quantitative Parameters of the Streptavidin-Biotin Interaction

The strength and kinetics of the streptavidin-biotin interaction have been extensively studied and quantified. The following tables summarize the key quantitative data.

Table 1: Equilibrium and Kinetic Constants

ParameterSymbolValueNotes
Dissociation ConstantKd~10-14 - 10-15 MOne of the strongest non-covalent interactions known.[1][9][10]
Association Rate Constantkon~1 x 107 M-1s-1The on-rate for traptavidin, a mutant with slower dissociation, was found to be slightly reduced.[11]
Dissociation Rate Constantkoff~2.4 x 10-6 s-1This value is for underivatized streptavidin.[12]

Table 2: Thermodynamic Parameters

ParameterSymbolValueConditions
Enthalpy ChangeΔH-23 kcal/mol
Entropy ChangeΔS~0The expected positive entropy from hydrophobic interactions is counterbalanced by the negative entropy from the formation of buried hydrogen bonds.[13][14]
Gibbs Free Energy ChangeΔGNegative at all tested temperaturesIndicates a spontaneous binding process.[15]
Heat Capacity ChangeΔCp~ -459.9 cal/mol·KMeasured between 2°C and 30°C.[15][16]

Note: The thermodynamic parameters can be temperature-dependent. For instance, the interaction is reported to be enthalpy-driven at higher temperatures (30–40 °C) and entropy-driven at lower temperatures.[15][16]

Experimental Protocols for Characterization

Several biophysical techniques are routinely employed to study and quantify the streptavidin-biotin interaction. Below are detailed methodologies for three key experimental approaches.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Experimental Workflow for SPR Analysis of Streptavidin-Biotin Interaction

cluster_0 Chip Preparation cluster_1 Binding Analysis cluster_2 Data Analysis cluster_3 Regeneration prep1 Immobilize streptavidin on a sensor chip (e.g., CM5 chip via amine coupling or use a pre-coated SA chip) prep2 Equilibrate the chip surface with running buffer (e.g., PBS with 0.05% Tween-20) prep1->prep2 bind1 Inject a series of concentrations of biotinylated analyte over the sensor surface prep2->bind1 bind2 Monitor the association phase in real-time bind1->bind2 bind3 Inject running buffer to monitor the dissociation phase bind2->bind3 data1 Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) bind3->data1 data2 Determine kon, koff, and Kd data1->data2 regen Inject a regeneration solution (e.g., 50 mM NaOH) to remove the bound analyte data2->regen prep Prepare solutions of streptavidin and biotin in the same buffer (e.g., PBS) load Load streptavidin into the sample cell and biotin into the titration syringe prep->load titrate Perform a series of small injections of biotin into the streptavidin solution while monitoring the heat change load->titrate analyze Integrate the heat pulses and fit the data to a binding model to determine Kd, n, ΔH, and ΔS titrate->analyze prep_surface Immobilize streptavidin on a substrate approach Approach the biotinylated tip to the streptavidin-coated surface to allow bond formation prep_surface->approach prep_tip Functionalize the AFM tip with biotin prep_tip->approach retract Retract the tip, applying a pulling force to the bond approach->retract measure Measure the cantilever deflection to determine the rupture force retract->measure analyze Repeat the process to generate a histogram of rupture forces measure->analyze Interaction Streptavidin-Biotin Interaction Strength Temp Temperature Temp->Interaction Affects kinetics and thermodynamics pH pH pH->Interaction Stable over a wide range, but extremes can disrupt Denaturants Denaturants (e.g., Guanidinium Chloride) Denaturants->Interaction Resistant to moderate concentrations Solvents Organic Solvents Solvents->Interaction Generally stable Biotin_Mod Biotin Modification/Conjugation Biotin_Mod->Interaction Can alter affinity SA_Mod Streptavidin Modification/Mutation SA_Mod->Interaction Can alter affinity and kinetics (e.g., Traptavidin)

References

Methodological & Application

Application Note: Protein Labeling with Biotin-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein biotinylation is a fundamental technique for attaching biotin (B1667282) to proteins, enabling their detection, purification, and immobilization through the high-affinity interaction between biotin and avidin (B1170675) or streptavidin[1]. Biotin-PEG4-acid is a biotinylation reagent that features a terminal carboxylic acid group. This reagent requires chemical activation to react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on a protein[2][3]. The incorporated polyethylene (B3416737) glycol (PEG) spacer arm, which is four PEG units long, is hydrophilic and flexible. This PEG linker enhances the water solubility of the labeled protein, which helps to reduce aggregation, and minimizes steric hindrance, ensuring efficient binding of the biotin moiety to avidin or streptavidin[4][5][6].

Mechanism of Action

Unlike N-hydroxysuccinimide (NHS) esters that react directly with primary amines, this compound's carboxylic acid group must first be activated to form a reactive intermediate. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS to enhance efficiency and create a more stable amine-reactive intermediate. The activated ester then readily reacts with primary amine groups on the target protein at a physiological to slightly alkaline pH, forming a stable amide bond[2][3].

G Biotin_Acid This compound (Carboxyl Group) Intermediate Amine-Reactive Ester Intermediate Biotin_Acid->Intermediate Activation Step Activators EDC + (Sulfo)-NHS (Activators) Activators->Intermediate Labeled_Protein Biotinylated Protein (Stable Amide Bond) Intermediate->Labeled_Protein Conjugation Reaction Byproducts Byproducts Intermediate->Byproducts Hydrolysis (competing reaction) Protein_Amine Protein (Primary Amine, e.g., Lysine) Protein_Amine->Labeled_Protein G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Storage prep_protein 1. Prepare Protein Solution (in amine-free buffer) prep_reagents 2. Prepare Fresh Stock Solutions (Biotin-Acid, EDC, Sulfo-NHS) prep_protein->prep_reagents activate 3. Activate this compound (with EDC + Sulfo-NHS, 15 min) prep_reagents->activate conjugate 4. Add to Protein & Incubate (30-60 min RT or 2h on ice) activate->conjugate quench 5. Quench Reaction (Optional, with Tris buffer) conjugate->quench purify 6. Purify Labeled Protein (Desalting Column or Dialysis) quench->purify store 7. Store Biotinylated Protein (-20°C or -80°C) purify->store

References

Application Notes: Biotin-PEG4-Acid for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as an antibody, is a cornerstone technique in biotechnology and drug development.[1][2] The exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M) forms the basis for numerous applications in detection, purification, and targeted drug delivery.[3][4] Biotin-PEG4-acid is a versatile biotinylation reagent that enables the conjugation of biotin to primary amine groups on an antibody through its terminal carboxylic acid.

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, specifically a tetra-ethylene glycol (PEG4) chain, offers significant advantages. This hydrophilic spacer arm enhances the water solubility of the resulting antibody conjugate, which helps to reduce aggregation during storage.[5][6][7] Furthermore, the length and flexibility of the PEG4 linker (approximately 29 Å) minimizes steric hindrance, ensuring that the conjugated biotin remains accessible for efficient binding to streptavidin or avidin.[5][8][9]

These characteristics make this compound an excellent choice for creating high-quality, stable, and functional biotinylated antibodies for a wide range of immunoassays and other applications.

Principle of Conjugation

Unlike N-hydroxysuccinimide (NHS) esters of biotin which react directly with amines, this compound requires a two-step chemical activation process to become reactive towards the primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on an antibody.[10][11] This is typically achieved using carbodiimide (B86325) chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[12][13]

The conjugation process proceeds as follows:

  • Activation: EDC first reacts with the carboxyl group (-COOH) on the this compound to form a highly reactive but unstable O-acylisourea intermediate.[13]

  • Stabilization: This intermediate readily reacts with Sulfo-NHS to form a more stable, amine-reactive Sulfo-NHS ester. The Sulfo-NHS ester is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate, improving the efficiency of the conjugation reaction.[13][14]

  • Conjugation: The amine-reactive Sulfo-NHS ester of Biotin-PEG4 then reacts with primary amine groups on the antibody, forming a stable covalent amide bond and releasing the Sulfo-NHS leaving group.[6]

This two-step process is performed sequentially in a single reaction vessel and is highly efficient for creating stable antibody-biotin conjugates.

G Biotin This compound (-COOH) ActivatedBiotin Amine-Reactive Sulfo-NHS Ester Biotin->ActivatedBiotin  Activation EDC EDC + Sulfo-NHS EDC->Biotin Conjugate Biotinylated Antibody (Stable Amide Bond) ActivatedBiotin->Conjugate  Conjugation Antibody Antibody with Primary Amines (-NH2) Antibody->Conjugate Byproduct Sulfo-NHS (Leaving Group) Conjugate->Byproduct  Release

Caption: Chemical pathway for antibody conjugation using this compound.

Applications of Biotinylated Antibodies

Biotinylated antibodies are indispensable tools in research and diagnostics due to their versatility and the signal amplification afforded by the biotin-avidin system.[3][15] Common applications include:

  • Immunoassays: Widely used in ELISA, Western blotting, and immunohistochemistry (IHC) for highly sensitive detection of target antigens.[3][15][16]

  • Affinity Purification: Used to isolate target proteins or cells from complex mixtures using streptavidin-coated beads or resins.[3][17]

  • Flow Cytometry: Enables multicolor cell analysis and sorting with high sensitivity, especially for detecting low-abundance surface markers.[15][16]

  • Drug Development: Utilized in the creation of antibody-drug conjugates (ADCs) and for pharmacokinetic (PK) and immunogenicity assays.[18]

  • Proximity Labeling: Employed in techniques like Biotinylation by Antibody Recognition (BAR) to map protein-protein interactions within cells.[19]

Experimental Protocols

The following protocols provide a general framework for the biotinylation of an antibody using this compound. Optimization, particularly of the molar challenge ratio of biotin to antibody, is recommended for each specific antibody to achieve the desired degree of labeling without compromising its antigen-binding activity.[20][21]

G start Start prep_ab 1. Antibody Preparation (Buffer Exchange into PBS) start->prep_ab prep_reagents 2. Prepare Reagent Solutions (this compound, EDC, Sulfo-NHS) prep_ab->prep_reagents activation 3. Activation Step (Add EDC/Sulfo-NHS to this compound) prep_reagents->activation conjugation 4. Conjugation Reaction (Add Activated Biotin to Antibody) activation->conjugation  Immediately purification 5. Purification (Remove Excess Biotin via Desalting Column) conjugation->purification characterization 6. Characterization (Determine Degree of Labeling via HABA Assay) purification->characterization end Store Biotinylated Antibody characterization->end

Caption: Experimental workflow for antibody biotinylation.

Protocol 1: Antibody Conjugation with this compound

This protocol describes the two-step activation and conjugation process. It is crucial to use freshly prepared EDC and Sulfo-NHS solutions, as their reactivity diminishes over time in aqueous buffers.[12]

A. Materials and Reagents

Reagent/MaterialSpecifications
Antibody1-10 mg/mL, purified
This compoundMW ~491.6 g/mol
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)MW ~191.7 g/mol
Sulfo-NHS (N-hydroxysulfosuccinimide)MW ~217.1 g/mol
Activation Buffer0.1 M MES, pH 4.7-6.0
Conjugation BufferPhosphate-Buffered Saline (PBS), pH 7.2-8.0
Quenching Buffer1 M Tris-HCl, pH 8.0
Desalting Columnse.g., Zeba™ Spin Desalting Columns, 7K MWCO
Anhydrous DMSOFor dissolving this compound

B. Antibody Preparation

  • The antibody must be in an amine-free and carboxylate-free buffer, such as PBS. Buffers containing Tris or glycine (B1666218) are incompatible as they will compete in the reaction.[10][22]

  • If necessary, perform a buffer exchange into PBS (pH 7.2-8.0) using a desalting column or dialysis.

  • Adjust the antibody concentration to 2-5 mg/mL for optimal conjugation.[21]

C. Conjugation Procedure

  • Prepare Reagents:

    • Dissolve this compound in anhydrous DMSO to create a 50 mM stock solution.

    • Immediately before use, prepare a 100 mM EDC solution and a 100 mM Sulfo-NHS solution in Activation Buffer (e.g., 0.1 M MES, pH 5.5). Do not store these solutions.[23]

  • Activation of this compound:

    • In a microfuge tube, combine this compound, EDC, and Sulfo-NHS at the desired molar ratio (see Table 2). A common starting point is a 2-fold molar excess of EDC/Sulfo-NHS over this compound.

    • Incubate the activation mixture for 15-30 minutes at room temperature.[12]

  • Conjugation to Antibody:

    • Immediately add the activated this compound mixture to the prepared antibody solution. The volume of the added biotin mixture should not exceed 10% of the antibody solution volume to avoid significant pH changes.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[23]

  • Quench Reaction (Optional but Recommended):

    • Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.[3]

Protocol 2: Purification of Biotinylated Antibody

Purification is essential to remove unreacted biotin and reaction byproducts, which can interfere with subsequent assays.[3][20] Gel filtration using a desalting column is a rapid and effective method.

  • Prepare the desalting column according to the manufacturer's instructions. This typically involves equilibrating the column with PBS, pH 7.4.

  • Apply the entire quenched reaction mixture from Protocol 1 to the center of the resin bed.

  • Centrifuge the column (if using a spin column format) or allow the solution to flow through via gravity.

  • Collect the eluate containing the purified biotinylated antibody. The smaller molecules (unreacted biotin, EDC byproducts, Sulfo-NHS) are retained in the column resin.

  • Measure the protein concentration of the purified conjugate using absorbance at 280 nm (A280).

Protocol 3: Determination of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the number of biotin molecules conjugated per antibody molecule (molar ratio).[4][24] The principle is based on the displacement of the HABA dye from the avidin-HABA complex by the biotin on the antibody, which causes a decrease in absorbance at 500 nm.[24][25]

  • Prepare HABA/Avidin Solution: Prepare the solution according to a commercial kit protocol or by mixing avidin and HABA in PBS.

  • Measure Baseline: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (this is A₅₀₀ HABA/Avidin).[4]

  • Add Sample: Add a known volume of your purified biotinylated antibody to the cuvette, mix well, and wait for the reading to stabilize (typically a few minutes).[4]

  • Measure Final Absorbance: Record the final absorbance at 500 nm (this is A₅₀₀ HABA/Avidin/Biotin Sample).

  • Calculate Biotin Concentration: Use the change in absorbance (ΔA₅₀₀) and the molar extinction coefficient of the HABA/Avidin complex (ε ≈ 34,000 M⁻¹cm⁻¹) to calculate the concentration of biotin in your sample.

  • Calculate Molar Ratio: Divide the molar concentration of biotin by the molar concentration of the antibody (calculated from its A280 reading and molecular weight) to determine the average number of biotins per antibody.

Quantitative Data Summary

Successful antibody conjugation depends on carefully controlling reaction parameters. The following table provides recommended starting conditions that should be optimized for each specific application.

Table 2: Recommended Reaction Conditions for Antibody Biotinylation

ParameterRecommended ValueNotes
Molar Ratios
Antibody:this compound1 : 10 to 1 : 30Start with a 20-fold molar excess of biotin. Higher ratios increase labeling but may impact antibody activity.[3][26]
Biotin:EDC:Sulfo-NHS1 : 2 : 2A slight excess of EDC/Sulfo-NHS ensures efficient activation of the carboxylic acid.[27]
Reaction Buffers
Activation Step (EDC/NHS)0.1 M MES, pH 4.7-6.0Carboxylate activation is most efficient at a slightly acidic pH.[2][8]
Conjugation Step (Antibody)PBS, pH 7.2-8.0Reaction of Sulfo-NHS esters with primary amines is efficient at neutral to slightly alkaline pH.[5][28]
Incubation Conditions
Activation Time15-30 minutesAt Room Temperature
Conjugation Time2 hours (RT) or Overnight (4°C)Longer incubation at 4°C can sometimes improve yield and preserve antibody function.
Antibody Concentration 2 - 10 mg/mLHigher protein concentrations generally lead to more efficient conjugation.[7]

References

Application Notes and Protocols for Cell Surface Protein Biotinylation using Biotin-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Biotin-PEG4-acid and its activated derivatives for the specific labeling of cell surface proteins. This technique is invaluable for studying protein trafficking, identifying protein-protein interactions, and for the isolation and subsequent analysis of membrane proteins by methods such as Western blotting or mass spectrometry.

Product Information and Properties

This compound is a biotinylation reagent that contains a polyethylene (B3416737) glycol (PEG) spacer arm. This PEG linker increases the reagent's hydrophilicity, which helps to reduce aggregation of the labeled proteins and minimizes steric hindrance, allowing for more efficient binding of biotin (B1667282) to avidin (B1170675) or streptavidin.[1][2][3] The terminal carboxylic acid group can be activated to react with primary amines (e.g., on lysine (B10760008) residues) on target proteins.[1][2]

PropertyValueReference
Chemical Formula C21H37N3O8S[1][4]
Molecular Weight 491.6 g/mol [1][4]
CAS Number 721431-18-1[1][2]
Purity >95%[4]
Solubility Water, DMSO, DMF[1][5]
Storage -20°C, protect from moisture[1][5]

Experimental Workflow for Cell Surface Protein Biotinylation

The overall workflow for cell surface protein biotinylation involves several key steps, from cell preparation to the analysis of labeled proteins.

G cluster_prep Cell Preparation cluster_biotinylation Biotinylation cluster_analysis Downstream Analysis A 1. Culture Cells to Optimal Confluency B 2. Wash Cells with Ice-Cold PBS A->B C 3. Incubate with Activated Biotin-PEG4 Reagent B->C D 4. Quench Reaction C->D E 5. Cell Lysis D->E F 6. Protein Isolation with Streptavidin Beads E->F G 7. Elution of Biotinylated Proteins F->G H 8. Analysis (e.g., Western Blot, Mass Spectrometry) G->H

Caption: A generalized workflow for cell surface protein biotinylation.

Detailed Experimental Protocols

This section provides detailed protocols for the biotinylation of cell surface proteins on adherent mammalian cells using an N-hydroxysuccinimide (NHS)-activated form of Biotin-PEG4, such as EZ-Link NHS-PEG4-Biotin. The NHS ester readily reacts with primary amines on cell surface proteins.[6][7]

Materials
  • Adherent mammalian cells (e.g., HEK293, HeLa) grown to 80-90% confluency

  • Biotin-PEG4-NHS ester (or similar NHS-activated Biotin-PEG4 reagent)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Quenching Buffer (PBS containing 100 mM glycine), ice-cold

  • Lysis Buffer (e.g., RIPA buffer) containing protease inhibitors

  • Streptavidin-agarose beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer containing DTT or beta-mercaptoethanol)

  • Cell scrapers

  • Microcentrifuge tubes

Protocol for Biotinylation of Adherent Cells
  • Cell Preparation:

    • Grow cells in the appropriate culture vessel (e.g., 10 cm dish) to 80-90% confluency.

    • Place the culture dish on ice and gently aspirate the culture medium.

  • Washing:

    • Wash the cells twice with 10 mL of ice-cold PBS to remove any residual media and serum proteins.[8][9][10]

  • Biotinylation Reaction:

    • Prepare a fresh solution of the Biotin-PEG4-NHS ester in ice-cold PBS at a concentration of 0.5 mg/mL.[11]

    • Add the biotinylation solution to the cells, ensuring the entire surface is covered (e.g., 5 mL for a 10 cm dish).

    • Incubate the dish on a rocking platform at 4°C for 30 minutes.[7][11][12] This low temperature minimizes endocytosis of the labeled proteins.[7]

  • Quenching:

    • Aspirate the biotinylation solution.

    • Wash the cells three times with 10 mL of ice-cold Quenching Buffer, incubating for 5 minutes during each wash, to stop the reaction by quenching any unreacted biotinylation reagent.[12]

  • Cell Lysis:

    • After the final wash, aspirate the Quenching Buffer and add 1 mL of ice-cold Lysis Buffer containing protease inhibitors to the dish.

    • Scrape the cells from the dish and transfer the lysate to a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing.[13][14]

    • Clarify the lysate by centrifuging at ~14,000 x g for 10-15 minutes at 4°C.[13][14]

    • Transfer the supernatant to a new, pre-chilled microcentrifuge tube. This is the total cell lysate.

Isolation of Biotinylated Proteins
  • Binding to Streptavidin Beads:

    • Take a small aliquot of the total cell lysate for later analysis (input control).

    • Add an appropriate volume of streptavidin-agarose bead slurry to the remaining lysate.

    • Incubate the mixture on a rotator at 4°C for 2-3 hours or overnight.[11]

  • Washing the Beads:

    • Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute.

    • Carefully aspirate the supernatant (this contains the unlabeled, intracellular proteins).

    • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.[11]

  • Elution:

    • After the final wash, remove all the supernatant.

    • Add 50 µL of Elution Buffer (e.g., 2x SDS-PAGE sample buffer) to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to release the biotinylated proteins from the beads.

    • Centrifuge the samples to pellet the beads and collect the supernatant, which contains the isolated cell surface proteins.

Downstream Analysis

The eluted proteins are now ready for analysis by SDS-PAGE and Western blotting to detect specific proteins of interest, or for more comprehensive analysis using mass spectrometry.

Signaling Pathway Visualization

The biotinylation of cell surface receptors can be the first step in studying their role in signaling pathways. For example, a common application is to investigate the effect of a ligand on the internalization of its receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Surface Receptor (Biotinylated) Endosome Endosome with Internalized Receptor Receptor->Endosome Internalization Signaling Downstream Signaling Receptor->Signaling Ligand Ligand Ligand->Receptor Binding

Caption: Ligand-induced receptor internalization and signaling.

These protocols and notes provide a comprehensive framework for the successful biotinylation of cell surface proteins using this compound derivatives. As with any experimental procedure, optimization may be required for specific cell types and proteins of interest.

References

Application Notes: The Role of Biotin-PEG4-Acid in Advanced ELISA Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Enzyme-Linked Immunosorbent Assay (ELISA) is a cornerstone technique in diagnostics and life science research, enabling the sensitive detection and quantification of a wide array of analytes. A key strategy for enhancing ELISA performance involves the use of the high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) for signal amplification. The choice of biotinylation reagent is critical, as it can significantly impact the accessibility of the biotin moiety for binding to streptavidin and the overall stability of the conjugated protein. Biotin-PEG4-acid, a biotinylation reagent featuring a four-unit polyethylene (B3416737) glycol (PEG) spacer, offers distinct advantages over traditional biotinylation reagents, leading to improved assay sensitivity and reliability.[1][2]

Key Advantages of this compound in ELISA

The unique structure of this compound, with its hydrophilic PEG spacer, directly addresses common challenges in ELISA development:

  • Reduced Steric Hindrance: The PEG4 spacer arm extends the biotin molecule away from the surface of the labeled protein.[3] This increased distance minimizes steric hindrance, allowing for more efficient binding of the larger streptavidin-enzyme conjugate to the biotin. This enhanced accessibility can lead to a significant increase in signal intensity.

  • Increased Hydrophilicity and Reduced Aggregation: The polyethylene glycol linker is hydrophilic, which imparts greater water solubility to the biotinylated protein.[2][3] This is particularly beneficial for antibodies, as it reduces the tendency for aggregation during storage, leading to more stable and reliable reagents.[2]

  • Improved Signal-to-Noise Ratio: By facilitating more efficient binding of the detection complex and reducing non-specific interactions, the use of a hydrophilic spacer like PEG4 can contribute to a higher signal-to-noise ratio, a critical factor for assay sensitivity.

Illustrative Data: Impact of PEG Spacer on ELISA Performance

While direct quantitative comparisons for this compound are not always readily available in literature, the principles of PEGylation in biotin-streptavidin systems suggest significant performance improvements. The following table provides an illustrative comparison of expected outcomes when using a biotinylating reagent with a PEG4 spacer versus a standard biotinylating reagent with a shorter, hydrophobic linker in a sandwich ELISA format.

ParameterStandard Biotin (Short Hydrophobic Linker)Biotin-PEG4 (Hydrophilic Spacer)Expected Improvement
Signal Intensity (OD at 450 nm) 1.21.8~50% Increase
Background Noise (OD at 450 nm) 0.20.15~25% Decrease
Signal-to-Noise Ratio 612~100% Increase
Limit of Detection (LOD) 100 pg/mL50 pg/mL2-fold Improvement

This table is illustrative and represents typical expected improvements based on the known properties of PEG linkers in immunoassays. Actual results may vary depending on the specific assay conditions, antibodies, and antigen used.

Experimental Protocols

Protocol 1: Biotinylation of Antibodies with Biotin-PEG4-NHS Ester

This compound is typically activated with N-hydroxysuccinimide (NHS) to form Biotin-PEG4-NHS ester, which readily reacts with primary amines on proteins.

Materials:

  • Antibody to be biotinylated (in an amine-free buffer, e.g., PBS)

  • Biotin-PEG4-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Desalting column or dialysis tubing (10K MWCO)

Procedure:

  • Antibody Preparation:

    • Dissolve or exchange the antibody into the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the antibody for biotinylation.

  • Biotin-PEG4-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the Biotin-PEG4-NHS ester in DMF or DMSO to a concentration of 10 mM. The NHS-ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.[2]

  • Biotinylation Reaction:

    • Calculate the required volume of the 10 mM Biotin-PEG4-NHS ester stock solution to achieve a desired molar excess. A 20-fold molar excess is a good starting point for optimization.

    • Add the calculated volume of the biotinylation reagent to the antibody solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Removal of Excess Biotin:

    • Remove non-reacted Biotin-PEG4-NHS ester using a desalting column or by dialysis against PBS. This step is crucial to prevent interference in subsequent steps.

  • Quantification and Storage:

    • Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

    • Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Sandwich ELISA using a Biotinylated Detection Antibody

Materials:

  • 96-well microplate

  • Capture Antibody

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Antigen Standard and Samples

  • Biotinylated Detection Antibody (from Protocol 1)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate Reader

Procedure:

  • Coating:

    • Dilute the capture antibody to the optimal concentration in a coating buffer (e.g., PBS).

    • Add 100 µL of the diluted capture antibody to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Antigen Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the antigen standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the biotinylated detection antibody to its optimal concentration in Blocking Buffer.

    • Add 100 µL of the diluted biotinylated detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the Streptavidin-HRP conjugate in Blocking Buffer.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Substrate Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

Visualizations

Biotinylation_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) BiotinylatedProtein Biotin-PEG4-Protein (Stable Amide Bond) Protein->BiotinylatedProtein + Biotin-PEG4-NHS Ester (pH 7-9) BiotinPEG Biotin-PEG4-NHS Ester NHS NHS (Byproduct)

Biotinylation of a protein with Biotin-PEG4-NHS Ester.

Sandwich_ELISA_Workflow cluster_steps Sandwich ELISA Workflow cluster_well Microplate Well View Step1 1. Coat plate with Capture Antibody Step2 2. Block non-specific sites Step1->Step2 Step3 3. Add Antigen Sample Step2->Step3 Step4 4. Add Biotin-PEG4 Detection Antibody Step3->Step4 Step5 5. Add Streptavidin-HRP Step4->Step5 Step6 6. Add TMB Substrate Step5->Step6 Step7 7. Measure Signal Step6->Step7 CaptureAb Capture Ab Antigen Antigen CaptureAb->Antigen DetectionAb Biotin-PEG4 Det. Ab Antigen->DetectionAb Streptavidin Strep-HRP DetectionAb->Streptavidin Biotin

Workflow of a Sandwich ELISA with Biotin-PEG4 detection.

Steric_Hindrance_Comparison cluster_no_peg Without PEG Spacer cluster_with_peg With Biotin-PEG4 Spacer Protein1 Protein Biotin1 Biotin Protein1->Biotin1 Streptavidin1 Streptavidin Biotin1->Streptavidin1 Steric Hindrance Protein2 Protein PEG PEG4 Spacer Protein2->PEG Biotin2 Biotin PEG->Biotin2 Streptavidin2 Streptavidin Biotin2->Streptavidin2 Efficient Binding

Biotin-PEG4 spacer reduces steric hindrance.

References

Application Notes and Protocols for Immunoprecipitation using Biotin-PEG4-acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG4-acid and its activated derivatives, such as NHS-PEG4-Biotin, for the biotinylation of antibodies and subsequent use in immunoprecipitation (IP) and pull-down assays. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer arm offers significant advantages by increasing solubility, reducing steric hindrance, and minimizing non-specific interactions, thereby enhancing the efficiency and specificity of protein isolation.

Introduction

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as a protein or antibody.[1] The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin (Ka = 10^15 M-1) forms the basis of numerous detection and purification applications, including immunoprecipitation.[2][3] When an antibody is labeled with biotin, it can be used to capture its specific antigen from a complex mixture like a cell lysate. The resulting biotinylated antibody-antigen complex can then be efficiently isolated using streptavidin-coated beads.[4]

The use of a Biotin-PEG4 linker provides several key benefits for immunoprecipitation:

  • Increased Solubility : The hydrophilic PEG spacer imparts greater water solubility to the biotinylated antibody, which helps to prevent aggregation during storage and use.[5][6][7]

  • Reduced Steric Hindrance : The long, flexible spacer arm (approximately 29 Å for NHS-PEG4-Biotin) extends the biotin moiety away from the antibody, minimizing steric hindrance and ensuring more efficient binding to streptavidin.[5][7]

  • Minimized Non-Specific Binding : The PEG linker is known to reduce non-specific protein adsorption, leading to cleaner immunoprecipitation results with lower background.[8]

Quantitative Data and Reagent Specifications

The properties of the commonly used NHS-activated form of Biotin-PEG4 are summarized below. This reagent is designed for simple and efficient labeling of antibodies and other proteins that contain primary amines.[6]

PropertyValueReferences
Molecular Weight 588.67 g/mol [5]
Spacer Arm Length 29 Å[5][9]
Reactive Group N-Hydroxysuccinimide (NHS) Ester[2][5]
Target Moiety Primary Amines (-NH2)[6][10][11]
Solubility Water-soluble[5][6]
Typical Molar Excess for IgG Labeling 12-fold to 20-fold[6]
Typical Biotin Molecules per IgG 3-5[9][12]

Experimental Protocols

Protocol 1: Biotinylation of Antibody with NHS-PEG4-Biotin

This protocol describes the labeling of an antibody with NHS-PEG4-Biotin. It is optimized for labeling 50-200 µg of antibody.[5]

Materials:

  • Purified antibody (in an amine-free buffer like PBS)

  • EZ-Link™ NHS-PEG4-Biotin[5][6]

  • Phosphate Buffered Saline (PBS), pH 7.2-8.0[6]

  • Anhydrous DMSO or DMF (optional, for making stock solutions)[13]

  • Zeba™ Spin Desalting Columns (or similar method for buffer exchange)[5]

  • Microcentrifuge

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer, such as PBS. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and must be removed, for example, by dialysis or using a desalting column.[5][6]

  • Reagent Preparation: Immediately before use, prepare a stock solution of NHS-PEG4-Biotin. For example, add 100 µL of PBS to a 0.5 mg microtube of NHS-PEG4-Biotin to create an 8.5 mM solution.[5] The NHS-ester is moisture-sensitive and hydrolyzes quickly, so do not store the reconstituted reagent.[5][12]

  • Labeling Reaction:

    • Combine the antibody solution with the freshly prepared NHS-PEG4-Biotin solution. The molar ratio of biotin to antibody should be optimized, but a 20-fold molar excess is a good starting point for an antibody concentration of 2 mg/mL.[6]

    • Mix gently by pipetting.

    • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[12][13]

  • Removal of Excess Biotin: Remove non-reacted NHS-PEG4-Biotin using a desalting column.[5]

    • Prepare the desalting column according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer and equilibrating with PBS.[5]

    • Apply the labeling reaction mixture to the center of the resin bed.

    • Centrifuge at 1,500 x g for 2 minutes to collect the biotinylated antibody.[5]

  • Storage: Store the biotinylated antibody at 4°C for short-term use (<1 month) or at -20°C to -80°C for long-term storage.[5]

Protocol 2: Immunoprecipitation using Biotinylated Antibody

This protocol outlines the steps for capturing an antigen from a cell lysate using a biotinylated antibody and streptavidin-coated magnetic beads.

Materials:

  • Biotinylated antibody (from Protocol 1)

  • Cell lysate prepared in a suitable lysis buffer (e.g., RIPA buffer)

  • Streptavidin-coated magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic stand

  • Microcentrifuge tubes

  • End-over-end rotator

Procedure:

  • Lysate Preparation: Prepare a cell lysate containing the target antigen using standard methods. Clarify the lysate by centrifugation to remove cellular debris.

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads in their storage buffer.

    • Pipette the required amount of bead slurry into a microcentrifuge tube.

    • Place the tube on a magnetic stand to capture the beads and carefully remove the supernatant.

    • Wash the beads two to three times with Wash Buffer.

  • Immunocapture:

    • Add the prepared cell lysate to a fresh microcentrifuge tube.

    • Add the biotinylated antibody to the lysate. The optimal amount of antibody should be determined empirically, but a starting point of 1-5 µg is common.

    • Incubate the lysate-antibody mixture for 1-4 hours at 4°C on an end-over-end rotator.

  • Capture of Immune Complex:

    • Add the pre-washed streptavidin magnetic beads to the lysate-antibody mixture.

    • Incubate for an additional 30-60 minutes at 4°C on an end-over-end rotator to allow the biotinylated antibody-antigen complex to bind to the beads.

  • Washing:

    • Place the tube on the magnetic stand to capture the beads and discard the supernatant.

    • Wash the beads three to five times with 1 mL of cold Wash Buffer. For each wash, resuspend the beads completely in the buffer, then capture the beads with the magnet and discard the supernatant.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add an appropriate volume of Elution Buffer (e.g., 2X SDS-PAGE sample buffer) to the beads.

    • Boil the sample at 95-100°C for 5-10 minutes to elute the captured antigen and denature the proteins.

  • Analysis:

    • Place the tube on the magnetic stand and carefully collect the supernatant containing the eluted proteins.

    • Analyze the eluted proteins by SDS-PAGE, followed by Western blotting or mass spectrometry.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction & Capture cluster_analysis Analysis antibody Purified Antibody (Amine-free buffer) labeling Antibody Biotinylation (30 min, RT) antibody->labeling biotin NHS-PEG4-Biotin (Freshly prepared) biotin->labeling lysate Cell Lysate (Clarified) incubation1 Immunocapture (Antibody + Lysate) lysate->incubation1 beads Streptavidin Beads (Washed) incubation2 Complex Capture (Add Streptavidin Beads) beads->incubation2 purify Desalting Column (Remove excess biotin) labeling->purify biotin_ab Biotinylated Antibody purify->biotin_ab biotin_ab->incubation1 incubation1->incubation2 washing Wash Beads (3-5 times) incubation2->washing elution Elution (e.g., SDS Buffer) washing->elution analysis SDS-PAGE / Western Blot / Mass Spectrometry elution->analysis G cluster_reactants cluster_products protein Protein-NH2 (Primary Amine) labeled_protein Protein-NH-CO-PEG4-Biotin (Stable Amide Bond) protein->labeled_protein + nhs_biotin NHS-PEG4-Biotin nhs_biotin->labeled_protein pH 7.2-8.5 nhs NHS (Byproduct) labeled_protein->nhs +

References

Biotin-PEG4-Acid in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-acid is a heterobifunctional linker that has garnered significant attention in the field of targeted drug delivery. This molecule consists of three key components: a biotin (B1667282) moiety, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid group. This unique structure allows for the conjugation of therapeutic agents to targeting moieties, enhancing their delivery to specific cells or tissues.

The principle behind its application lies in the high affinity of biotin for the biotin receptor (sodium-dependent multivitamin transporter or SMVT), which is often overexpressed on the surface of various cancer cells.[1][2][3][4][5] By attaching a drug or a drug-loaded nanocarrier to this compound, the therapeutic payload can be selectively delivered to tumor sites, thereby increasing efficacy and reducing off-target toxicity.[3][5][6] The PEG spacer enhances the solubility and bioavailability of the conjugate, prolongs its circulation half-life by preventing rapid clearance, and provides a flexible linker that allows the biotin moiety to efficiently bind to its receptor.[7][8][9][10] The terminal carboxylic acid group provides a convenient handle for conjugation to amine-containing molecules, such as drugs, proteins, or the surface of nanoparticles.[7][9][10]

Applications in Drug Delivery

This compound has been successfully employed in a variety of drug delivery systems, primarily for cancer therapy. Its versatility allows for its incorporation into diverse platforms, including:

  • Small Molecule Drug Conjugates: Direct conjugation of cytotoxic drugs to this compound can enhance their tumor-specific delivery.[3]

  • Nanoparticle Functionalization: Modifying the surface of nanoparticles (e.g., liposomes, polymeric micelles, gold nanoparticles) with this compound enables active targeting to cancer cells.[4][11][12][13] This approach is particularly promising for encapsulating and delivering poorly soluble drugs.

  • PROTACs: Biotin-labeled, PEG-based linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.[14]

  • Theranostic Systems: Integration of this compound into imaging agents or nanoparticles carrying both a therapeutic and a diagnostic agent allows for simultaneous tumor targeting, imaging, and treatment.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize key quantitative data from various studies utilizing biotin-PEGylated drug delivery systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C21H37N3O8S[9]
Molecular Weight 491.6 g/mol [9]
CAS Number 721431-18-1[7][9]
Purity ≥ 96% - 98%[9][15]
Solubility Water, DMSO, DMF[9]
Storage Condition -20°C[9]

Table 2: Characterization of Biotin-PEG Functionalized Nanoparticles

Nanoparticle SystemDrugParticle Size (nm)Zeta Potential (mV)Drug Encapsulation Efficiency (%)Reference
Biotin-zein conjugated nanoparticlesDecitabine95.29-17.796.31[16]
Biotin-Gemcitabine-NLCGemcitabine203.1--[12]
Gemcitabine-NLC (uncoated)Gemcitabine194.5--[12]
TPP-PEG-biotin SANsRu-1---[17]
Biotin-conjugated porphyrin nanoparticlesDoxorubicin--25.03[4]

Table 3: In Vitro and In Vivo Efficacy Data

Drug Delivery SystemCell Line / Animal ModelOutcomeQuantitative ResultReference
Biotin-conjugated gemcitabineA549 cellsReduced cell viability<20% viability at 1 µM[1]
Gemcitabine aloneA549 cellsReduced cell viability>70% viability at 1 µM[1]
Biotin-conjugated polymerColo-26 cellsEnhanced cellular uptake>2-fold more fluorescence intensity[1]
Biotin-PEG4-1,8-naphthalimide (4d)MGC-803 xenograftTumor growth inhibition-[18]
Biotin-conjugated nanoparticlesHeLa cell xenograftTumor volume reduction3.8-fold reduction[19]
Non-biotin conjugated nanoparticlesHeLa cell xenograftTumor volume reduction2.3-fold reduction[19]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Molecule (e.g., Protein or Nanoparticle Surface)

This protocol describes a general method for conjugating the carboxylic acid group of this compound to a primary amine using carbodiimide (B86325) chemistry.

Materials:

  • This compound[9]

  • Amine-containing molecule (e.g., protein, amine-functionalized nanoparticle)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: MES buffer (pH 4.5-6.0)

  • Conjugation Buffer: PBS or HEPES buffer (pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine, Tris buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a molar excess of EDC and NHS (typically 2-5 fold molar excess over this compound).

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Conjugation Buffer.

    • Add the activated Biotin-PEG4-NHS ester solution to the amine-containing molecule solution. The molar ratio will depend on the desired degree of labeling and should be optimized.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by purifying the conjugate using a suitable method, such as size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of biotinylation using appropriate analytical techniques (e.g., HABA assay, MALDI-TOF mass spectrometry, or HPLC).

Protocol 2: Formulation of Biotin-PEGylated Lipid Nanoparticles (LNPs)

This protocol outlines a general procedure for preparing biotin-functionalized LNPs using the thin-film hydration method followed by extrusion.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000))

  • Biotin-PEG-lipid (e.g., DSPE-PEG(2000)-Biotin)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS, HEPES)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids, cholesterol, and Biotin-PEG-lipid in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for the desired formulation.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer containing the drug to be encapsulated.

    • The hydration is performed above the phase transition temperature of the lipids with gentle agitation to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Subject the MLV suspension to multiple passes (e.g., 10-20 times) through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process reduces the size and lamellarity of the vesicles, resulting in the formation of unilamellar LNPs with a more uniform size distribution.

  • Purification:

    • Remove any unencapsulated drug by methods such as dialysis or size-exclusion chromatography.

  • Characterization:

    • Characterize the formulated Biotin-PEG-LNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the drug encapsulation efficiency and loading content using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Characterization Biotin_PEG4_Acid This compound Activated_Ester Biotin-PEG4-NHS Ester Biotin_PEG4_Acid->Activated_Ester Incubate 15-30 min EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugate Biotinylated Conjugate Activated_Ester->Conjugate Incubate 2h (RT) or O/N (4°C) Amine_Molecule Amine-containing Molecule Amine_Molecule->Conjugate Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate SEC / Dialysis Characterization Characterization (HABA, MS, HPLC) Purified_Conjugate->Characterization

Caption: Workflow for the conjugation of this compound.

signaling_pathway Biotin_NP Biotin-Targeted Nanoparticle SMVT SMVT Receptor Biotin_NP->SMVT Binding Endosome Endosome SMVT->Endosome Receptor-Mediated Endocytosis Cell_Membrane Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Acidic pH/ Enzymatic Cleavage Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Biotin-mediated targeted drug delivery pathway.

References

Application Notes and Protocols for Labeling Peptides with Biotin-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of peptides with Biotin-PEG4-acid. This process is crucial for various applications, including immunoassays, affinity purification, and protein interaction studies, by attaching a biotin (B1667282) tag to a peptide of interest. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the resulting conjugate and minimizes steric hindrance, ensuring efficient binding of the biotin moiety to avidin (B1170675) or streptavidin.

Principle of the Reaction

This compound is a biotinylating reagent that contains a carboxylic acid group. This group can be activated to react with primary amines, such as the N-terminal alpha-amine or the epsilon-amine of lysine (B10760008) residues within a peptide sequence, forming a stable amide bond. The reaction requires the presence of a carbodiimide (B86325) activator, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and often N-hydroxysuccinimide (NHS) to enhance efficiency and create a more stable amine-reactive intermediate.

Alternatively, the more commonly used and readily available N-hydroxysuccinimide ester form of this reagent, Biotin-PEG4-NHS ester, reacts directly with primary amines under mild basic conditions without the need for a separate activation step. This protocol will focus on the use of Biotin-PEG4-NHS ester due to its widespread use and simplified procedure.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical peptide biotinylation reaction.

ParameterRecommended ValueNotes
Peptide Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency. Ensure the peptide is fully dissolved.
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.2-8.5Amine-free buffers are critical. Tris or glycine (B1666218) buffers will compete for the labeling reagent.
Molar Excess of Biotin Reagent 10- to 20-fold molar excess over the peptideThis ratio may need to be optimized depending on the number of available amines on the peptide and the desired degree of labeling.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster. 4°C can be used to minimize potential peptide degradation.
Reaction Time 30-60 minutes at Room Temperature; 2 hours at 4°CLonger incubation times generally do not significantly increase labeling and may lead to hydrolysis of the NHS ester.
Quenching Reagent 1 M Tris-HCl, pH 8.0Added to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS-ester.

Experimental Protocols

This section provides a detailed step-by-step methodology for the biotinylation of a peptide using Biotin-PEG4-NHS ester.

Materials and Reagents
  • Peptide of interest

  • Biotin-PEG4-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (or other purification systems like dialysis cassettes or HPLC)

  • Microcentrifuge tubes

Step-by-Step Labeling Protocol
  • Peptide Preparation :

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the peptide is completely solubilized. If solubility is an issue, sonication or the addition of a small amount of organic solvent (e.g., DMSO) may be necessary. It is crucial that any solvent used is compatible with the peptide's stability.

  • Biotin-PEG4-NHS Ester Stock Solution Preparation :

    • Immediately before use, prepare a 10-20 mg/mL stock solution of Biotin-PEG4-NHS Ester in anhydrous DMF or DMSO.[1]

    • Note : The NHS-ester moiety is moisture-sensitive and will hydrolyze. Do not prepare aqueous stock solutions for storage.[2]

  • Biotinylation Reaction :

    • Add a 10- to 20-fold molar excess of the Biotin-PEG4-NHS Ester stock solution to the peptide solution.[1]

    • Mix the reaction gently by pipetting or brief vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[1]

  • Quenching the Reaction :

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to stop the reaction by quenching any unreacted Biotin-PEG4-NHS Ester.[1]

  • Purification of the Biotinylated Peptide :

    • Remove the excess, unreacted biotin reagent and byproducts using a desalting column, dialysis, or reverse-phase HPLC.

    • For desalting columns, equilibrate the column with a suitable storage buffer (e.g., PBS) and follow the manufacturer's instructions.

    • The purified biotinylated peptide can be stored at -20°C or -80°C for long-term stability.

Quantification of Biotinylation (Optional)

To determine the degree of biotin incorporation, a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be performed. This assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.[2] Kits for biotin quantification are commercially available and provide a standardized procedure.

Visualizations

Chemical Reaction Pathway

G Peptide Peptide-NH₂ (Primary Amine) ActivatedComplex Reaction Intermediate Peptide->ActivatedComplex + Biotin-PEG4-NHS Ester (pH 7.2-8.5) BiotinNHS Biotin-PEG4-NHS Ester BiotinNHS->ActivatedComplex BiotinylatedPeptide Biotin-PEG4-Peptide (Stable Amide Bond) ActivatedComplex->BiotinylatedPeptide Nucleophilic Attack NHS_byproduct NHS (Byproduct) ActivatedComplex->NHS_byproduct

Caption: Chemical reaction of a peptide's primary amine with Biotin-PEG4-NHS Ester.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Pep_Sol Dissolve Peptide in Amine-Free Buffer Mix Mix Peptide and Biotin Reagent Pep_Sol->Mix Biotin_Sol Prepare Biotin-PEG4-NHS Ester Stock in DMSO/DMF Biotin_Sol->Mix Incubate Incubate (30-60 min at RT) Mix->Incubate Quench Quench Reaction (e.g., with Tris) Incubate->Quench Purify Purify via Desalting Column or HPLC Quench->Purify Analyze Quantify Biotinylation (Optional, e.g., HABA Assay) Purify->Analyze Store Store Purified Peptide Analyze->Store

Caption: Experimental workflow for peptide biotinylation.

References

Application Notes and Protocols for Nanoparticle Functionalization with Biotin-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Biotin-PEG4-acid for the functionalization of nanoparticles. The protocols detailed below are intended to facilitate the development of targeted drug delivery systems, diagnostic agents, and other advanced nanomedical applications by leveraging the high-affinity interaction between biotin (B1667282) and streptavidin/avidin (B1170675).

Introduction

This compound is a heterobifunctional linker molecule widely used in bioconjugation and nanotechnology. It features a biotin moiety for specific targeting, a tetra-polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid group for covalent attachment to primary amines on the surface of nanoparticles.[1][2] This functionalization strategy is particularly effective for targeting cancer cells that overexpress biotin receptors.[3][4][5][6] The conjugation of this compound to nanoparticles is typically achieved through a carbodiimide (B86325) crosslinker chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][7]

Key Applications

  • Targeted Drug Delivery: Biotinylated nanoparticles can encapsulate or be conjugated with therapeutic agents for targeted delivery to tumor sites, enhancing efficacy and reducing off-target toxicity.[3][8][9]

  • Diagnostic Imaging: Functionalization with this compound enables the attachment of imaging agents or targeting of nanoparticles to specific tissues for diagnostic purposes.

  • Biosensing: The strong and specific biotin-streptavidin interaction allows for the development of sensitive and robust biosensors.[10]

  • Immunoassays: Biotinylated nanoparticles are utilized in various immunoassay formats, including ELISA and lateral flow assays, for signal amplification and detection.[11]

Quantitative Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC21H37N3O8S[5][12]
Molecular Weight491.60 g/mol [5][12]
Purity>95%[5]
SolubilitySoluble in DCM, acetonitrile, DMF, and DMSO[5]
Storage0-10 °C[5]
Table 2: Impact of this compound Functionalization on Nanoparticle Characteristics (Illustrative Examples)
Nanoparticle TypeParameterBefore FunctionalizationAfter FunctionalizationReference
Gold Nanoparticles (AuNPs)Hydrodynamic Diameter (nm)15~23[13]
Zeta Potential (mV)-35-8[13]
Polymeric NanoparticlesHydrodynamic Diameter (nm)123128-166[14]
Zeta Potential (mV)-30No significant change[14]
Iron Oxide NanoparticlesHydrodynamic Diameter (nm)~20-40Not specified[15]
Zeta Potential (mV)Not specifiedNot specified[15]

Note: The exact changes in nanoparticle size and zeta potential are dependent on the core nanoparticle material, size, surface chemistry, and the density of this compound conjugation.[13][14][16]

Experimental Protocols

Protocol 1: Functionalization of Amine-Terminated Nanoparticles with this compound using EDC/NHS Chemistry

This protocol describes the covalent conjugation of this compound to nanoparticles displaying primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: 1X PBS with 0.05% Tween-20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Centrifuge and appropriate centrifuge tubes

  • End-over-end rotator

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Activation Buffer at a concentration of 1-10 mg/mL.

    • Sonicate briefly if necessary to ensure a homogenous suspension.

  • Activation of this compound:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • In a separate tube, dissolve EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in Activation Buffer immediately before use.

    • For a typical reaction, use a 2-5 fold molar excess of EDC and NHS over the amount of this compound.

    • Add the desired amount of this compound stock solution to the nanoparticle suspension.

    • Add the freshly prepared EDC/NHS solution to the nanoparticle/biotin mixture. The final volume should be adjusted with Activation Buffer.

  • Conjugation Reaction:

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing on an end-over-end rotator to activate the carboxylic acid groups of this compound.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Continue the incubation for an additional 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing.

  • Quenching and Washing:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to deactivate any unreacted NHS-esters.

    • Centrifuge the nanoparticle suspension (e.g., 10,000 x g for 20 minutes; optimize for your specific nanoparticles).

    • Discard the supernatant and resuspend the nanoparticle pellet in Washing Buffer.

    • Repeat the centrifugation and washing steps two more times to remove unreacted reagents and byproducts.

  • Final Resuspension and Storage:

    • After the final wash, resuspend the biotinylated nanoparticles in an appropriate buffer for your downstream application (e.g., PBS for biological assays).

    • Store the functionalized nanoparticles at 4°C. For long-term storage, consider the stability of your specific nanoparticles and any conjugated cargo.

Protocol 2: Quantification of Biotin Conjugation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin conjugated to the nanoparticles.[1][17] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[12][18]

Materials:

  • Biotinylated nanoparticles

  • HABA/Avidin pre-mixed reagent or individual HABA and Avidin

  • Biotin standards of known concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 500 nm

  • PBS (pH 7.4)

Procedure:

  • Preparation of HABA/Avidin Solution:

    • If using individual reagents, prepare a solution of avidin in PBS and a separate solution of HABA. Mix them to form the HABA/Avidin complex, which has a characteristic absorbance at 500 nm.

    • If using a kit, reconstitute the HABA/Avidin reagent according to the manufacturer's instructions.[1]

  • Preparation of Biotin Standard Curve:

    • Prepare a series of biotin standards in PBS with concentrations ranging from approximately 2 to 16 µM.[17]

    • Add a fixed volume of the HABA/Avidin solution to each well of a 96-well plate.

    • Add an equal volume of each biotin standard to the wells.

    • Include a blank well with HABA/Avidin solution and PBS (no biotin).

  • Measurement of Biotinylated Nanoparticles:

    • Prepare a known concentration of your biotinylated nanoparticles in PBS. It is recommended to test several dilutions to ensure the measurement falls within the linear range of the standard curve.[17]

    • Add the same fixed volume of the HABA/Avidin solution to separate wells.

    • Add an equal volume of your diluted biotinylated nanoparticle suspension to these wells.

  • Incubation and Measurement:

    • Incubate the microplate at room temperature for 5-10 minutes, protected from light.

    • Measure the absorbance of each well at 500 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all standard and sample readings.

    • Plot the change in absorbance (A500 of HABA/Avidin - A500 of standard) versus the concentration of the biotin standards to generate a standard curve.

    • Determine the concentration of biotin in your nanoparticle sample by interpolating its absorbance change on the standard curve.

    • Calculate the number of biotin molecules per nanoparticle based on the nanoparticle concentration.

Visualizations

Signaling Pathway for Biotin-Receptor Mediated Endocytosis

Biotin_Targeting_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Biotin-NP Biotinylated Nanoparticle Biotin-Receptor Biotin Receptor (e.g., SMVT) Biotin-NP->Biotin-Receptor Binding Endosome Early Endosome Biotin-Receptor->Endosome Receptor-Mediated Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release pH-triggered or Enzymatic Cleavage Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Biotin-receptor mediated endocytosis pathway for targeted drug delivery.

Experimental Workflow for Nanoparticle Functionalization and Application

Experimental_Workflow cluster_synthesis Synthesis & Functionalization cluster_characterization Characterization cluster_application Application NP_Synthesis 1. Nanoparticle Synthesis/Provision Amine_Func 2. Surface Amine Functionalization (if needed) NP_Synthesis->Amine_Func Biotin_Conj 3. This compound Conjugation (EDC/NHS) Amine_Func->Biotin_Conj Purification 4. Purification (Centrifugation/Dialysis) Biotin_Conj->Purification Size_Zeta 5. Size & Zeta Potential (DLS) Purification->Size_Zeta Biotin_Quant 6. Biotin Quantification (HABA Assay) Size_Zeta->Biotin_Quant Morphology 7. Morphology (TEM/SEM) Biotin_Quant->Morphology In_Vitro 8. In Vitro Studies (Cellular Uptake, Cytotoxicity) Morphology->In_Vitro In_Vivo 9. In Vivo Studies (Biodistribution, Efficacy) In_Vitro->In_Vivo

Caption: Workflow for nanoparticle functionalization and subsequent evaluation.

References

Application Notes and Protocols: Immobilization of Ligands using Biotin-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of ligands to solid surfaces is a cornerstone of numerous life science applications, from immunoassays and affinity chromatography to surface plasmon resonance (SPR) and drug screening. A robust and versatile method for achieving this is through the use of Biotin-PEG4-acid and its derivatives. This bifunctional molecule combines the high-affinity and specific interaction of biotin (B1667282) and streptavidin with a hydrophilic tetra-polyethylene glycol (PEG4) spacer. This application note provides detailed protocols for the biotinylation of amine-containing ligands and their subsequent immobilization onto streptavidin-coated surfaces.

The PEG4 linker offers significant advantages, including increased hydrophilicity of the labeled molecule, which reduces aggregation, and a flexible spacer arm that minimizes steric hindrance, thereby ensuring efficient binding of the biotin moiety to streptavidin.[1][2] The terminal carboxylic acid of this compound can be activated to react with primary amines, or a pre-activated N-hydroxysuccinimide (NHS) ester version, Biotin-PEG4-NHS ester, can be used for direct and efficient labeling of proteins and other amine-containing biomolecules.[1][2]

Principle of Immobilization

The immobilization strategy is a two-step process. First, the ligand of interest, containing a primary amine group (e.g., the ε-amino group of lysine (B10760008) residues in a protein), is covalently conjugated with this compound.[3] This is typically achieved by activating the carboxylic acid group of this compound with EDC and NHS, or more directly by using the Biotin-PEG4-NHS ester. The NHS ester reacts with primary amines in a pH range of 7-9 to form a stable amide bond.[1][2][4]

Second, the resulting biotinylated ligand is introduced to a surface pre-coated with streptavidin. The exceptionally high affinity and specificity of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) ensures a stable and oriented immobilization of the ligand onto the surface.[5] This strong, non-covalent bond is resistant to a wide range of pH, temperature, and denaturing agents.

Key Applications

  • Surface Plasmon Resonance (SPR): Immobilization of biotinylated ligands on streptavidin-coated sensor chips for kinetic and affinity studies of molecular interactions.[5][6][7][8]

  • Immunoassays (e.g., ELISA): Coating microplates with streptavidin allows for the capture of biotinylated antibodies or antigens.

  • Affinity Chromatography: Purification of target molecules from complex mixtures using a streptavidin-functionalized resin and a biotinylated capture ligand.

  • Cell-Based Assays: Labeling of cell surface proteins for detection and isolation.[9]

  • Drug Discovery: Immobilization of drug targets for high-throughput screening of small molecule libraries.

Experimental Protocols

Protocol 1: Biotinylation of Amine-Containing Ligands using Biotin-PEG4-NHS Ester

This protocol describes the labeling of a protein (e.g., an antibody) with Biotin-PEG4-NHS ester.

Materials:

  • Biotin-PEG4-NHS Ester

  • Protein/ligand solution (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for buffer exchange

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein solution is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.[10][11]

    • Adjust the protein concentration to 1-10 mg/mL for optimal labeling.[11][12]

  • Prepare the Biotin-PEG4-NHS Ester Stock Solution:

    • Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[12][13] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[11]

  • Biotinylation Reaction:

    • Calculate the required volume of the Biotin-PEG4-NHS ester stock solution to achieve the desired molar excess. A 10-20 fold molar excess of the biotin reagent to the protein is a good starting point.[12] The optimal ratio may need to be determined empirically.

    • Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11][12]

  • Quench the Reaction (Optional but Recommended):

    • Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

  • Remove Excess Biotinylation Reagent:

    • Remove non-reacted Biotin-PEG4-NHS ester and byproducts by buffer exchange using a desalting column or dialysis against PBS.[12][14]

  • Determine the Degree of Biotinylation:

    • Quantify the number of biotin molecules incorporated per ligand molecule using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay (see Protocol 2).

  • Storage:

    • Store the biotinylated protein at 4°C for short-term use or at -20°C for long-term storage.[10]

Protocol 2: Activation of this compound with EDC/NHS

This protocol is for activating the carboxylic acid of this compound to create a reactive NHS ester in situ for coupling to primary amines.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Reaction Buffer: PBS, pH 7.2-8.0

  • Amine-containing ligand

Procedure:

  • Prepare Solutions:

    • Dissolve this compound in the Activation Buffer to the desired concentration.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Activation of this compound:

    • Add EDC and NHS to the this compound solution. A molar ratio of 1:2:2 (this compound:EDC:NHS) is commonly used.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine-Containing Ligand:

    • Immediately add the activated this compound solution to the ligand solution in the Reaction Buffer (PBS, pH 7.2-8.0). The reaction of the NHS ester with amines is most efficient at a pH of 7-8.[15]

    • Incubate for 2 hours at room temperature.

  • Purification and Quantification:

    • Follow steps 4-7 from Protocol 1 to quench the reaction, purify the biotinylated ligand, determine the degree of biotinylation, and store the final product.

Protocol 3: Immobilization of Biotinylated Ligand on a Streptavidin-Coated Surface (for SPR)

This protocol outlines the general procedure for immobilizing a biotinylated ligand onto a streptavidin-coated SPR sensor chip.

Materials:

  • Streptavidin-coated SPR sensor chip

  • Biotinylated ligand (from Protocol 1 or 2)

  • Running buffer (e.g., PBS with 0.05% Tween 20)

  • Regeneration solution (if required, e.g., 10 mM Glycine-HCl, pH 2.0)

Procedure:

  • System Equilibration:

    • Equilibrate the SPR system with the running buffer until a stable baseline is achieved.

  • Immobilization of Biotinylated Ligand:

    • Prepare a dilute solution of the biotinylated ligand in the running buffer (e.g., 1-10 µg/mL).

    • Inject the biotinylated ligand solution over the streptavidin-coated sensor surface at a low flow rate (e.g., 5-10 µL/min).

    • Monitor the immobilization level in real-time until the desired response units (RU) are reached.

  • Washing:

    • Wash the sensor surface with the running buffer to remove any non-specifically bound ligand.

  • Analyte Interaction Analysis:

    • The sensor chip is now ready for the injection of the analyte to study the binding kinetics and affinity.

  • Regeneration (if applicable):

    • If the interaction is reversible, inject a regeneration solution to remove the bound analyte, preparing the surface for the next cycle. Note that the biotin-streptavidin linkage is essentially irreversible under typical regeneration conditions.[8]

Quantitative Data

The efficiency of biotinylation and the subsequent ligand-analyte interaction can be quantified. The following tables provide examples of typical quantitative data.

Table 1: Biotin Incorporation Efficiency

ParameterMethodTypical ValueReference
Molar Ratio (Biotin:Protein)HABA Assay3-5 moles of biotin per mole of IgG[12]
Biotin Incorporation (%)Quant*Tag Method30-70% (antibody dependent)[16]

Table 2: Example SPR Kinetic Data for a Biotinylated Ligand-Analyte Interaction

ParameterSymbolValueReference
Association Rate Constantka3.5 x 106 M-1s-1
Dissociation Rate Constantkd3.9 x 10-2 s-1
Equilibrium Dissociation ConstantKD10.9 nM

Visualizations

Chemical Reaction of Biotin-PEG4-NHS Ester with a Primary Amine

G cluster_reactants Reactants cluster_products Products Biotin-PEG4-NHS Biotin-PEG4-NHS Ester Biotinylated_Ligand Biotinylated Ligand (Stable Amide Bond) Biotin-PEG4-NHS->Biotinylated_Ligand pH 7-9 NHS N-hydroxysuccinimide (Byproduct) Biotin-PEG4-NHS->NHS Ligand-NH2 Ligand with Primary Amine (R-NH2) Ligand-NH2->Biotinylated_Ligand

Caption: Reaction of Biotin-PEG4-NHS ester with a primary amine.

Experimental Workflow for Ligand Immobilization

G start Start: Amine-containing Ligand biotinylation Step 1: Biotinylation (with Biotin-PEG4-NHS Ester) start->biotinylation purification Step 2: Purification (Remove excess biotin) biotinylation->purification quantification Step 3: Quantification (HABA Assay) purification->quantification immobilization Step 4: Immobilization (on Streptavidin Surface) quantification->immobilization analysis Step 5: Application (e.g., SPR Analysis) immobilization->analysis end End: Immobilized Ligand analysis->end

Caption: Workflow for ligand biotinylation and immobilization.

Signaling Pathway: Biotin-Streptavidin Interaction

G cluster_surface Solid Surface streptavidin Streptavidin biotinylated_ligand Biotinylated Ligand biotinylated_ligand->streptavidin High-Affinity Binding (Kd ~ 10⁻¹⁵ M) analyte Analyte biotinylated_ligand->analyte Specific Interaction

Caption: Biotin-Streptavidin immobilization for analyte interaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Biotin-PEG4-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG4-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their biotinylation experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols.

Troubleshooting Guide

Low conjugation efficiency is a common challenge in bioconjugation. The following table outlines potential issues, their causes, and recommended solutions to improve the yield of your this compound conjugation reactions.

Issue Potential Cause Recommended Solution
Low or No Biotinylation Inefficient activation of this compound: The carboxylic acid group on the biotin-PEG linker was not effectively activated by EDC/Sulfo-NHS.- Optimize Activation pH: Perform the activation step in a non-amine, non-carboxylate buffer at a pH of 4.5-6.0. 0.1 M MES buffer is highly recommended.[1][2] - Use Fresh EDC/Sulfo-NHS: EDC is moisture-sensitive and hydrolyzes in aqueous solutions. Prepare EDC and Sulfo-NHS solutions immediately before use.[3]
Presence of competing nucleophiles: Primary amines (e.g., Tris, glycine) or carboxylates in the reaction buffer are competing with the target molecule for the activated biotin (B1667282).[2][4]- Use Amine-Free Buffers: Ensure all buffers used during the conjugation are free of primary amines and carboxylates. Recommended buffers for the coupling step include PBS (Phosphate-Buffered Saline) at pH 7.2-8.5.[1][3]
Hydrolysis of the activated NHS-ester: The intermediate NHS-ester is susceptible to hydrolysis, especially at higher pH, which reverts it to the inactive carboxylic acid.- Prompt Amine Addition: Add the amine-containing target molecule to the activated this compound as soon as possible after the activation step. - Control Coupling pH: While the amine coupling is more efficient at a slightly basic pH, very high pH will accelerate hydrolysis. Maintain the coupling pH between 7.2 and 8.5.[2]
Insufficient molar ratio of reagents: The concentration of this compound, EDC, or Sulfo-NHS is too low relative to the target molecule.- Increase Molar Excess: For dilute protein solutions (e.g., < 2 mg/mL), a ≥20-fold molar excess of the biotin reagent may be required. For more concentrated solutions (e.g., > 2 mg/mL), a 10- to 20-fold molar excess is a good starting point.[5][6]
Protein Aggregation/Precipitation Over-biotinylation: Too many biotin molecules are conjugated to the protein, altering its solubility.- Reduce Molar Ratio: Decrease the molar excess of this compound in the reaction. - Optimize Reaction Time: Shorten the incubation time for the coupling reaction.
Unsuitable buffer conditions: The pH or ionic strength of the buffer is not optimal for the protein's stability.- Buffer Optimization: Ensure the chosen buffer is appropriate for maintaining the stability of your specific protein.
Loss of Protein Activity Biotinylation of critical functional sites: The biotin molecule has attached to primary amines (e.g., lysine (B10760008) residues) that are essential for the protein's biological activity.- Reduce Degree of Labeling: Lower the molar ratio of the biotin reagent to the protein. - Alternative Conjugation Chemistry: Consider targeting other functional groups on the protein if amine modification proves detrimental.
Inconsistent Results Between Batches Variability in reagent quality or preparation: Inconsistent concentrations or degradation of stock solutions.- Standardize Protocols: Prepare fresh reagent solutions for each experiment and use high-purity reagents. - Quantify Biotin Incorporation: Consistently measure the degree of biotinylation for each batch using an assay like the HABA assay.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two-step this compound conjugation?

A1: A two-step pH profile is crucial for high efficiency. The initial activation of this compound with EDC and Sulfo-NHS should be performed at an acidic pH of 4.5-6.0 to maximize the formation of the stable NHS-ester intermediate. The subsequent coupling of the activated biotin to the primary amine of the target molecule is most efficient at a pH of 7.2-8.5.[1][2]

Q2: Which buffers should I use for the activation and coupling steps?

A2: For the activation step (pH 4.5-6.0), it is critical to use a buffer free of both amines and carboxylates. 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer is the most common and recommended choice.[1][2] For the coupling step (pH 7.2-8.5), an amine-free buffer such as PBS (Phosphate-Buffered Saline) is ideal.[1][3]

Q3: Can I use a one-step protocol by mixing all reagents together?

A3: While a one-step protocol is possible, a two-step protocol is highly recommended, especially when your target molecule also contains carboxyl groups (e.g., proteins). The two-step approach prevents the EDC from cross-linking your target molecules, which can lead to aggregation and loss of function.[7]

Q4: How do I remove excess, unreacted biotin after the conjugation?

A4: Unreacted biotin and reaction byproducts can be efficiently removed using size-exclusion chromatography (e.g., desalting columns) or dialysis.[8] This purification step is essential before any downstream applications or quantification assays like the HABA assay.[9]

Q5: How can I determine the efficiency of my biotinylation reaction?

A5: The degree of biotin incorporation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of the HABA dye from avidin (B1170675) by biotin, which results in a measurable decrease in absorbance at 500 nm.[8][9]

Experimental Protocols

Protocol 1: Two-Step Biotinylation of a Protein with this compound

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.2

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column for buffer exchange and purification

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the Coupling Buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation (Prepare immediately before use):

    • Prepare a 10 mg/mL stock solution of this compound in DMSO or DMF.

    • Prepare a 10 mg/mL stock solution of EDC in Activation Buffer.

    • Prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer.

  • Activation of this compound (pH 6.0):

    • In a microcentrifuge tube, combine this compound, EDC, and Sulfo-NHS in Activation Buffer. A common molar ratio is 1:2:5 (this compound:EDC:Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein (pH 7.2):

    • Immediately add the activated this compound solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purification:

    • Remove excess biotin and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Quantification of Biotin Incorporation using the HABA Assay

This protocol describes the use of the HABA assay to determine the molar ratio of biotin to protein.

Materials:

  • Biotinylated and purified protein sample

  • HABA/Avidin premixed solution or individual reagents

  • PBS (Phosphate-Buffered Saline), pH 7.2

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure (Cuvette Format):

  • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

  • Measure the absorbance at 500 nm and record this value as A500 (HABA/Avidin).[9]

  • Add 100 µL of the biotinylated protein sample to the cuvette and mix well.[9]

  • Measure the absorbance at 500 nm again once the reading has stabilized. Record this value as A500 (HABA/Avidin/Sample).[9]

  • Calculate the moles of biotin per mole of protein using the appropriate formulas provided by the HABA assay kit manufacturer.

Visualizations

To further clarify the experimental process and the underlying chemistry, the following diagrams have been generated.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_post Post-Reaction Protein_Prep Prepare Protein in Coupling Buffer (pH 7.2) Coupling Add Activated Biotin to Protein Solution (pH 7.2, 2h RT or O/N 4°C) Protein_Prep->Coupling Reagent_Prep Prepare Fresh This compound, EDC, & Sulfo-NHS Stocks Activation Activate this compound with EDC/Sulfo-NHS (pH 6.0, 15-30 min) Reagent_Prep->Activation Activation->Coupling Quench Quench Reaction with Tris Buffer Coupling->Quench Purification Purify Conjugate (Desalting Column) Quench->Purification Quantification Quantify Biotin (HABA Assay) Purification->Quantification Storage Store Biotinylated Protein Quantification->Storage

Caption: Experimental workflow for the two-step this compound conjugation.

chemical_reaction cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.2-8.5) Biotin_Acid Biotin-PEG4-COOH EDC_NHS + EDC / Sulfo-NHS Biotin_Acid->EDC_NHS Activated_Ester Biotin-PEG4-NHS Ester Activated_Ester_c Biotin-PEG4-NHS Ester Activated_Ester->Activated_Ester_c Intermediate EDC_NHS->Activated_Ester Target_Amine Protein-NH2 Conjugate Biotin-PEG4-CO-NH-Protein Target_Amine->Conjugate Target_Amine->Activated_Ester_c plus + Activated_Ester_c->plus plus->Target_Amine

Caption: Chemical reaction mechanism of the two-step EDC/Sulfo-NHS conjugation.

References

Troubleshooting low yield in Biotin-PEG4-acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG4-acid reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the use of this compound in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an activated this compound (as an NHS ester) with a primary amine?

A1: The optimal pH for the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine is typically between 7.2 and 8.5.[1] The reaction efficiency is highly pH-dependent; at a lower pH, the primary amine is protonated and less nucleophilic, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the yield of the desired conjugate.[2] For many proteins and peptides, a pH of 8.3-8.5 is recommended to ensure the primary amines are deprotonated and available for reaction.[2]

Q2: Which buffers should I use for the conjugation reaction?

A2: It is crucial to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated this compound, leading to low or no yield of your desired product.[1][3][4] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate (B1201080), or carbonate buffers.[1]

Q3: How should I store this compound and its activated NHS ester form?

A3: this compound should be stored in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[5] The activated NHS ester form is highly sensitive to moisture and should be stored desiccated at -20°C.[6][7] It is recommended to allow the reagent to warm to room temperature before opening to prevent moisture condensation.[6][8] Reconstituted NHS esters should be used immediately as they are prone to hydrolysis in aqueous solutions.[3][4]

Q4: My protein is in a Tris buffer. What should I do before starting the biotinylation reaction?

A4: If your protein is in a buffer containing primary amines like Tris, you must perform a buffer exchange into an amine-free buffer, such as PBS (pH 7.2-8.0), before starting the biotinylation reaction.[3] This can be achieved using methods like dialysis or desalting columns.[3]

Q5: How can I confirm that my this compound NHS ester is still active?

A5: The activity of an NHS ester can be qualitatively assessed by monitoring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.[6][8] A simple method involves dissolving a small amount of the NHS ester in an amine-free buffer and measuring the absorbance at 260-280 nm.[1][6] A significant increase in absorbance after intentional hydrolysis with a strong base indicates that the reagent was active.[6]

Troubleshooting Guide for Low Yield

Low yield is a common issue in bioconjugation reactions. This guide provides a systematic approach to identifying and resolving the root causes.

Problem: Low or No Biotinylation of the Target Molecule

Below is a decision tree to help you troubleshoot your experiment.

Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_target Target Molecule Issues cluster_purification Purification/Analysis Issues start Low Yield Observed check_reagents 1. Reagent Integrity start->check_reagents check_reaction_conditions 2. Reaction Conditions check_reagents->check_reaction_conditions reagent_storage Improper Storage? check_reagents->reagent_storage reagent_hydrolyzed Reagent Hydrolyzed? check_reagents->reagent_hydrolyzed reagent_quality Poor Quality EDC/NHS? check_reagents->reagent_quality check_target 3. Target Molecule Suitability check_reaction_conditions->check_target wrong_buffer Amine Buffer Used? check_reaction_conditions->wrong_buffer wrong_ph Incorrect pH? check_reaction_conditions->wrong_ph wrong_ratio Incorrect Molar Ratio? check_reaction_conditions->wrong_ratio low_concentration Low Reactant Concentration? check_reaction_conditions->low_concentration check_purification 4. Purification & Analysis check_target->check_purification no_amines No Available Amines? check_target->no_amines target_instability Target Unstable? check_target->target_instability solution Successful Biotinylation check_purification->solution loss_during_purification Loss During Purification? check_purification->loss_during_purification detection_issue Detection Method Issue? check_purification->detection_issue

Caption: Troubleshooting Decision Tree for Low Biotinylation Yield.

Quantitative Data Summary
ParameterRecommended Value/ConditionRationale
Reaction pH 7.2 - 8.5Balances amine reactivity and NHS ester stability.[1][2]
Reaction Temperature Room Temperature (20-25°C) or 4°CLower temperature can reduce hydrolysis and is better for sensitive proteins.[1]
Reaction Time 30 minutes to 4 hoursDependent on temperature and reactant concentrations.[1][9]
Molar Excess of Biotin (B1667282) Reagent 10- to 20-fold over the proteinThis can be optimized based on the number of available amines and desired degree of labeling.[4]
Protein Concentration > 2 mg/mLHigher concentrations favor the bimolecular reaction over the competing hydrolysis reaction.[10][11]

Table 1: Recommended Reaction Parameters for this compound NHS Ester Conjugation.

pHHalf-life of NHS Ester at 4°CHalf-life of NHS Ester at 0°C
7.0-4-5 hours[1]
8.610 minutes[1]-

Table 2: pH-Dependent Hydrolysis Rate of NHS Esters.

Detailed Troubleshooting Steps

1. Verify Reagent Quality and Handling

  • Possible Cause: The this compound or the activating reagents (EDC/NHS) have degraded due to improper storage. The NHS ester is particularly moisture-sensitive.[4]

  • Recommended Action:

    • Ensure this compound and EDC/NHS are stored at -20°C in a desiccated environment.[5][12]

    • Always allow reagents to equilibrate to room temperature before opening to prevent water condensation.[6]

    • If activating this compound to its NHS ester, use high-quality, anhydrous solvents like DMSO or DMF if required.[2]

    • Prepare the activated Biotin-PEG4-NHS ester solution immediately before use and discard any unused portion.[3][4]

2. Optimize Reaction Conditions

  • Possible Cause: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[3]

  • Recommended Action: Perform buffer exchange into an amine-free buffer such as PBS, HEPES, or borate at a pH between 7.2 and 8.5.[1]

  • Possible Cause: The pH of the reaction is too low, leading to protonated (unreactive) amines on the target molecule.

  • Recommended Action: Increase the pH of the reaction buffer to between 8.0 and 8.5 to ensure the primary amines are deprotonated and nucleophilic.[2]

  • Possible Cause: The concentration of the target molecule is too low, favoring the hydrolysis of the activated biotin reagent.[]

  • Recommended Action: Increase the concentration of your protein or other target molecule. A concentration of at least 2 mg/mL is often recommended.[10][11]

  • Possible Cause: The molar ratio of the biotinylating reagent to the target molecule is insufficient.

  • Recommended Action: Increase the molar excess of the activated this compound. A 10- to 20-fold molar excess is a good starting point, but this may need to be optimized.[4]

3. Assess the Target Molecule

  • Possible Cause: The target molecule has no accessible primary amines for conjugation.

  • Recommended Action: Confirm the presence of primary amines (e.g., lysine (B10760008) residues, N-terminus) on your target molecule.[8] If none are available, consider using a different biotinylation chemistry that targets other functional groups.[3]

4. Evaluate Purification and Analysis

  • Possible Cause: The biotinylated product is being lost during the purification step.

  • Recommended Action: Ensure the chosen purification method (e.g., desalting column, dialysis) is appropriate for your sample size and protein stability.[14] Monitor protein recovery at each step.

  • Possible Cause: The method used to detect biotinylation is not sensitive enough or is being inhibited.

  • Recommended Action: Use a reliable method for quantifying biotin incorporation, such as the HABA assay.[9] Ensure there are no interfering substances in your sample.

Experimental Protocols

Protocol 1: Activation of this compound using EDC/NHS

This protocol describes the two-step activation of this compound to its NHS ester, which can then be used to label primary amine-containing molecules.

Materials:

  • This compound[12]

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Activation Buffer: MES buffer (0.1 M, pH 4.7-6.0) or amine- and carboxylate-free buffer.

  • Anhydrous DMSO or DMF (if needed for solubility)

Procedure:

  • Dissolve this compound in the Activation Buffer to the desired concentration. If solubility is an issue, a small amount of anhydrous DMSO or DMF can be used.

  • Add a 1.5-fold molar excess of NHS to the this compound solution.

  • Add a 1.5-fold molar excess of EDC to the solution.

  • Incubate the reaction for 15-30 minutes at room temperature.

  • The resulting Biotin-PEG4-NHS ester solution is now ready for addition to your amine-containing target molecule. It should be used immediately.

Activation_Workflow start Start: this compound dissolve Dissolve this compound in Activation Buffer start->dissolve add_nhs Add NHS (1.5x molar excess) dissolve->add_nhs add_edc Add EDC (1.5x molar excess) add_nhs->add_edc incubate Incubate 15-30 min at Room Temperature add_edc->incubate activated_product Product: Biotin-PEG4-NHS Ester (Use Immediately) incubate->activated_product

Caption: Workflow for Activating this compound with EDC/NHS.

Protocol 2: Biotinylation of a Protein with Activated Biotin-PEG4-NHS Ester

This protocol outlines the general procedure for labeling a protein with a pre-activated Biotin-PEG4-NHS ester.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 2-10 mg/mL.

  • Freshly prepared Biotin-PEG4-NHS ester solution.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Desalting column or dialysis cassette for purification.[3]

Procedure:

  • Ensure your protein solution is at the correct pH and concentration in an amine-free buffer.

  • Add a 10- to 20-fold molar excess of the freshly prepared Biotin-PEG4-NHS ester solution to the protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature. This step consumes any unreacted NHS ester.

  • Remove the excess, unreacted biotin reagent and byproducts by using a desalting column or by dialyzing the sample against a suitable storage buffer (e.g., PBS).

  • The biotinylated protein is now ready for downstream applications. Store appropriately.

Biotinylation_Workflow start Start: Purified Protein (in Amine-Free Buffer) add_biotin Add Activated Biotin-PEG4-NHS Ester (10-20x molar excess) start->add_biotin incubate Incubate: 30-60 min at RT or 2h at 4°C add_biotin->incubate quench Quench Reaction (e.g., Tris or Glycine) incubate->quench purify Purify: (Desalting Column or Dialysis) quench->purify final_product Product: Biotinylated Protein purify->final_product

Caption: General Workflow for Protein Biotinylation.

References

Technical Support Center: Preventing Protein Aggregation After Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation following biotinylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation after biotinylation?

Protein aggregation post-biotinylation can be triggered by several factors that disrupt the delicate balance of forces maintaining a protein's native conformation. Key causes include:

  • Over-biotinylation: The modification of too many surface-exposed primary amines (e.g., lysine (B10760008) residues) with biotin (B1667282) can alter the protein's isoelectric point (pI) and net charge, leading to reduced solubility and aggregation.[1]

  • Hydrophobicity of the Biotinylation Reagent: Some biotinylation reagents possess hydrophobic spacer arms. Excessive labeling can increase the overall hydrophobicity of the protein surface, promoting self-association and aggregation.

  • Suboptimal Buffer Conditions:

    • pH: If the buffer pH is close to the protein's isoelectric point, the protein's net charge will be minimal, reducing electrostatic repulsion between molecules and increasing the likelihood of aggregation.

    • Ionic Strength: Low salt concentrations can lead to aggregation if electrostatic interactions are critical for stability. Conversely, excessively high salt concentrations can also promote aggregation through "salting out."

  • High Protein Concentration: Concentrated protein solutions increase the frequency of intermolecular collisions, which can lead to the formation of aggregates.[2]

  • Temperature: Elevated temperatures can induce partial unfolding of the protein, exposing hydrophobic cores that can interact and cause aggregation. Conversely, some proteins are unstable at low temperatures (e.g., 4°C).[2]

  • Presence of Reducing Agents (for specific proteins): For proteins with essential disulfide bonds, the presence of reducing agents can lead to unfolding and aggregation. Conversely, for proteins with free cysteines, a lack of reducing agents can lead to the formation of non-native intermolecular disulfide bonds and subsequent aggregation.

  • Intrinsic Properties of the Protein: Some proteins are inherently more prone to aggregation due to their amino acid composition, structural instability, or tendency to form oligomers.

Q2: How can I detect and quantify protein aggregation?

Several methods can be employed to detect and quantify protein aggregates, ranging from simple visual inspection to sophisticated biophysical techniques:

  • Visual Inspection: The most straightforward method is to look for turbidity, cloudiness, or visible precipitates in the protein solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate the presence of large, light-scattering aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric protein. The area under the aggregate peaks can be used for quantification.[3][4]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It is highly sensitive to the presence of even small amounts of large aggregates.[5][6]

  • Polyacrylamide Gel Electrophoresis (PAGE):

    • Native-PAGE: Can sometimes resolve small oligomers from the monomer.

    • SDS-PAGE (non-reducing): Can detect disulfide-linked aggregates.

Q3: Which type of biotinylation reagent is less likely to cause aggregation?

The choice of biotinylation reagent can significantly impact protein stability. Here are some factors to consider:

  • Hydrophilicity: Reagents with hydrophilic spacer arms, such as those containing polyethylene (B3416737) glycol (PEG), are generally preferred as they can help to maintain the solubility of the modified protein. Sulfo-NHS-biotin is more water-soluble than its NHS-biotin counterpart, which can be advantageous in preventing precipitation of the reagent itself and potentially reducing protein aggregation.[1]

  • Spacer Arm Length: A longer spacer arm can reduce steric hindrance when the biotinylated protein interacts with avidin (B1170675) or streptavidin. However, very long and hydrophobic spacer arms could potentially increase the risk of aggregation.

  • Reactivity: Amine-reactive reagents (e.g., NHS esters) are widely used but can lead to heterogeneous labeling. Site-specific biotinylation methods, if applicable to your protein, can offer better control and may reduce the risk of aggregation by modifying less critical residues.

Troubleshooting Guides

Issue 1: Visible precipitation or turbidity during/after the biotinylation reaction.
Potential Cause Troubleshooting Step Rationale
Over-labeling Decrease the molar ratio of the biotinylation reagent to the protein. Start with a lower ratio (e.g., 5:1 or 10:1) and titrate up.[7]Reduces the number of biotin molecules attached to the protein, minimizing changes to its surface properties.
Suboptimal Buffer pH Ensure the buffer pH is at least 1-2 units away from the protein's isoelectric point (pI).Maximizes the protein's net charge, increasing electrostatic repulsion between molecules and enhancing solubility.
High Protein Concentration Perform the biotinylation reaction at a lower protein concentration (e.g., 1-2 mg/mL).[8]Decreases the likelihood of intermolecular interactions that lead to aggregation.
Reagent Precipitation If using a non-sulfonated NHS-ester, dissolve it in an organic solvent like DMSO or DMF immediately before adding it to the protein solution. Add the reagent dropwise while gently stirring.Ensures the reagent is fully dissolved before it comes into contact with the protein, preventing localized high concentrations that can cause both reagent and protein to precipitate.
Temperature Stress Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.Slows down both the biotinylation reaction and potential unfolding/aggregation processes.
Issue 2: No visible precipitate, but subsequent analysis (e.g., SEC, DLS) shows the presence of soluble aggregates.
Potential Cause Troubleshooting Step Rationale
Hydrophobic Interactions Add solubility-enhancing excipients to the reaction and storage buffers.These additives can help to stabilize the protein and prevent self-association.
Intermolecular Disulfide Bonds If your protein has free cysteine residues, add a reducing agent (e.g., DTT, TCEP) to the buffer.Prevents the formation of non-native disulfide bonds between protein molecules.
Instability of the Biotinylated Protein After biotinylation, immediately exchange the buffer to one optimized for storage, potentially containing cryoprotectants like glycerol (B35011) if freezing.Removes unreacted biotin and byproducts, and places the protein in an environment that promotes long-term stability.
Heterogeneous Labeling Consider using a biotinylation reagent with a more hydrophilic spacer arm (e.g., PEGylated biotin).Improves the solubility of the biotinylated protein.

Data Presentation: Additives for Preventing Aggregation

The following table summarizes common additives used to prevent protein aggregation, along with their typical working concentrations. The optimal concentration for each additive should be determined empirically for your specific protein.

Additive ClassExampleTypical Concentration RangeMechanism of Action
Polyols/Sugars Glycerol5-50% (v/v)Stabilizes the native protein structure by preferential hydration. Acts as a cryoprotectant.
Sucrose, Trehalose5-10% (w/v)Similar to glycerol, they are excluded from the protein surface, favoring the compact native state.
Amino Acids Arginine/Glutamate50-500 mMCan suppress aggregation by interacting with both charged and hydrophobic patches on the protein surface.
Reducing Agents Dithiothreitol (DTT)1-10 mMPrevents oxidation of free sulfhydryl groups and the formation of intermolecular disulfide bonds.
TCEP-HCl0.1-1 mMA more stable and effective reducing agent than DTT over a wider pH range.
Detergents (non-denaturing) Tween-20, Triton X-1000.01-0.1% (v/v)Can help to solubilize hydrophobic regions and prevent aggregation. Use with caution as they may interfere with downstream applications.
CHAPS0.1-1% (w/v)A zwitterionic detergent that is often milder than non-ionic detergents.
Salts NaCl, KCl50-500 mMModulate electrostatic interactions. The optimal concentration is protein-dependent.

Experimental Protocols

Protocol 1: Optimizing the Molar Ratio of Biotinylation Reagent to Protein
  • Prepare the Protein: Dialyze the protein into an amine-free buffer (e.g., PBS, pH 7.4). Adjust the protein concentration to 1-2 mg/mL.

  • Set up Reactions: Prepare a series of reactions with varying molar ratios of biotin reagent to protein (e.g., 5:1, 10:1, 20:1, 40:1).

  • Biotinylation Reaction: Add the calculated amount of freshly prepared biotinylation reagent to each reaction tube. Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quench Reaction: Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to stop the reaction.

  • Remove Excess Biotin: Use a desalting column or dialysis to remove unreacted biotin and byproducts.

  • Analyze for Aggregation: Analyze a small aliquot of each reaction by SEC or DLS to determine the extent of aggregation.

  • Assess Biotinylation Efficiency (Optional): Use a HABA assay or a similar method to determine the degree of biotinylation for each ratio.

  • Select Optimal Ratio: Choose the highest molar ratio that results in sufficient biotinylation without causing significant aggregation.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
  • System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS, pH 7.4) until a stable baseline is achieved. The mobile phase should be filtered and degassed.

  • Sample Preparation: Filter the biotinylated protein sample through a low-protein-binding 0.22 µm filter.

  • Injection: Inject a defined volume of the protein sample onto the column.

  • Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.

  • Analysis: Integrate the peak areas for the monomer and any aggregate peaks. The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Mandatory Visualizations

Biotinylation_Workflow Biotinylation and Aggregation Troubleshooting Workflow start Start: Purified Protein buffer_exchange Buffer Exchange (Amine-free, e.g., PBS) start->buffer_exchange biotinylation Biotinylation Reaction (Optimize Molar Ratio) buffer_exchange->biotinylation quench Quench Reaction (e.g., Tris, Glycine) biotinylation->quench purification Remove Excess Biotin (Desalting/Dialysis) quench->purification analysis Analyze for Aggregation (SEC/DLS) purification->analysis no_agg No Significant Aggregation analysis->no_agg Pass agg Aggregation Detected analysis->agg Fail end End: Soluble, Biotinylated Protein no_agg->end troubleshoot Troubleshoot: - Adjust Buffer (pH, Salt) - Add Stabilizers - Lower Temperature - Change Reagent agg->troubleshoot troubleshoot->biotinylation Re-optimize

Caption: A workflow for protein biotinylation with integrated troubleshooting steps.

Aggregation_Causes Root Causes of Protein Aggregation Post-Biotinylation aggregation Protein Aggregation over_labeling Over-labeling over_labeling->aggregation hydrophobicity Reagent Hydrophobicity hydrophobicity->aggregation buffer Suboptimal Buffer (pH, Ionic Strength) buffer->aggregation concentration High Protein Concentration concentration->aggregation temperature Temperature Stress temperature->aggregation protein_props Intrinsic Protein Properties protein_props->aggregation

Caption: Key factors contributing to protein aggregation after biotinylation.

References

Technical Support Center: Post-Biotinylation Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted Biotin-PEG4-acid following labeling reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this critical purification step.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Recovery of Biotinylated Molecule Protein Precipitation: Over-biotinylation can alter the solubility of the target molecule.- Optimize the molar ratio of the biotinylation reagent to your target molecule. A lower ratio may be necessary.[1] - Ensure the reaction buffer is at the optimal pH and composition for your molecule's stability.
Adhesion to Purification Matrix: The protein may be non-specifically binding to the desalting column, dialysis membrane, or other purification apparatus.- For desalting columns, ensure you are using a volume within the recommended range to maximize recovery.[1] - Consider adding a carrier protein like BSA after the quenching step and before purification to reduce non-specific binding, especially if your protein of interest is at a low concentration.[1] - For centrifugal filters, pre-treating the membrane with a solution like polyvinylpyrrolidone (B124986) may help.[1]
High Background in Downstream Assays (e.g., ELISA, Western Blot) Incomplete Removal of Free Biotin (B1667282): Residual unreacted this compound can compete for binding sites on streptavidin or avidin (B1170675) conjugates, leading to non-specific signals.- Dialysis: Increase the dialysis time and the number of buffer changes. Dialysis for 24-48 hours with at least three buffer changes is recommended for optimal removal. - Size Exclusion Chromatography (Spin Columns): While fast, a single pass may not remove all free biotin. For higher purity, consider performing a second pass with a new column.[1] - Affinity Purification: Before your primary affinity capture step, perform a buffer exchange using a spin column or dialysis to significantly reduce the concentration of free biotin.
Inconsistent Biotinylation Results Between Batches Incomplete Reaction or Incomplete Removal: The biotin coupling reaction may not have gone to completion, or the cleanup process may be inconsistent.- Ensure the biotinylation reaction runs for a sufficient amount of time (e.g., 1.5-2 times longer) to ensure completion.[2] - Standardize your cleanup protocol. If using dialysis, ensure the same duration and number of buffer changes for each batch.[2]
Protein Denaturation or Loss of Activity Harsh Elution Conditions: This is particularly a risk with streptavidin affinity chromatography, which requires strong denaturing agents for elution due to the high affinity of the streptavidin-biotin interaction.[3][4]- If using affinity chromatography for purification, consider using monomeric avidin resins, which have a lower binding affinity and allow for elution with milder, non-denaturing buffers containing excess free biotin.[4] - For standard streptavidin beads, an alternative elution method involves using excess free biotin in combination with heat.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The three main methods for removing excess biotinylation reagents are dialysis, size exclusion chromatography (SEC), and affinity purification.[6]

  • Dialysis: A simple and gentle method suitable for larger sample volumes, but it is time-consuming.

  • Size Exclusion Chromatography (e.g., spin or gravity flow desalting columns): Rapid and effective for smaller sample volumes, offering good protein recovery.[6][7]

  • Affinity Purification (e.g., streptavidin-coated beads): Highly specific for biotinylated molecules. This can be used for purification, but the strong biotin-streavidin interaction often necessitates harsh elution conditions.[3]

Q2: Which removal method is most suitable for my experiment?

A2: The choice of method depends on several factors, including your sample volume, the size of your labeled molecule, the required purity, and time constraints. The diagram below provides a general workflow for selecting an appropriate method.

Q3: How can I quantify the amount of free biotin remaining after purification?

A3: Direct quantification of free biotin in a purified sample can be complex. However, you can indirectly assess the efficiency of its removal using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. The HABA-avidin complex has a characteristic absorbance that is displaced by biotin, leading to a decrease in absorbance. By comparing your purified sample to a standard curve of known biotin concentrations, you can estimate the amount of free biotin present.[8]

Q4: Can I reuse my size exclusion or affinity chromatography columns?

A4: This depends on the specific product. Many spin columns, such as the Zeba™ Spin Desalting Columns, are designed for single use to prevent cross-contamination.[1] Some affinity chromatography resins can be regenerated, but this often involves harsh washing steps. Always refer to the manufacturer's instructions for the specific product you are using.

Q5: My protein precipitated after adding the this compound. What went wrong?

A5: Protein precipitation during biotinylation is often a sign of over-labeling. A high degree of modification with biotin can alter the protein's surface charge and hydrophobicity, leading to aggregation and reduced solubility.[1] It is recommended to perform optimization experiments with varying molar ratios of the biotinylation reagent to your target molecule to find a balance between efficient labeling and maintaining protein stability.[6]

Comparison of Purification Methods

FeatureDialysisSize Exclusion Chromatography (Spin Columns)Streptavidin Affinity Chromatography
Principle Diffusion across a semi-permeable membrane based on molecular weight cutoff.Separation based on molecular size; larger molecules elute first.Specific binding of biotinylated molecules to immobilized streptavidin.
Biotin Removal Efficiency High, dependent on buffer volume and changes.Good to high; a second pass can increase purity.Very high specificity for biotinylated molecules.
Protein Recovery Generally high (>90%), but can be lower for dilute samples.Typically high (>95% for some products).[6]Variable, depends on elution conditions; can be high with optimized methods.
Time Required Long (4 hours to overnight).Fast (under 15 minutes).[6]Relatively fast (30-60 minutes for binding).
Sample Volume Flexible, suitable for both small and large volumes.Best for small to medium volumes (typically < 4 mL).[6]Adaptable to various volumes.
Key Advantage Gentle, simple, and cost-effective for large volumes.Speed and ease of use.Highest specificity for biotinylated molecules.
Key Disadvantage Time-consuming.Potential for some sample dilution (gravity flow) or lower efficiency in a single pass (spin).Elution often requires harsh, denaturing conditions.[3]

Experimental Protocols

Protocol 1: Dialysis

This method is suitable for sample volumes typically greater than 100 µL.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins).

  • Dialysis buffer (e.g., PBS), chilled to 4°C.

  • Stir plate and stir bar.

  • Beaker or container large enough to hold at least 100 times the sample volume.

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.

  • Load the biotinylated sample into the dialysis tubing/cassette and seal securely, ensuring no leaks.

  • Place the sealed tubing/cassette into the beaker containing the chilled dialysis buffer.

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for at least 4 hours. For optimal removal, perform at least three buffer changes over 24 to 48 hours.

  • After the final dialysis period, carefully remove the sample from the tubing/cassette.

Protocol 2: Size Exclusion Chromatography (Spin Desalting Column)

This method is ideal for the rapid cleanup of small sample volumes (typically 20-700 µL).

Materials:

  • Spin desalting column with an appropriate MWCO (e.g., 7 kDa).

  • Collection tubes.

  • Microcentrifuge.

Procedure:

  • Prepare the spin column by removing the storage buffer. This is typically done by breaking off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).

  • Discard the flow-through and place the column in a new collection tube.

  • Slowly apply the biotinylated sample to the center of the resin bed.

  • Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).

  • The purified sample containing the biotinylated molecule will be in the collection tube. The excess this compound is retained in the column resin.

Protocol 3: Streptavidin Affinity Chromatography (for cleanup)

This protocol is for the specific capture and subsequent recovery of biotinylated molecules to separate them from unreacted biotin.

Materials:

  • Streptavidin-coated magnetic beads or agarose (B213101) resin.

  • Binding/Wash Buffer (e.g., PBS).

  • Elution Buffer (harsh, e.g., 8M Guanidine-HCl, pH 1.5; or mild, e.g., buffer with excess free biotin).

  • Neutralization Buffer (if using acidic elution).

  • Magnetic stand (for magnetic beads).

  • Tubes for incubation.

Procedure:

  • Wash the streptavidin beads/resin with Binding/Wash Buffer to remove any storage buffer.

  • Add your biotinylated sample to the washed beads and incubate with gentle mixing for 30-60 minutes at room temperature to allow the biotinylated molecules to bind.

  • Pellet the beads (using a magnet or centrifugation) and discard the supernatant, which contains the unreacted this compound.

  • Wash the beads three times with Binding/Wash Buffer to remove any remaining unbound biotin.

  • To elute the captured biotinylated molecule, resuspend the beads in Elution Buffer and incubate for 5-10 minutes.

  • Pellet the beads and carefully transfer the supernatant containing your purified molecule to a new tube.

  • If using a harsh or acidic elution buffer, immediately neutralize the eluate with a Neutralization Buffer.

Visualizations

CleanupWorkflow start Post-Biotinylation Reaction Mixture sample_vol Assess Sample Volume & Time Constraint start->sample_vol small_vol < 4 mL & Time-Sensitive sample_vol->small_vol Yes large_vol > 4 mL or Time is Not a Constraint sample_vol->large_vol No purity_need High Purity Required? affinity Streptavidin Affinity Chromatography purity_need->affinity Yes end Purified Biotinylated Molecule purity_need->end No sec Size Exclusion Chromatography (Spin Column) small_vol->sec dialysis Dialysis large_vol->dialysis sec->purity_need dialysis->end affinity->end

Caption: Decision workflow for selecting a purification method.

AffinityPurification cluster_0 Binding Step cluster_1 Wash Step cluster_2 Elution Step streptavidin_bead {Streptavidin Bead} bound_complex Streptavidin Bead Biotinylated Protein biotin_protein Biotinylated Protein biotin_protein->streptavidin_bead Binds free_biotin Free this compound final_bead {Streptavidin Bead} removed_biotin Unbound Biotin is Washed Away eluted_protein Purified Biotinylated Protein final_bead->eluted_protein Eluted

Caption: Mechanism of streptavidin affinity purification.

References

Optimizing Biotin-PEG4-Acid to Protein Molar Ratio: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of Biotin-PEG4-acid to protein for effective biotinylation. Find troubleshooting tips, frequently asked questions, detailed protocols, and quantitative data to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein?

A1: There is no single optimal ratio; it must be determined empirically for each specific protein and application.[1][2][3][4] A common starting point is a 10- to 20-fold molar excess of biotin (B1667282) to protein.[5] However, the ideal ratio is influenced by several factors, including protein concentration, the number of available primary amines (lysine residues and the N-terminus) on the protein, and the desired degree of labeling.[1][3][4][6] For dilute protein solutions (e.g., <2 mg/mL), a higher molar excess (≥20-fold) is often recommended, while for more concentrated solutions (e.g., >2 mg/mL), a lower molar excess (≥12-fold) may be sufficient.[1][3][6]

Q2: How does protein concentration affect the required molar ratio?

A2: Protein concentration significantly impacts the efficiency of the biotinylation reaction. Dilute protein solutions require a greater molar excess of the biotin reagent to achieve the same level of incorporation as more concentrated protein solutions.[1][3][4] This is because the probability of a reaction between the biotin reagent and the protein decreases at lower concentrations.

Q3: What buffer conditions are recommended for the biotinylation reaction?

A3: The reaction should be performed in an amine-free buffer at a pH of 7.0-8.5.[1][5][7] Phosphate-buffered saline (PBS) is a commonly used buffer.[1] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS-ester of the this compound, thereby quenching the reaction.[1][8][9]

Q4: How can I determine the degree of biotinylation after the reaction?

A4: The most common method to quantify the extent of biotinylation is the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay.[10][11] This colorimetric assay is based on the displacement of HABA from an avidin-HABA complex by the biotin on your protein, leading to a decrease in absorbance at 500 nm.[11][12][13][14][15][16] The change in absorbance is proportional to the amount of biotin present in the sample.[12][16] Kits for performing the HABA assay are commercially available.[12][13][14][17]

Q5: What is the significance of the PEG4 spacer arm in this compound?

A5: The polyethylene (B3416737) glycol (PEG) spacer arm provides several advantages. It is hydrophilic, which helps to reduce the aggregation of the biotinylated protein in solution.[7][9] The length of the spacer arm also minimizes steric hindrance, allowing for more efficient binding of the biotin to avidin (B1170675) or streptavidin.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Biotin Incorporation Insufficient molar excess of this compound.Increase the molar ratio of biotin to protein in subsequent experiments.[2]
Protein concentration is too low.Concentrate the protein solution before biotinylation.[8]
Presence of primary amines (e.g., Tris, glycine) in the buffer.Perform a buffer exchange into an amine-free buffer like PBS before the reaction.[8][9]
Hydrolyzed (inactive) this compound reagent.Prepare the biotin reagent solution immediately before use, as the NHS-ester is moisture-sensitive and can hydrolyze.[1][2]
Protein Precipitation/Aggregation Over-biotinylation leading to changes in protein solubility.Reduce the molar excess of the biotin reagent or decrease the reaction time or temperature.[2][18]
The protein is inherently unstable under the reaction conditions.Ensure the buffer conditions (pH, salt concentration) are optimal for your protein's stability.
Inconsistent Results Between Batches Incomplete removal of excess biotin reagent.Ensure thorough removal of unreacted biotin using dialysis or a desalting column.[19]
Variation in the biotinylation reaction time or temperature.Standardize the reaction time and temperature for all experiments.
Batch-to-batch variation in the protein or biotin reagent.If possible, use a single large batch of protein for a series of experiments to minimize variability.[19]
Loss of Protein Function Biotinylation of a critical lysine (B10760008) residue in the protein's active or binding site.Reduce the degree of labeling by lowering the molar ratio of biotin to protein.[6] Consider alternative biotinylation chemistries that target other functional groups if primary amines are critical for function.

Quantitative Data Summary

The following table provides recommended starting molar excess ratios of this compound to protein based on protein concentration. Note that these are starting points, and optimization is crucial for each specific protein.

Protein ConcentrationRecommended Molar Excess (Biotin:Protein)Expected Degree of Labeling (Biotins per Protein)
≤ 2 mg/mL≥ 20-foldVaries, empirical determination required
2 - 10 mg/mL≥ 12-foldVaries, empirical determination required
IgG at 2 mg/mL≥ 20-fold~3-5 (for NHS-PEG4-Biotin)[1]
IgG at 10 mg/mL≥ 12-fold~3-5 (for NHS-PEG4-Biotin)[1]
Antibody at 1-10 mg/mL20-fold~4-6 (for EZ-Link™ NHS-PEG4-Biotinylation Kit)[20]

Experimental Protocols

Protocol 1: Biotinylation of a Protein with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound, NHS ester

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for buffer exchange

  • Reaction tubes

Procedure:

  • Prepare the Protein Sample:

    • Ensure your protein is at a known concentration in an amine-free buffer. If the buffer contains primary amines, perform a buffer exchange into PBS.[5]

  • Calculate the Amount of this compound:

    • Determine the desired molar excess of biotin to protein.

    • Calculate the required mass or volume of the this compound stock solution to add to your protein solution.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound, NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.[5]

  • Biotinylation Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[1][5]

  • Quench the Reaction (Optional):

    • To stop the reaction, you can add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[5]

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or by dialyzing against PBS.[5]

  • Storage:

    • Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.[1]

Protocol 2: Determination of Biotin Incorporation using the HABA Assay

Materials:

  • Biotinylated protein sample (with free biotin removed)

  • HABA/Avidin solution (commercially available or prepared)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

  • Cuvettes or a 96-well microplate

Procedure:

  • Prepare Samples and Standards:

    • It is recommended to test several dilutions of your biotinylated protein to ensure the reading falls within the linear range of the assay.[13][14]

  • HABA Assay (Cuvette Format):

    • Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).[11]

    • Add a known volume of your biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize.

    • Measure the absorbance at 500 nm again (A500 HABA/Avidin/Biotin Sample).[11]

  • Calculation of Biotin:Protein Molar Ratio:

    • The concentration of biotin can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex (ε = 34,000 M⁻¹cm⁻¹).[11][15][16]

    • Online calculators are also available to simplify this calculation.[15][16][21]

    • The molar ratio is determined by dividing the moles of biotin by the moles of protein in the sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_result Result protein_prep Prepare Protein in Amine-Free Buffer reaction Incubate Protein and This compound protein_prep->reaction biotin_prep Prepare this compound Stock Solution biotin_prep->reaction quench Quench Reaction (Optional) reaction->quench purification Remove Excess Biotin (Desalting/Dialysis) reaction->purification If not quenching quench->purification quantification Quantify Biotinylation (HABA Assay) purification->quantification final_product Biotinylated Protein quantification->final_product

Caption: Experimental workflow for protein biotinylation.

signaling_pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular ligand Biotinylated Ligand receptor Cell Surface Receptor ligand->receptor Binding streptavidin_probe Streptavidin-Fluorophore Conjugate receptor->streptavidin_probe Interaction after cell permeabilization detection Signal Detection (e.g., Flow Cytometry) streptavidin_probe->detection

Caption: Detection of a cell surface receptor using a biotinylated ligand.

References

Biotin-PEG4-acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Biotin-PEG4-acid: Technical Support Center

Welcome to the technical support center for this compound. This guide provides detailed information on the stability, storage, and handling of this reagent, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage (months to years), this compound powder should be stored at -20°C.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[1] It is crucial to keep the product in a dry, dark environment to prevent degradation.[1][3] The product is generally stable for a few weeks at ambient temperature, such as during shipping.[1] When stored correctly, the reagent should be stable for more than two years.[1]

Q2: How should I store this compound once it is in solution?

The stability of this compound in solution depends on the solvent.

  • Aqueous Solutions: Due to the potential for hydrolysis, especially after activation of the carboxylic acid, it is recommended to prepare aqueous solutions fresh and use them immediately. Do not store this compound in aqueous buffers.

  • Organic Solvents (DMSO, DMF): Stock solutions can be prepared in anhydrous (moisture-free) DMSO or DMF.[2][4] When handled properly to exclude moisture, these stock solutions may be stable for several months when stored at -20°C or -80°C.[5] It is advisable to aliquot the stock solution to minimize freeze-thaw cycles.

Q3: What solvents can I use to dissolve this compound?

This compound is soluble in water, DMSO, and DMF.[2][4] The hydrophilic PEG spacer enhances its aqueous solubility.[1]

Q4: My experiment requires the activation of the carboxylic acid group. What should I be aware of?

The terminal carboxylic acid group of this compound requires activation to react with primary amines (e.g., on proteins). This is typically done using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or a similar activator. The resulting NHS ester is highly reactive but also susceptible to hydrolysis in aqueous environments. Therefore, activated this compound should be used immediately.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Biotinylation Efficiency 1. Reagent Degradation: The carboxylic acid was not properly activated, or the activated ester (e.g., NHS ester) hydrolyzed before reacting with the target molecule.* Equilibrate the solid reagent vial to room temperature before opening to prevent moisture condensation.[5] * Use anhydrous DMSO or DMF to prepare stock solutions.[5] * Prepare activated this compound immediately before use and do not store it in solution.[5][6]
2. Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the activated biotin (B1667282) reagent.[6]* Perform the conjugation reaction in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.[6]
3. Inefficient Activation: The concentration or quality of the activating agents (e.g., EDC/NHS) is insufficient.* Use fresh, high-quality activation reagents. * Optimize the molar ratio of this compound, activation agents, and your target molecule.
High Background / Non-Specific Signal 1. Reagent Aggregation: The biotinylated molecule has aggregated, leading to non-specific binding.* The PEG4 linker is designed to increase hydrophilicity and reduce aggregation, but if issues persist, consider optimizing the degree of labeling by reducing the molar excess of the biotin reagent during conjugation.[7]
2. Insufficient Washing: Unreacted biotin reagent was not adequately removed post-conjugation.* Increase the number and duration of washing steps. * Use a suitable purification method such as dialysis, gel filtration, or spin columns to effectively remove excess, non-conjugated biotin reagent.[5]

Data Presentation

Storage and Stability Summary
Parameter Condition Recommendation/Value Source
Storage (Solid) Long-Term-20°C[1][2]
Short-Term0 - 4°C[1]
GeneralKeep dry and protected from light[1]
Storage (Solution) Anhydrous DMSO/DMF-20°C or -80°C; aliquot to avoid freeze-thaw cycles[5][8]
Aqueous BufferPrepare fresh, use immediately[5]
Shelf Life (Solid) Properly Stored> 2 years[1]
Shipping StandardShipped at ambient temperature; stable for several weeks[1]
Solubility SolventsWater, DMSO, DMF[2][4]

Experimental Protocols

Protocol 1: General Procedure for Protein Biotinylation using Activated this compound

This protocol describes the biotinylation of a protein with primary amines (e.g., lysine (B10760008) residues) using this compound activated by EDC and NHS.

Materials:

  • This compound

  • Protein to be labeled in amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: MES buffer (pH 5.0-6.0)

  • Conjugation Buffer: PBS (pH 7.2-8.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Reagent Preparation:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, mix this compound, EDC, and NHS. A common starting molar ratio is 1:1.5:1.2 (Biotin-acid:EDC:NHS).

    • Incubate the activation reaction at room temperature for 15-30 minutes.

  • Protein Conjugation:

    • Add the activated this compound solution to your protein solution in Conjugation Buffer. The molar ratio of biotin reagent to protein will depend on the desired degree of labeling and should be optimized (a starting point is often a 20-fold molar excess).

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight.

  • Quenching Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, non-reacted biotin reagent and byproducts by running the sample through a desalting or gel filtration column equilibrated with your desired storage buffer (e.g., PBS).

Visualizations

Troubleshooting Workflow for Low Biotinylation

G start Start: Low Biotinylation Efficiency reagent_check Was the reagent handled properly? start->reagent_check buffer_check Is the reaction buffer amine-free (e.g., PBS)? reagent_check->buffer_check Yes solution_improper Solution: Equilibrate vial before opening. Use anhydrous solvent. Prepare fresh. reagent_check->solution_improper No activation_check Were activation reagents (EDC/NHS) fresh? buffer_check->activation_check Yes solution_buffer Solution: Exchange buffer to PBS or other amine-free buffer. buffer_check->solution_buffer No solution_activation Solution: Use fresh activation reagents and optimize molar ratios. activation_check->solution_activation No end_success Problem Resolved activation_check->end_success Yes solution_improper->reagent_check solution_buffer->buffer_check solution_activation->activation_check

Caption: Troubleshooting workflow for low biotinylation efficiency.

Activation and Conjugation Pathway

G cluster_activation Activation Step cluster_conjugation Conjugation Step BiotinAcid This compound (-COOH) EDC_NHS + EDC / NHS BiotinAcid->EDC_NHS ActivatedBiotin Biotin-PEG4-NHS Ester (Activated) EDC_NHS->ActivatedBiotin Protein Protein (-NH2) ActivatedBiotin->Protein pH 7.2-8.0 Conjugate Biotinylated Protein (Stable Amide Bond) Protein->Conjugate

Caption: Reaction pathway for this compound activation and conjugation.

References

Technical Support Center: Biotin-PEG4-acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG4-acid and its activated forms. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during the biotinylation process.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and Biotin-PEG4-NHS ester?

A1: this compound is a biotinylation reagent that contains a carboxylic acid group. This group is not reactive towards primary amines on its own and requires activation, typically with a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to react with amine-containing molecules.[1][2][3][4] Biotin-PEG4-NHS ester, on the other hand, is an amine-reactive version where the carboxylic acid has been pre-activated with an N-hydroxysuccinimide (NHS) ester.[5][6][7][8][9] This allows for a more direct and efficient reaction with primary amines at physiological to slightly alkaline pH.[5][6][8]

Q2: My biotinylation reaction is not working. What are the common causes?

A2: Several factors can lead to failed or inefficient biotinylation. The most common issues include:

  • Inappropriate Buffer Choice: Using buffers that contain primary amines, such as Tris or glycine, will compete with your target molecule for the biotinylation reagent.[5][6][10]

  • Hydrolysis of the Reagent: NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions, rendering them inactive.[5][11][12] It is crucial to use fresh, anhydrous DMSO or DMF to prepare stock solutions and use them immediately.[5][13]

  • Incorrect pH: The optimal pH for the reaction of NHS esters with primary amines is between 7 and 9.[5][6][8][9] Deviations from this range can significantly reduce reaction efficiency.

  • Insufficient Molar Excess of Biotin (B1667282) Reagent: The ratio of biotin reagent to your target molecule may be too low. For optimal labeling, a 12- to 20-fold molar excess is often recommended, though this may require optimization depending on the protein concentration.[5][8][14]

Q3: I am observing high background or non-specific binding in my assay after biotinylation. How can I reduce it?

A3: High background can result from several factors:

  • Excess Biotin Reagent: Failure to remove all non-reacted and hydrolyzed biotin reagent after the labeling reaction is a primary cause.[6] Thoroughly purify your biotinylated protein using dialysis or desalting columns.[5][13]

  • Over-biotinylation: Attaching too many biotin molecules can lead to protein aggregation and non-specific binding.[15] Optimize the molar ratio of the biotin reagent to your protein.

  • Incomplete Blocking: In assays like Western blotting or ELISA, insufficient blocking of the membrane or plate can lead to non-specific binding of streptavidin conjugates.[16]

Q4: Can I use this compound directly for labeling my protein?

A4: No, this compound itself will not react with primary amines on a protein. It must first be activated to form a reactive ester. This is typically done in a two-step process using EDC and sometimes Sulfo-NHS, or by using a pre-activated form like Biotin-PEG4-NHS ester.[1][2] The direct use of this compound is intended for conjugation to molecules with available hydroxyl or other suitable groups via esterification, or for activation prior to amine coupling.[4][17]

Troubleshooting Guide

Issue 1: Low Biotinylation Efficiency
Potential Cause Troubleshooting Step
Competing amines in the buffer Perform a buffer exchange into an amine-free buffer like PBS (Phosphate Buffered Saline) at pH 7.2-8.0 before starting the biotinylation reaction.[5][10][13]
Hydrolyzed/inactive biotin reagent Prepare fresh stock solutions of the biotin reagent in anhydrous DMSO or DMF immediately before use.[5][13] Ensure the solid reagent has been stored properly desiccated at -20°C.[7][8]
Suboptimal reaction pH Ensure the pH of your reaction buffer is between 7 and 9 for NHS ester reactions.[5][6][8][9] For EDC-mediated reactions with this compound, the optimal pH is typically 4.5-5.5.[1][2]
Inadequate molar ratio Increase the molar excess of the biotin reagent to the target molecule. A starting point of a 20-fold molar excess for dilute protein solutions is recommended.[5][14]
Issue 2: Protein Precipitation or Aggregation
Potential Cause Troubleshooting Step
Over-biotinylation Reduce the molar ratio of the biotin reagent to your protein. Perform a titration experiment to find the optimal ratio that provides sufficient labeling without causing precipitation.[15]
Low solubility of the biotinylated protein The PEG4 spacer in this compound is designed to increase water solubility and reduce aggregation.[7][8] If aggregation still occurs, consider further optimization of the reaction conditions (e.g., lower temperature, shorter incubation time).

Data Presentation

Table 1: Influence of pH on the Stability of Amine-Reactive Biotinylation Reagents in Aqueous Solution

pHHydrolysis Half-lifeRecommended Use
< 6.5> 2 hoursStable for stock solution preparation
7.2~ 1-2 hoursOptimal for biotinylation reactions
> 8.0< 15 minutesUse immediately, shorter reaction times

This data is adapted from a study on Sulfo-NHS-LC-Biotin and serves as a general guideline.[18]

Experimental Protocols

Protocol 1: Biotinylation of a Protein using Biotin-PEG4-NHS Ester
  • Buffer Exchange: Ensure your protein is in an amine-free buffer, such as Phosphate Buffered Saline (PBS), at a pH between 7.2 and 8.0.[5][11] If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[5][10]

  • Prepare Biotin Stock Solution: Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[13]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG4-NHS ester stock solution to your protein solution.[13]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6][13]

  • Quench Reaction: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.[13] Incubate for 15 minutes at room temperature.[13]

  • Purification: Remove excess, unreacted biotin and byproducts by using a desalting column or dialysis against a suitable storage buffer.[6][13]

Protocol 2: Activation of this compound and Conjugation to a Protein
  • Buffer Preparation: Use a buffer devoid of both primary amines and carboxyl groups, such as MES buffer, at a pH of 4.5-5.5.[1][2]

  • Activation of this compound: Dissolve this compound, EDC, and optionally Sulfo-NHS in the MES buffer. The Sulfo-NHS helps to stabilize the active intermediate.

  • Incubation for Activation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to Protein: Add the activated this compound mixture to your protein solution (also in MES buffer).

  • Incubation for Conjugation: Let the conjugation reaction proceed for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the biotinylated protein from byproducts and unreacted reagents using a desalting column or dialysis.

Visualizations

Reaction_Mechanism Biotin Biotin-PEG4-NHS BiotinylatedProtein Biotinylated Protein (Stable Amide Bond) Biotin->BiotinylatedProtein Desired Reaction (pH 7-9) WastedBiotin Biotin-Buffer Adduct Biotin->WastedBiotin Side Reaction HydrolyzedBiotin Hydrolyzed Biotin (Inactive) Biotin->HydrolyzedBiotin Side Reaction Protein Protein-NH2 (Primary Amine) Protein->BiotinylatedProtein CompetingAmine Buffer-NH2 (e.g., Tris, Glycine) CompetingAmine->WastedBiotin Water H2O (Hydrolysis) Water->HydrolyzedBiotin

Caption: Reaction pathways of Biotin-PEG4-NHS ester with a target protein and competing molecules.

Troubleshooting_Workflow Start Start: Low Biotinylation Signal CheckBuffer Is buffer amine-free (e.g., PBS, HEPES)? Start->CheckBuffer ChangeBuffer Action: Exchange to amine-free buffer CheckBuffer->ChangeBuffer No CheckReagent Is biotin reagent freshly prepared? CheckBuffer->CheckReagent Yes ChangeBuffer->CheckBuffer PrepareReagent Action: Prepare fresh reagent in anhydrous solvent CheckReagent->PrepareReagent No CheckpH Is reaction pH between 7 and 9? CheckReagent->CheckpH Yes PrepareReagent->CheckReagent AdjustpH Action: Adjust pH of reaction buffer CheckpH->AdjustpH No CheckRatio Is molar ratio sufficient? CheckpH->CheckRatio Yes AdjustpH->CheckpH IncreaseRatio Action: Increase molar excess of biotin reagent CheckRatio->IncreaseRatio No Success Successful Biotinylation CheckRatio->Success Yes IncreaseRatio->CheckRatio

Caption: A troubleshooting workflow for low biotinylation efficiency.

References

How to avoid steric hindrance with Biotin-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG4-acid. Our goal is to help you overcome common experimental challenges and achieve optimal results in your biotinylation and subsequent detection or purification assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you may encounter during your experiments with this compound.

Q1: Why am I seeing a weak or no signal in my streptavidin-based assay after biotinylating my molecule of interest with this compound?

A1: A weak or no signal can stem from several factors. Here's a troubleshooting checklist:

  • Inefficient Biotinylation:

    • Incorrect Buffer: Ensure your reaction buffer for coupling this compound is free of primary amines (e.g., Tris, glycine) which compete with your target molecule for reaction with the activating agent (like EDC/HATU).[1][2] Use a non-amine-containing buffer such as phosphate-buffered saline (PBS).

    • Suboptimal pH: For activating the carboxylic acid of this compound with reagents like EDC, the pH should be acidic (around 4.5-5.5) for the activation step, followed by an adjustment to a more physiological pH (7.2-8.0) for the reaction with the amine-containing molecule.

    • Insufficient Molar Excess: The molar ratio of this compound to your protein or other molecule may be too low. For a starting point, a 10:1 to 20-fold molar excess of the biotin (B1667282) reagent to the protein is often recommended.[3] This may require optimization depending on the concentration of your target molecule and the number of available primary amines.[1]

    • Hydrolyzed Reagent: Ensure your activating reagents (EDC, HATU) are fresh and have been stored correctly to prevent hydrolysis and loss of activity.

  • Steric Hindrance:

    • While the PEG4 spacer is designed to minimize steric hindrance, it's possible that the biotin moiety is still inaccessible to the streptavidin binding pocket, especially with large, complex biomolecules.[4][5][6][7] Consider if a longer PEG spacer might be necessary for your specific application.[8][9]

  • Assay Conditions:

    • Incubation Times: Incubation times for your biotinylated molecule with streptavidin may be too short. Try extending the incubation period or performing it overnight at 4°C.[10]

    • Insufficient Detection Reagents: The concentration of your streptavidin conjugate (e.g., streptavidin-HRP) may be too low. Optimize the concentration for your specific assay.[10]

    • Improper Washing: Inadequate washing can lead to high background, which can mask a weak signal. Ensure thorough washing steps are performed.[11]

Q2: I'm observing high background noise in my assay. How can I reduce it?

A2: High background can obscure your results. Here are common causes and solutions:

  • Non-specific Binding:

    • Excess Biotinylation Reagent: It is crucial to remove any unreacted this compound after the labeling reaction. This can be achieved through dialysis or size-exclusion chromatography (e.g., a desalting column).[1][2]

    • Hydrophobic Interactions: The PEG spacer in this compound is hydrophilic, which helps to reduce non-specific binding and aggregation of the labeled protein.[5][6][7][12] However, some degree of non-specific binding to surfaces or other proteins can still occur. The use of blocking buffers (e.g., BSA or non-fat dry milk) is essential in assays like ELISA and Western blotting.

    • Binding to Streptavidin Beads: Some proteins can bind non-specifically to streptavidin-coated beads.[13] To mitigate this, you can pre-clear your sample by incubating it with beads that do not have streptavidin before proceeding with the specific capture of your biotinylated protein.[13]

  • Contaminated Reagents:

    • Ensure all buffers and reagents are freshly prepared and filtered to remove any particulates that could contribute to background signal.[11]

Q3: How do I choose the right PEG spacer length for my application?

A3: The choice of PEG spacer length is a critical parameter for successful biotinylation and subsequent detection.

  • Short PEG Spacers (e.g., PEG4): These are suitable for many applications where the biotinylation site on the target molecule is readily accessible. The PEG4 spacer provides a balance of increased hydrophilicity and reduced steric hindrance compared to reagents without a spacer.[9]

  • Longer PEG Spacers (e.g., PEG12): For larger, more complex molecules or when the biotinylation site is sterically hindered, a longer PEG spacer may be necessary to provide greater flexibility and distance the biotin from the molecule, allowing for more efficient binding to streptavidin.[8][9][14] The flexibility of the polymer spacer plays a significant role in accommodating the binding of streptavidin.[14]

Q4: Can the PEG spacer affect the binding affinity of biotin to streptavidin?

A4: Yes, the PEG spacer can influence the binding kinetics and affinity. While the core biotin-streptavidin interaction is extremely strong, very long PEG chains can, in some cases, slightly decrease the binding affinity. Studies have shown that as the molecular weight of the PEG chain increases, the equilibrium dissociation constant can also increase.[15] However, the benefit of overcoming steric hindrance often outweighs the slight reduction in affinity. The PEG4 spacer is generally considered a good starting point that minimizes steric hindrance without significantly impacting the binding strength for most applications.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative data related to biotin-PEG reagents and the biotin-streptavidin interaction.

ParameterValueReagent/SystemSignificance
Biotin-Streptavidin Dissociation Constant (Kd) ~10⁻¹⁵ MBiotin-StreptavidinIndicates an extremely strong and stable interaction.[15]
PEGylated Biotin-Avidin Dissociation Constant (Kd) ~10⁻⁸ MBiotin-PEG (MW 588, 3400, 5000) - Avidin (B1170675)The PEG chain can increase the dissociation constant (weaken the affinity) compared to free biotin.[15]
Stoichiometry of PEGylated Biotin to Avidin 4:1Biotin-PEG (MW 588, 3400) - AvidinShorter PEG chains allow for the binding of four biotin molecules per avidin tetramer.[15]
Stoichiometry of PEGylated Biotin to Avidin 1:1Biotin-PEG (MW 5000) - AvidinLonger PEG chains can sterically hinder the binding to all four sites on avidin.[15]
This compound Molecular Weight 491.6 g/mol This compoundImportant for calculating molar ratios in labeling reactions.[16][17]
Biotin-PEG4-NHS Ester Molecular Weight 588.67 g/mol Biotin-PEG4-NHS EsterUseful for comparison and for applications using NHS ester chemistry.[5]

Experimental Protocols

Protocol: Biotinylation of a Protein with this compound using EDC/NHS Chemistry

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for your specific protein and application.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Protein to be labeled (in a suitable buffer, free of amines)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein: Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Reaction Buffer using a desalting column or dialysis.

  • Activate this compound:

    • Immediately before use, dissolve this compound, EDC, and NHS (or Sulfo-NHS) in the Activation Buffer.

    • A common starting molar ratio is 1:2:5 (this compound:EDC:NHS).

    • Incubate this activation mixture at room temperature for 15-30 minutes.

  • Biotinylation Reaction:

    • Add the activated this compound mixture to the protein solution. A 10- to 20-fold molar excess of the activated biotin reagent to the protein is a good starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated biotin.

  • Purification:

    • Remove the excess, unreacted biotin reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.[1][2]

  • Storage:

    • Store the biotinylated protein under the same conditions that are optimal for the unlabeled protein.[1]

Visualizations

cluster_0 Scenario 1: Steric Hindrance cluster_1 Scenario 2: Overcoming Hindrance with this compound Biotin Biotin Molecule Molecule Biotin->Molecule Streptavidin Streptavidin Molecule->Streptavidin Binding Blocked Biotin_PEG Biotin PEG4 PEG4 Spacer Biotin_PEG->PEG4 Streptavidin_PEG Streptavidin Biotin_PEG->Streptavidin_PEG Successful Binding Molecule_PEG Molecule PEG4->Molecule_PEG

Caption: The role of the PEG4 spacer in mitigating steric hindrance.

Start Prepare_Protein Prepare Protein in Amine-Free Buffer Start->Prepare_Protein Activate_Biotin Activate this compound with EDC/NHS Prepare_Protein->Activate_Biotin React Incubate Protein with Activated Biotin Activate_Biotin->React Quench Quench Reaction with Tris Buffer React->Quench Purify Purify via Desalting or Dialysis Quench->Purify End Purify->End

Caption: Workflow for protein biotinylation with this compound.

cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Weak or No Signal Cause1 Inefficient Labeling Problem->Cause1 Cause2 Steric Hindrance Problem->Cause2 Cause3 Assay Issues Problem->Cause3 Sol1 Check Buffer (Amine-Free) Optimize Molar Ratio Cause1->Sol1 Sol2 Consider Longer PEG Spacer Cause2->Sol2 Sol3 Increase Incubation Time Optimize Reagent Concentrations Cause3->Sol3

Caption: Troubleshooting logic for weak or no signal issues.

References

Issues with Biotin-PEG4-acid solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of Biotin-PEG4-acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the PEG spacer important?

A1: this compound is a heterobifunctional biotinylation reagent. It contains a biotin (B1667282) moiety for binding to streptavidin or avidin, a four-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid group. The hydrophilic PEG spacer is crucial as it increases the water solubility of the molecule and its conjugates, and the flexible nature of the PEG chain helps to minimize steric hindrance during binding of the biotin to streptavidin.[1][2][3][4]

Q2: In which solvents is this compound soluble?

A2: this compound is generally soluble in water and aqueous buffers, as well as organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2][5][6][7] The solubility in aqueous solutions is enhanced by the hydrophilic PEG spacer.[1][2][3]

Q3: How should I store this compound powder and stock solutions?

A3: The solid powder should be stored at -20°C, protected from moisture and light.[5][8] Stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -20°C or -80°C.[9] It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[10][11]

Q4: Why is my this compound not dissolving well in my aqueous buffer?

A4: Several factors can affect the solubility of this compound in aqueous buffers. These include the pH of the buffer, the concentration of the this compound, the temperature, and the ionic strength of the buffer. As a carboxylic acid, its solubility is pH-dependent, with higher solubility expected at neutral to alkaline pH where the carboxylic acid group is deprotonated.

Q5: Can I prepare a concentrated stock solution of this compound in an aqueous buffer?

A5: While this compound is water-soluble, achieving high concentrations in aqueous buffers alone can be challenging. For concentrated stock solutions, it is standard practice to first dissolve the compound in an organic solvent like DMSO and then dilute it into the desired aqueous buffer.[12]

Troubleshooting Guide

Issue: Poor or slow dissolution of this compound in an aqueous buffer.

This is a common issue that can often be resolved with adjustments to the protocol. The following steps provide a systematic approach to troubleshooting poor solubility.

G cluster_start Start: Solubility Issue cluster_protocol Troubleshooting Steps cluster_outcome Outcome start This compound powder does not dissolve in aqueous buffer check_ph Check Buffer pH (Is it neutral to slightly alkaline, pH 7-8.5?) start->check_ph adjust_ph Adjust buffer pH to 7.5-8.5 using a non-amine base (e.g., NaOH) check_ph->adjust_ph No gentle_heating Gentle Warming (Warm to 37°C) check_ph->gentle_heating Yes adjust_ph->check_ph sonication Sonication (Use a water bath sonicator) gentle_heating->sonication Still issues success Successful Dissolution gentle_heating->success Dissolved organic_solvent Use Organic Co-solvent (Prepare a concentrated stock in DMSO/DMF) sonication->organic_solvent Still issues sonication->success Dissolved organic_solvent->success

Caption: Troubleshooting workflow for this compound solubility.

Detailed Troubleshooting Steps:
  • Verify Buffer pH: this compound is a carboxylic acid. Its solubility in aqueous solutions is significantly influenced by pH.

    • Problem: At acidic pH, the carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in water.

    • Solution: Ensure your buffer pH is in the neutral to slightly alkaline range (pH 7.0 - 8.5). In this range, the carboxylic acid will be deprotonated to the more soluble carboxylate form (-COO⁻). If your experimental conditions allow, adjust the pH of your buffer.

  • Increase Temperature:

    • Problem: Dissolution may be slow at room temperature or 4°C.

    • Solution: Gently warm the solution to around 37°C.[13] This can increase the kinetic energy of the molecules and facilitate dissolution. Avoid boiling, as it may degrade the compound.

  • Use Mechanical Agitation:

    • Problem: Insufficient mixing can lead to slow dissolution.

    • Solution: After adding the this compound to the buffer, vortex the solution gently. For more persistent issues, sonication in a water bath for short periods can help to break up any aggregates and promote dissolution.

  • Prepare a Concentrated Stock in an Organic Solvent: This is the most common and recommended method for preparing solutions of biotinylation reagents.

    • Problem: You need a higher concentration than what is readily achievable in your aqueous buffer alone.

    • Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in anhydrous (dry) DMSO or DMF.[12] Once fully dissolved, you can add this stock solution dropwise to your aqueous reaction buffer with gentle stirring. The final concentration of the organic solvent in your reaction should be minimized to avoid affecting your downstream application (typically <5%).

Data Summary

Solvent/Buffer Qualitative Solubility Remarks
WaterSoluble / Good[2][5][6][7]Solubility is pH-dependent; better at neutral to alkaline pH.
PBS (Phosphate Buffered Saline)Generally SolubleA commonly used buffer for biotinylation reactions (pH ~7.4).
DMSO (Dimethyl sulfoxide)Soluble[5][6]Recommended for preparing high-concentration stock solutions.
DMF (Dimethylformamide)Soluble[6]An alternative to DMSO for preparing stock solutions.
Storage Conditions Temperature Duration Notes
Solid (Powder)-20°CYearsProtect from moisture and light.[5][8]
Stock Solution (in DMSO/DMF)-20°C to -80°CMonthsAliquot to avoid freeze-thaw cycles.[9][10][11]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution in an organic solvent, which is the recommended starting point for most applications.

G cluster_protocol Stock Solution Preparation Workflow start Start: Prepare Stock Solution weigh 1. Weigh this compound start->weigh add_solvent 2. Add anhydrous DMSO/DMF weigh->add_solvent dissolve 3. Vortex/Sonicate to dissolve add_solvent->dissolve store 4. Aliquot and store at -20°C dissolve->store end End: Stock Solution Ready store->end

Caption: Workflow for preparing a this compound stock solution.

Materials:

  • This compound (solid)

  • Anhydrous DMSO or DMF

  • Microcentrifuge tubes

Procedure:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a suitable container.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).

  • Vortex the solution until the solid is completely dissolved. If necessary, use a brief sonication in a water bath.

  • Aliquot the stock solution into single-use volumes in microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Direct Solubilization in Aqueous Buffer

This protocol is for applications where the use of an organic solvent is not desirable. Success may depend on the final concentration and buffer composition.

Materials:

  • This compound (solid)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • pH meter and adjustment solutions (e.g., 0.1 M NaOH) if needed

Procedure:

  • Prepare your desired aqueous buffer. Ensure the pH is between 7.0 and 8.5 for optimal solubility.

  • Weigh the this compound and add it to the buffer.

  • Vortex the solution. Observe for complete dissolution.

  • If dissolution is slow or incomplete:

    • Gently warm the solution to 37°C while stirring.

    • If warming is insufficient, sonicate the solution in a water bath for 5-10 minutes.

  • Once dissolved, use the solution immediately or store it appropriately. Note that the stability of this compound in aqueous solutions may be lower than in organic stock solutions.

References

Validation & Comparative

A Researcher's Guide to Confirming Protein Biotinylation: A Comparative Analysis of Biotin-PEG4-acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful biotinylation of a protein is a critical first step in a multitude of applications, from affinity purification to sensitive detection assays. This guide provides a comprehensive comparison of methods to confirm biotinylation, with a focus on Biotin-PEG4-acid and other common amine-reactive reagents. We present supporting experimental data, detailed protocols, and visual workflows to ensure you can confidently assess the success of your biotinylation reactions.

The covalent attachment of biotin (B1667282) to a protein, a process known as biotinylation, allows for the highly specific and high-affinity interaction with streptavidin and its analogues.[1] This powerful tool is widely used in various biotechnological applications.[2] this compound is an amine-reactive biotinylation reagent that incorporates a polyethylene (B3416737) glycol (PEG) spacer arm. This spacer is designed to increase the water solubility of the conjugate and extend the distance between the biotin and the protein, which can enhance the binding of biotin to streptavidin by minimizing steric hindrance.[3][4]

Comparing Amine-Reactive Biotinylation Reagents

The choice of biotinylation reagent can significantly impact the efficiency of labeling and the functionality of the biotinylated protein. Here, we compare this compound with two other commonly used amine-reactive reagents: NHS-Biotin and Sulfo-NHS-LC-Biotin.

FeatureThis compoundNHS-BiotinSulfo-NHS-LC-Biotin
Reactive Group Carboxylic Acid (requires activation with EDC/HATU)N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Spacer Arm Length ~29.1 Å (PEG4)~13.5 Å~22.4 Å
Solubility High aqueous solubilitySoluble in organic solvents (e.g., DMSO, DMF)Water-soluble
Cell Permeability Generally considered cell-impermeableCell-permeableCell-impermeable
Key Advantage Hydrophilic spacer reduces aggregation and improves streptavidin binding.[3]Simple, widely used for intracellular and extracellular protein labeling.[5]Ideal for labeling cell surface proteins without entering the cell.[6]

Quantitative Comparison of Biotinylation Efficiency

To illustrate the impact of different reagents and reaction conditions, the following table summarizes typical results from a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, a colorimetric method to quantify the amount of biotin incorporated into a protein.[7] In this assay, a lower absorbance at 500 nm indicates a higher degree of biotinylation as the biotin on the protein displaces the HABA dye from avidin.[8]

Biotinylation ReagentMolar Ratio (Biotin:Protein)Average Biotin-to-Protein Ratio (HABA Assay)
This compound20:15.2
50:19.8
NHS-Biotin20:14.5
50:18.1
Sulfo-NHS-LC-Biotin20:14.9
50:19.2

Note: These are illustrative data based on established principles. Actual results may vary depending on the protein and specific experimental conditions.

Methods for Confirming Successful Biotinylation

Several techniques can be employed to confirm the successful attachment of biotin to your protein of interest.

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

The HABA assay is a rapid and straightforward colorimetric method for quantifying the extent of biotinylation.[9][10] The assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[8] This displacement results in a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present in the sample.[11]

Streptavidin Gel-Shift Assay

A streptavidin gel-shift assay provides a qualitative or semi-quantitative assessment of biotinylation.[12][13] When a biotinylated protein is incubated with streptavidin, a large, stable complex is formed. This complex will migrate slower on an SDS-PAGE gel compared to the non-biotinylated protein, resulting in a "shift" in the band's position.[2] The disappearance or reduction in the intensity of the original protein band and the appearance of a higher molecular weight band confirms successful biotinylation.[14]

Mass Spectrometry (MS)

Mass spectrometry is the most definitive method for confirming biotinylation.[12] It not only confirms the addition of the biotin moiety by detecting the corresponding mass shift in the protein or its peptides but can also identify the specific amino acid residues that have been modified.[15][16][17] This level of detail is crucial for understanding the precise location of the biotin tag and ensuring that critical functional sites on the protein have not been inadvertently modified.[18]

Experimental Protocols

Protocol 1: Biotinylation of a Protein using this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Protein: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activate this compound: Immediately before use, dissolve this compound, EDC, and Sulfo-NHS in the Activation Buffer to a 10-fold molar excess over the protein.

  • Reaction: Add the activated biotin solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin and byproducts using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: HABA Assay for Biotin Quantification

Materials:

  • Biotinylated protein sample

  • HABA/Avidin pre-mixed solution

  • Biotin standards

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Spectrophotometer or plate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare Samples: Prepare a series of biotin standards and dilutions of your biotinylated protein in PBS. A non-biotinylated protein sample should be used as a negative control.

  • Assay: In a cuvette or microplate well, add the HABA/Avidin solution.

  • Blank Measurement: Measure the absorbance of the HABA/Avidin solution at 500 nm.

  • Sample Addition: Add a known volume of your biotin standard or biotinylated protein sample to the HABA/Avidin solution and mix well.

  • Final Measurement: After a brief incubation (typically 5-10 minutes), measure the absorbance at 500 nm again.

  • Calculation: The decrease in absorbance is used to calculate the biotin concentration in your sample by comparing it to the standard curve generated from the biotin standards.

Protocol 3: Streptavidin Gel-Shift Assay

Materials:

  • Biotinylated protein sample

  • Non-biotinylated protein control

  • Streptavidin

  • SDS-PAGE loading buffer

  • SDS-PAGE gel and electrophoresis system

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Sample Preparation: Prepare two tubes for each protein sample (biotinylated and non-biotinylated). To one tube of each, add a 4-fold molar excess of streptavidin.

  • Incubation: Incubate all tubes for 30 minutes at room temperature.

  • SDS-PAGE: Add SDS-PAGE loading buffer to each sample, boil for 5 minutes, and load onto an SDS-PAGE gel.

  • Electrophoresis: Run the gel according to standard procedures.

  • Staining: Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands.

  • Analysis: Compare the lanes with and without streptavidin. A shift to a higher molecular weight in the lane containing the biotinylated protein and streptavidin confirms biotinylation.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams created using Graphviz (DOT language) outline the general workflow for protein biotinylation and the logic of the streptavidin gel-shift assay.

Biotinylation_Workflow Protein Protein Solution Reaction Biotinylation Reaction Protein->Reaction Biotin_Reagent This compound + EDC/Sulfo-NHS Biotin_Reagent->Reaction Quenching Quench Reaction Reaction->Quenching Purification Purification (Desalting Column) Quenching->Purification Biotinylated_Protein Biotinylated Protein Purification->Biotinylated_Protein Confirmation Confirmation Assays (HABA, Gel-Shift, MS) Biotinylated_Protein->Confirmation

Caption: General workflow for protein biotinylation and confirmation.

Gel_Shift_Assay cluster_0 Sample Preparation cluster_1 SDS-PAGE Analysis Biotinylated_Protein Biotinylated Protein Incubation Incubation (RT, 30 min) Biotinylated_Protein->Incubation Streptavidin Streptavidin Streptavidin->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Load Sample Staining Coomassie Staining SDS_PAGE->Staining Analysis Band Shift Analysis Staining->Analysis

Caption: Logic of the streptavidin gel-shift assay for biotinylation confirmation.

References

A Researcher's Guide to Selecting the Optimal PEG Linker Length for Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, drug development, and diagnostics, the biotin-streptavidin interaction is a cornerstone technology for detection, purification, and immobilization of biomolecules.[1] The introduction of a polyethylene (B3416737) glycol (PEG) spacer between the biotin (B1667282) molecule and its conjugation target has become standard practice to enhance solubility and reduce steric hindrance.[2][3] However, the length of this PEG linker is a critical variable that can significantly impact experimental outcomes.[4][5] This guide provides an objective comparison of different PEG linker lengths used in biotinylation, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

The Impact of PEG Linker Length on Biotinylation Performance

The choice of PEG linker length is a trade-off between minimizing steric hindrance and maintaining optimal binding kinetics. Longer linkers provide greater flexibility and distance the biotin moiety from the surface of the conjugated molecule, which can improve accessibility for streptavidin binding, especially for bulky proteins or when biotin is located in a sterically hindered position.[3][6] Conversely, in some applications, shorter linkers may be advantageous where proximity is key.[3]

A study on biotinylated probes for anticancer drug target identification found that a medium-length PEG5 linker was most effective at isolating known binding proteins, outperforming both shorter and longer linkers.[4][7] This highlights that the optimal linker length is often application-dependent and may require empirical determination.[4][7] Longer linkers have also been shown to be beneficial in direct binding assays, producing superior reagents.

Quantitative Comparison of PEG Linker Performance

The following table summarizes the general characteristics and performance metrics associated with different PEG linker lengths. The data represents a synthesis of typical findings in the literature.

FeatureShort PEG Linkers (e.g., PEG2-PEG6)Long PEG Linkers (e.g., PEG12-PEG24)Key Considerations & Supporting Data
Steric Hindrance May be more susceptible to steric hindrance, potentially limiting streptavidin access.[4]Reduced steric hindrance, allowing for better accessibility of the biotin to streptavidin.[3][8]In a study comparing scFv immobilization, it was hypothesized that a larger protein domain acted as a linker, enhancing accessibility, an effect mimicked by longer PEG linkers.[5]
Flexibility Less flexible.More flexible, providing a greater range of motion for the biotin moiety.[3]Increased flexibility can facilitate the binding of biotin to all four binding sites of streptavidin.
Solubility Generally good, but longer linkers offer superior solubility enhancement for hydrophobic biomolecules.Excellent water solubility, which can help prevent aggregation of the biotinylated molecule.[8][9]The hydrophilic PEG chain imparts water solubility to the conjugated molecule.[8][9]
Binding Affinity (to Streptavidin) High affinity, but can be reduced if steric hindrance is significant.Generally maintains the high affinity of the biotin-streptavidin interaction (KD ~ 10⁻¹⁵ M).[1]The association rate constant (kon) for biotin-streptavidin binding is typically in the range of 10⁵ to 10⁷ M⁻¹s⁻¹.[10][11] Longer linkers can help achieve these optimal rates by overcoming steric barriers.
Applications Proximity labeling (e.g., BioID), applications where the biotin needs to be close to the target molecule.[3]Surface immobilization (e.g., SPR, ELISA), affinity purification/pull-downs, cell surface labeling.[3][9][12]A study on anticancer probes found a PEG5 linker (28 Å) to be optimal for affinity pulldown.[7]
Spacer Arm Length e.g., PEG4 ≈ 29 Åe.g., PEG12 ≈ 50 ÅLonger spacer arms are generally recommended, with lengths of 29 Å or more being typical.

Experimental Protocols

To aid researchers in their evaluation of different PEG linker lengths, we provide the following detailed protocols for key experiments.

Protocol 1: Comparative Biotinylation of a Protein with Different PEG Linker Lengths

This protocol describes the biotinylation of a model protein, such as Immunoglobulin G (IgG), using NHS-activated biotin-PEG reagents with varying linker lengths (e.g., PEG4, PEG8, PEG12).

Materials:

  • IgG solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Biotin-PEG4-NHS, Biotin-PEG8-NHS, Biotin-PEG12-NHS

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting columns or dialysis cassettes for buffer exchange

Procedure:

  • Preparation of Biotin-PEG-NHS Stock Solutions: Immediately before use, dissolve each Biotin-PEGn-NHS ester in DMSO or DMF to a final concentration of 10 mM. Do not store these solutions as the NHS ester is moisture-sensitive and hydrolyzes over time.[13]

  • Biotinylation Reaction: a. Divide the IgG solution into separate reaction tubes for each PEG linker length to be tested. b. Calculate the volume of the 10 mM Biotin-PEGn-NHS stock solution needed to achieve a desired molar excess (e.g., 20-fold molar excess) over the protein. For a 1 mg/mL IgG solution (~6.67 µM), a 20-fold molar excess would be ~133 µM. c. Add the calculated volume of the respective Biotin-PEGn-NHS solution to each IgG solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[14] d. Incubate the reactions for 30-60 minutes at room temperature or for 2 hours on ice.[13]

  • Quenching the Reaction: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15 minutes at room temperature.

  • Purification of Biotinylated Protein: Remove excess, unreacted biotinylation reagent and quenching buffer by buffer exchange using a desalting column or dialysis against PBS.[13][14]

  • Quantification of Biotinylation: Determine the degree of biotinylation for each sample using the HABA assay as described in Protocol 2.

  • Analysis: Analyze the biotinylated proteins by SDS-PAGE to check for aggregation and by mass spectrometry (Protocol 4) to determine the sites and extent of biotinylation.

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for determining the degree of biotinylation.[15][16]

Materials:

  • HABA/Avidin (B1170675) solution (available in commercial kits or can be prepared)

  • Biotinylated protein samples from Protocol 1

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions. A typical preparation involves dissolving 10 mg of avidin and adding 600 µL of 10 mM HABA in 20 mL of PBS.[17]

  • Cuvette-Based Assay: a. Pipette 900 µL of the HABA/Avidin reagent into a 1 mL cuvette. b. Measure the absorbance at 500 nm (A500). This is the baseline reading.[16][17] c. Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well. d. Wait for the absorbance reading to stabilize (usually within a few minutes) and record the final A500.[16]

  • Calculation of Biotin per Protein Mole: a. The change in absorbance at 500 nm is proportional to the amount of biotin in the sample, which displaces the HABA from the avidin. b. The molar ratio of biotin to protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.[15] Commercial kits provide detailed calculation instructions.[18]

Protocol 3: Comparative Streptavidin Pull-Down Assay

This protocol assesses the efficiency with which proteins biotinylated with different PEG linker lengths can be captured by streptavidin-coated beads.

Materials:

  • Biotinylated protein samples from Protocol 1

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Lysis/Binding Buffer (e.g., RIPA buffer or a buffer compatible with your downstream application)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer, or a buffer with high concentrations of free biotin)

  • Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

  • Bead Preparation: a. Resuspend the streptavidin beads and transfer the required amount for each pull-down reaction to a new microcentrifuge tube.[19] b. Wash the beads two to three times with the binding buffer to equilibrate them. Use the magnetic rack or centrifuge to separate the beads from the supernatant during washes.[19]

  • Binding of Biotinylated Protein: a. Add an equal amount of each biotinylated protein sample (e.g., 50 µg) to the equilibrated streptavidin beads. b. Incubate for 30-60 minutes at room temperature or 4°C with gentle end-over-end rotation.[19][20]

  • Washing: a. Pellet the beads using the magnetic rack or centrifuge and discard the supernatant. b. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.[20]

  • Elution: a. After the final wash, remove all supernatant. b. Add elution buffer to the beads. For analysis by Western blot, SDS-PAGE sample buffer can be used, followed by heating at 95-100°C for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting to compare the amount of protein captured with each different PEG linker.

Protocol 4: Mass Spectrometry Analysis of Biotinylation

Mass spectrometry can be used to identify the specific amino acid residues that have been biotinylated and to quantify the extent of modification at each site.[2][21]

Procedure:

  • Protein Digestion: The biotinylated protein is typically digested into smaller peptides using a protease such as trypsin.

  • Enrichment of Biotinylated Peptides: To increase the sensitivity of detection, biotinylated peptides are often enriched from the complex mixture of peptides using streptavidin or avidin affinity chromatography.[2][22]

  • LC-MS/MS Analysis: The enriched peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the peptide sequences. The mass shift corresponding to the biotin-PEG linker modification is used to pinpoint the exact site of biotinylation on the peptide.[22] Quantitative analysis of the relative abundance of modified versus unmodified peptides can provide an estimate of the biotinylation efficiency at each site.[22]

Mandatory Visualizations

G cluster_products Products Protein Protein (-NH2) Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Protein->Biotinylated_Protein pH 7-9 Biotin_PEG_NHS Biotin-PEGn-NHS Ester Biotin_PEG_NHS->Biotinylated_Protein NHS_leaving_group NHS by-product Biotin_PEG_NHS->NHS_leaving_group +

Caption: Amine-reactive biotinylation workflow.

G Start Protein Sample Biotinylation_PEG4 Biotinylation (Biotin-PEG4-NHS) Start->Biotinylation_PEG4 Biotinylation_PEG8 Biotinylation (Biotin-PEG8-NHS) Start->Biotinylation_PEG8 Biotinylation_PEG12 Biotinylation (Biotin-PEG12-NHS) Start->Biotinylation_PEG12 Purification Purification (Desalting/Dialysis) Biotinylation_PEG4->Purification Biotinylation_PEG8->Purification Biotinylation_PEG12->Purification Analysis Analysis Purification->Analysis HABA HABA Assay (Degree of Labeling) Analysis->HABA PullDown Streptavidin Pull-Down (Binding Efficiency) Analysis->PullDown MS Mass Spectrometry (Site Analysis) Analysis->MS

Caption: Comparative experimental workflow.

G Start Biotinylated Protein Sample Incubate Incubate (Binding) Start->Incubate Beads Streptavidin-Coated Beads Beads->Incubate Wash Wash Steps (Remove non-specific binders) Incubate->Wash Elute Elution Wash->Elute Analysis Analysis (e.g., Western Blot) Elute->Analysis

Caption: Streptavidin pull-down workflow.

References

The Hydrophilic Advantage: A Comparative Guide to PEG4 Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, safety, and developability of bioconjugates, particularly antibody-drug conjugates (ADCs). Among the diverse array of available linker technologies, hydrophilic linkers, and specifically those incorporating polyethylene (B3416737) glycol (PEG) moieties, have garnered significant attention. This guide provides an objective comparison of the advantages of using a short, discrete PEG linker like PEG4 against other alternatives, supported by experimental data and detailed protocols.

The conjugation of potent, often hydrophobic, small-molecule drugs to large, hydrophilic antibodies can introduce a host of challenges, including aggregation, poor solubility, and rapid clearance from circulation. Hydrophilic linkers, such as those containing PEG, are designed to mitigate these issues, ultimately widening the therapeutic window of the resulting bioconjugate.

Key Advantages of PEG4 Linkers

A primary function of a PEG linker is to impart hydrophilicity to the entire ADC construct. The repeating ethylene (B1197577) oxide units of the PEG chain are highly solvated in aqueous environments, effectively creating a hydration shell around the linker and the attached payload. This increased water solubility helps to prevent the hydrophobic interactions between ADC molecules that can lead to the formation of aggregates.[1][2]

Furthermore, the flexible nature of the PEG chain provides a steric shield that physically separates the hydrophobic payloads of adjacent ADC molecules. This steric hindrance reduces the propensity for intermolecular aggregation, even at high drug-to-antibody ratios (DARs).[1] By minimizing aggregation and increasing hydrophilicity, PEG linkers can significantly improve the pharmacokinetic (PK) profile of an ADC, leading to a longer plasma half-life and increased tumor exposure.[2][3][4]

Comparative Performance of Linkers

The selection of a linker significantly influences the physicochemical properties and in vivo performance of an ADC. The following tables summarize experimental data comparing ADCs constructed with hydrophilic PEG linkers to those with more hydrophobic alternatives, as well as comparing different PEG chain lengths.

Table 1: Comparison of Physicochemical Properties

Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation (%)Relative Hydrophobicity
Hydrophobic Linker (e.g., SMCC) 4HighHigh
Hydrophilic Linker (PEG4) 4LowLow
Hydrophilic Linker (PEG8) 8LowerLower
Hydrophilic Linker (PEG12) 8LowestLowest

Data synthesized from multiple sources indicating general trends.[2][5][6]

Table 2: Comparison of In Vitro and In Vivo Performance

Linker TypeIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Plasma Half-life
Hydrophobic Linker (e.g., SMCC) PotentModerateShorter
Hydrophilic Linker (PEG4) PotentImprovedLonger
Hydrophilic Linker (PEG8) PotentFurther ImprovedLonger
Hydrophilic Linker (PEG12) PotentHighLongest

Data synthesized from multiple sources indicating general trends. A study on ADCs with a DAR of 8 showed that those with PEG8 and PEG12 linkers had a better pharmacokinetic profile than those with a PEG4 linker.[7][8][9][10][11][12][13][14][15]

Experimental Protocols

A thorough evaluation of ADCs with different linkers involves a suite of analytical and biological assays. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Workflow for In Vitro Cytotoxicity Assay

A Seed cancer cells in a 96-well plate B Add serial dilutions of ADC A->B C Incubate for 72-120 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H A Equilibrate HIC column with high salt buffer B Inject ADC sample A->B C Apply a decreasing salt gradient B->C D Monitor eluent at 280 nm C->D E Analyze chromatogram to determine DAR D->E A Equilibrate SEC column with mobile phase B Inject ADC sample A->B C Isocratic elution B->C D Monitor eluent at 280 nm C->D E Quantify monomer and aggregate peaks D->E cluster_problem Problem cluster_solution Solution cluster_outcomes Desired Outcomes Problem Hydrophobic payloads in ADCs lead to: Aggregation Aggregation Solution Incorporate a hydrophilic PEG4 linker Aggregation->Solution Poor_Solubility Poor Solubility Poor_Solubility->Solution Rapid_Clearance Rapid Clearance Rapid_Clearance->Solution Reduced_Aggregation Reduced Aggregation Solution->Reduced_Aggregation Enhanced_Solubility Enhanced Solubility Solution->Enhanced_Solubility Improved_PK Improved Pharmacokinetics Solution->Improved_PK Outcomes Improved ADC Properties: Wider_Therapeutic_Window Wider Therapeutic Window Improved_PK->Wider_Therapeutic_Window

References

A Head-to-Head Comparison: Biotin-PEG4-acid vs. Cleavable Biotin Reagents for Affinity-Based Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate biotinylation reagent is a critical decision that can significantly impact the outcome of affinity-based assays. This guide provides an objective, data-driven comparison of the non-cleavable Biotin-PEG4-acid and various cleavable biotin (B1667282) reagents, offering insights into their respective performances in common applications.

The fundamental distinction between these two classes of reagents lies in the nature of the linker arm connecting the biotin molecule to the reactive group. This compound features a stable polyethylene (B3416737) glycol (PEG) spacer, creating a permanent linkage. In contrast, cleavable biotin reagents incorporate a labile bond within their spacer arm, allowing for the release of the biotinylated molecule from its binding partner, such as streptavidin, under specific chemical or physical conditions.

Performance in Application-Specific Contexts

The choice between a non-cleavable and a cleavable biotin reagent is primarily dictated by the downstream application and the need to recover the target molecule.

This compound (Non-Cleavable): This reagent is ideal for applications where the biotinylated molecule does not need to be eluted from the streptavidin support, or where harsh elution conditions are acceptable. The PEG4 linker enhances the water solubility of the labeled molecule, which can reduce aggregation, particularly of antibodies. Its applications include:

  • Immunoassays (ELISA, Western Blotting): The stable bond ensures a robust and persistent signal.

  • Affinity Chromatography (for purification of streptavidin or its conjugates): The strong interaction allows for efficient capture.

  • Cell Surface Labeling: The hydrophilicity and membrane impermeability of the reagent make it suitable for labeling cell surface proteins.

Cleavable Biotin Reagents: These reagents are indispensable when the recovery of the captured molecule in its native state is crucial for downstream analysis, such as mass spectrometry or functional assays. The ability to cleave the biotin tag circumvents the need for harsh elution methods that can denature the target protein. Common applications include:

  • Protein-Protein Interaction Studies (Pull-down assays, Co-immunoprecipitation): Allows for the gentle elution of interacting partners for identification.

  • Proteomics and Mass Spectrometry: Facilitates the analysis of biotinylated peptides without interference from the biotin tag itself.

  • Drug Target Identification: Enables the isolation and identification of cellular targets of biotinylated small molecules.

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing the performance of cleavable and non-cleavable biotin reagents.

Experiment Metric Cleavable Biotin (DADPS)[1][2] Non-Cleavable Biotin (Biotin-PEG-alkyne)[1][2] Conclusion
BONCAT Proteomics Number of Identified Peptides>2x more peptides identifiedBaselineCleavable reagent significantly improves peptide identification in mass spectrometry.
BONCAT Proteomics Number of Quantified Peptides>2x more peptides quantifiedBaselineCleavable reagent enhances the quantitative analysis of newly synthesized proteins.

Table 1: Comparison of a cleavable (DADPS) and a non-cleavable biotin-alkyne in a BONCAT (Biorthogonal Noncanonical Amino Acid Tagging) experiment followed by mass spectrometry. Data is based on a study by McClatchy et al., 2024.[1][2]

Linker Type Cleavage Condition Typical Cleavage Efficiency Residual Mass on Target
Disulfide Reducing agents (DTT, TCEP)>90%Varies with linker
Acid-cleavable (DADPS) 10% Formic Acid>95%Small (e.g., 143 Da for DADPS)
Photocleavable UV light (e.g., 365 nm)>90%Varies with linker

Table 2: Characteristics of common cleavable linkers.

Experimental Protocols

Protocol 1: Comparative Pull-Down Assay for Protein-Protein Interaction Analysis

This protocol outlines a method to compare the efficiency of a non-cleavable (this compound) and a cleavable biotin reagent in a pull-down assay followed by western blot.

1. Biotinylation of Bait Protein: a. Prepare solutions of your purified bait protein at 1-2 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). b. Add a 20-fold molar excess of NHS-activated this compound or an NHS-activated cleavable biotin reagent (e.g., NHS-SS-Biotin) to the respective protein solutions. c. Incubate for 30-60 minutes at room temperature. d. Remove excess, unreacted biotin reagent using a desalting column.

2. Immobilization of Bait Protein: a. Equilibrate streptavidin-coated magnetic beads by washing them three times with a binding/wash buffer (e.g., PBS with 0.1% Tween-20). b. Add the biotinylated bait proteins to the beads and incubate for 1 hour at room temperature with gentle rotation.

3. Pull-Down of Prey Protein: a. Incubate the beads with the immobilized bait protein with a cell lysate containing the prey protein for 2-4 hours at 4°C. b. Wash the beads extensively (3-5 times) with the binding/wash buffer to remove non-specifically bound proteins.

4. Elution: a. For this compound (Non-Cleavable): Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes. Note that streptavidin will co-elute. b. For Cleavable Biotin (e.g., Disulfide Linker): Elute by incubating the beads in a buffer containing a reducing agent (e.g., 50 mM DTT) for 30 minutes at 37°C.

5. Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane and perform a western blot using an antibody specific to the prey protein. c. Compare the band intensities between the two conditions to assess the recovery of the prey protein.

Protocol 2: On-Bead Digestion for Mass Spectrometry Analysis

This protocol is suitable for identifying interacting proteins using a cleavable biotin reagent.

1. Perform steps 1-3 from Protocol 1 using a cleavable biotin reagent.

2. On-Bead Digestion: a. After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). b. Add trypsin and incubate overnight at 37°C.

3. Cleavage and Peptide Recovery: a. Centrifuge the beads and collect the supernatant containing the digested peptides of the prey protein. b. To release the biotinylated bait peptides, cleave the linker according to the manufacturer's instructions (e.g., add DTT for a disulfide linker). c. Collect the supernatant containing the cleaved bait peptides.

4. Mass Spectrometry Analysis: a. Desalt the collected peptides using a C18 StageTip. b. Analyze the peptides by LC-MS/MS to identify the interacting proteins.

Visualizing Workflows and Pathways

experimental_workflow cluster_labeling Biotinylation cluster_pulldown Pull-Down cluster_elution Elution & Analysis Bait Bait Protein Biotinylated_Bait Biotinylated Bait Protein Bait->Biotinylated_Bait Labeling Reagent Biotin Reagent (Cleavable or Non-Cleavable) Reagent->Biotinylated_Bait Complex Bead-Bait-Prey Complex Biotinylated_Bait->Complex Immobilization Beads Streptavidin Beads Beads->Complex Lysate Cell Lysate (Prey Protein) Lysate->Complex Incubation Eluted_Complex Eluted Complex Complex->Eluted_Complex Elution Analysis Downstream Analysis (Western Blot / Mass Spec) Eluted_Complex->Analysis

General workflow for a biotin pull-down assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_pulldown_pathway Pull-Down of Ubiquitinated EGFR EGF EGF EGFR EGFR EGF->EGFR Binding GRB2 GRB2 EGFR->GRB2 Recruitment Ub_EGFR Ubiquitinated EGFR EGFR->Ub_EGFR SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Ub Ubiquitin (Biotinylated) Ub->Ub_EGFR E3_Ligase E3 Ligase E3_Ligase->Ub_EGFR Streptavidin_Beads Streptavidin Beads Ub_EGFR->Streptavidin_Beads Capture Elution Elution (Cleavable Reagent) Streptavidin_Beads->Elution MS_Analysis Mass Spectrometry (Identify Interactors) Elution->MS_Analysis

EGFR signaling pathway with ubiquitin-mediated regulation.

Concluding Remarks

The decision to use this compound or a cleavable biotin reagent is contingent upon the specific experimental goals. For applications requiring robust, permanent labeling and where recovery of the native protein is not a priority, this compound is a reliable choice. However, for experiments that necessitate the gentle elution and subsequent analysis of the captured biomolecules, such as in protein-protein interaction studies and proteomics, cleavable biotin reagents are demonstrably superior. The quantitative data from mass spectrometry studies strongly supports the use of cleavable reagents for enhanced identification and quantification of target proteins and their interactors. Researchers should carefully consider the nature of their downstream analysis to select the biotinylation strategy that will yield the most informative and reliable results.

References

A Head-to-Head Comparison of Protein Detection Methods in Western Blotting: Biotin-PEG4-Acid Labeling vs. Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their Western blot analyses, the choice of protein detection method is critical. This guide provides an objective comparison of protein labeling with Biotin-PEG4-acid against other common detection strategies. We will delve into the performance characteristics of each method, supported by experimental data and detailed protocols, to facilitate an informed decision for your specific research needs.

Executive Summary

The detection of proteins on a Western blot membrane can be accomplished through various labeling and detection strategies. The traditional biotin-streptavidin system, particularly utilizing reagents like this compound, offers robust signal amplification. However, alternative methods, such as direct and indirect fluorescent detection or the use of enzyme-conjugated primary antibodies, present distinct advantages in terms of workflow simplicity and potential for multiplexing. This guide will compare these methods based on key performance indicators: sensitivity, signal-to-noise ratio, and linear dynamic range.

Performance Comparison of Western Blot Detection Methods

The selection of a detection method in Western blotting is a trade-off between sensitivity, convenience, and the need for quantitative accuracy. Below is a summary of the key performance characteristics of this compound labeling followed by streptavidin-HRP detection, compared to direct and indirect fluorescent labeling and direct enzyme (HRP) conjugation.

FeatureThis compound + Streptavidin-HRPDirect Fluorescent Labeling (Primary Ab-Fluorophore)Indirect Fluorescent Labeling (Secondary Ab-Fluorophore)Direct Enzyme Labeling (Primary Ab-HRP)
Sensitivity High to Very HighModerateHighModerate to High
Signal-to-Noise Ratio Good to ExcellentExcellentVery GoodGood
Linear Dynamic Range ModerateWideWideModerate
Workflow Complexity High (Multi-step)Low (Single incubation)Moderate (Two incubations)Low (Single incubation)
Signal Amplification Yes (Enzymatic)NoYes (Multiple secondary Abs)No
Multiplexing Capability LimitedHighHighLimited
Cost ModerateHighModerateHigh

In-Depth Analysis of Detection Methods

This compound Labeling with Streptavidin-HRP Detection

This method involves the covalent attachment of biotin (B1667282) to the target protein, typically via primary amines on lysine (B10760008) residues, using an activated ester of this compound. The polyethylene (B3416737) glycol (PEG) spacer arm reduces steric hindrance and improves solubility.[1] Detection is then achieved using streptavidin conjugated to horseradish peroxidase (HRP), which catalyzes a chemiluminescent reaction.

Advantages:

  • High Sensitivity: The enzymatic amplification from HRP can produce a strong signal, allowing for the detection of low-abundance proteins.[2]

  • Robust Signal: The biotin-streptavidin interaction is extremely strong and stable.[3]

Disadvantages:

  • Complex Workflow: This method involves multiple incubation and wash steps, increasing the hands-on time and potential for variability.

  • Potential for Background: Endogenous biotin-containing proteins in some samples can lead to non-specific signals.[4]

  • Limited Dynamic Range: Enzymatic reactions can become saturated at high protein concentrations, limiting the linear range for quantification.[5]

Fluorescent Labeling (Direct and Indirect)

Fluorescent Western blotting utilizes antibodies conjugated to fluorophores. This can be done directly, with the primary antibody being labeled, or indirectly, with a fluorescently labeled secondary antibody that recognizes the primary antibody.

Advantages:

  • Wide Linear Dynamic Range: The signal generated is directly proportional to the amount of protein, making it well-suited for quantitative analysis.[6][7]

  • Multiplexing: Different fluorophores with distinct emission spectra can be used to detect multiple proteins on the same blot simultaneously.[8]

  • High Signal-to-Noise Ratio: Modern fluorescent imagers and low-fluorescence membranes contribute to clean backgrounds.[9]

Disadvantages:

  • Lower Sensitivity (Direct): Direct labeling lacks the signal amplification of enzymatic methods or indirect detection.

  • Higher Cost: Fluorescently labeled antibodies and dedicated imaging equipment can be more expensive.

Direct Enzyme-Conjugated Primary Antibodies

In this approach, the primary antibody is directly conjugated to an enzyme like HRP. This simplifies the workflow by eliminating the need for a secondary antibody.

Advantages:

  • Simplified Workflow: A single incubation step reduces time and potential for error.[10][11]

  • Good Specificity: Eliminates the possibility of non-specific binding from a secondary antibody.

Disadvantages:

  • Limited Signal Amplification: Lacks the amplification provided by a secondary antibody layer.

  • Reduced Flexibility: Each primary antibody must be individually conjugated, which can be costly and limiting.

  • Moderate Sensitivity: Generally less sensitive than methods with signal amplification.[10]

Experimental Protocols

Detailed methodologies for each of the compared Western blot detection strategies are provided below.

Protocol 1: Protein Labeling with Biotin-PEG4-NHS Ester and Streptavidin-HRP Detection

This protocol outlines the steps for labeling a purified antibody with Biotin-PEG4-NHS ester (a common amine-reactive form) and subsequent detection in a Western blot.

Materials:

  • Purified antibody or protein (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • EZ-Link™ NHS-PEG4-Biotin (Thermo Fisher Scientific)[12]

  • Desalting column

  • Western blot reagents (SDS-PAGE gels, transfer buffer, PVDF membrane)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Streptavidin-HRP conjugate (1 mg/mL stock)[13]

  • ECL chemiluminescent substrate[4]

  • Imaging system (CCD camera or film)

Procedure:

  • Biotinylation Reaction:

    • Dissolve NHS-PEG4-Biotin in an anhydrous solvent like DMSO or DMF to a concentration of 10-20 mM immediately before use.[12]

    • Add a 20-fold molar excess of the biotin reagent to the protein solution.[12]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[12]

    • Remove excess, non-reacted biotin using a desalting column.[14]

  • Western Blotting and Detection:

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.[13]

    • Incubate the membrane with the biotinylated primary antibody (at an optimized dilution) overnight at 4°C.

    • Wash the membrane three times for 5 minutes each with TBST.[15]

    • Incubate the membrane with Streptavidin-HRP (typically diluted 1:1,000 to 1:20,000 in blocking buffer) for 1 hour at room temperature.[13][16]

    • Wash the membrane three times for 5 minutes each with TBST.[15]

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions and acquire the image.[4]

Protocol 2: Fluorescent Western Blotting (Indirect Detection)

Materials:

  • Western blot reagents

  • Fluorescent blocking buffer (e.g., Thermo Scientific™ Blocker™ FL)[17]

  • Primary antibody (unlabeled)

  • Fluorophore-conjugated secondary antibody

  • Fluorescent imaging system

Procedure:

  • SDS-PAGE and Transfer: Perform electrophoresis and protein transfer to a low-fluorescence PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in fluorescent blocking buffer for 30-60 minutes at room temperature.[17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[18]

  • Washes: Wash the membrane five times for 10 minutes each with TBST.[18]

  • Secondary Antibody Incubation: Incubate the membrane with the fluorophore-conjugated secondary antibody (at an optimized dilution) for 1-2 hours at room temperature, protected from light.[8][18]

  • Final Washes: Wash the membrane five times for 10 minutes each with TBST, protected from light.[18]

  • Imaging: Scan the dry membrane using a fluorescent imaging system at the appropriate excitation and emission wavelengths.[8]

Protocol 3: Direct Enzyme-Conjugated Primary Antibody Western Blot

Materials:

  • Western blot reagents

  • HRP-conjugated primary antibody

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE and Transfer: Run the gel and transfer proteins to the membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with the HRP-conjugated primary antibody (at an optimized dilution) for 1 hour at room temperature or overnight at 4°C.[11][15]

  • Washes: Wash the membrane three times for 5 minutes each with TBST.[11]

  • Detection: Incubate with ECL substrate and image the blot.[15]

Visualizing the Workflows

To better illustrate the differences in the experimental procedures, the following diagrams outline the key steps in each detection method.

Biotin_Streptavidin_HRP_Workflow cluster_protein_labeling Protein Labeling cluster_western_blot Western Blot Detection Protein Target Protein Biotinylation Incubate with Biotin-PEG4-NHS Ester Protein->Biotinylation Purification Purify Labeled Protein (Desalting Column) Biotinylation->Purification Primary_Ab Incubate with Biotinylated Primary Ab Purification->Primary_Ab SDS_PAGE SDS-PAGE & Transfer Blocking Blocking SDS_PAGE->Blocking Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Strep_HRP Incubate with Streptavidin-HRP Wash1->Strep_HRP Wash2 Wash Strep_HRP->Wash2 Detection Add ECL Substrate & Image Wash2->Detection Fluorescent_Workflow cluster_indirect Indirect Fluorescent Detection cluster_direct Direct Fluorescent Detection SDS_PAGE_I SDS-PAGE & Transfer Blocking_I Blocking SDS_PAGE_I->Blocking_I Primary_Ab_I Incubate with Primary Ab Blocking_I->Primary_Ab_I Wash1_I Wash Primary_Ab_I->Wash1_I Secondary_Ab_I Incubate with Fluorescent Secondary Ab Wash1_I->Secondary_Ab_I Wash2_I Wash Secondary_Ab_I->Wash2_I Detection_I Image Wash2_I->Detection_I SDS_PAGE_D SDS-PAGE & Transfer Blocking_D Blocking SDS_PAGE_D->Blocking_D Primary_Ab_D Incubate with Fluorescent Primary Ab Blocking_D->Primary_Ab_D Wash_D Wash Primary_Ab_D->Wash_D Detection_D Image Wash_D->Detection_D Direct_HRP_Workflow SDS_PAGE SDS-PAGE & Transfer Blocking Blocking SDS_PAGE->Blocking Primary_Ab Incubate with HRP-conjugated Primary Ab Blocking->Primary_Ab Wash Wash Primary_Ab->Wash Detection Add ECL Substrate & Image Wash->Detection

References

A Researcher's Guide to Validating Biotinylated Protein Activity: A Comparative Look at Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the biotinylation of a protein is a powerful technique for detection, purification, and immobilization. However, the covalent attachment of biotin (B1667282), while small, carries the risk of altering the protein's native structure and biological function. Therefore, validating the functional integrity of a biotinylated protein is a critical and indispensable step to ensure that subsequent experimental data is both accurate and meaningful.

This guide provides a comparative overview of common functional assays used to validate the activity of biotinylated proteins. It includes summaries of quantitative data, detailed experimental protocols, and workflow diagrams to help researchers select the most appropriate validation strategy for their specific protein and application.

The Impact of Biotinylation on Protein Function

Biotinylation typically targets primary amines on lysine (B10760008) residues or the N-terminus of a protein. If these sites are located within or near active sites, binding domains, or allosteric regulatory sites, the biotin tag can introduce steric hindrance or alter local conformation, potentially leading to reduced or abolished activity. It is crucial to compare the functional performance of the biotinylated protein against its unlabeled counterpart to quantify any such effects.

Biochemical Assays: Assessing Enzymatic Activity and Binding Kinetics

Biochemical assays directly measure the intrinsic function of a protein in a controlled, cell-free environment. These are fundamental for enzymes, receptors, and other binding proteins.

Enzyme Kinetic Assays

For enzymes, a primary concern is whether biotinylation has affected its catalytic efficiency. This is assessed by comparing key kinetic parameters, namely the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). A significant change in Kₘ suggests an alteration in substrate binding affinity, while a change in Vₘₐₓ indicates an effect on the catalytic turnover rate.

Comparative Performance of Unlabeled vs. Biotinylated Enzymes

Protein/EnzymeAssay TypeParameterUnlabeled ProteinBiotinylated ProteinFold ChangeReference
Horseradish Peroxidase (HRP)ColorimetricActivity100%>95%~1.0Generic Data
Generic KinaseKinase AssayKₘ (ATP)15 µM18 µM1.2xHypothetical Data
Generic KinaseKinase AssayVₘₐₓ120 nmol/min/mg110 nmol/min/mg0.92xHypothetical Data

Experimental Protocol: Spectrophotometric Enzyme Kinetic Assay

This protocol provides a general method for determining the Kₘ and Vₘₐₓ of a biotinylated enzyme compared to its unlabeled version using a spectrophotometer to measure product formation over time.

Materials:

  • Unlabeled and Biotinylated Enzyme

  • Substrate solution (at various concentrations)

  • Reaction Buffer (optimal pH and ionic strength for the enzyme)

  • Spectrophotometer (UV-Vis)

  • 96-well plate or cuvettes

Procedure:

  • Prepare Substrate Dilutions: Prepare a serial dilution of the substrate in the reaction buffer. A typical range would span from 0.1x to 10x the expected Kₘ.

  • Set Up Reactions: In a 96-well plate, add a fixed amount of either the unlabeled or biotinylated enzyme to each well.

  • Initiate Reaction: Add the varying concentrations of the substrate to the wells to start the reaction.

  • Measure Absorbance: Immediately place the plate in a spectrophotometer pre-set to the appropriate wavelength for the product. Measure the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) to determine the initial reaction velocity (V₀).

  • Data Analysis:

    • Plot substrate concentration [S] against the initial velocity (V₀).

    • Fit the data to the Michaelis-Menten equation: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values for both the labeled and unlabeled enzyme.

    • Compare the resulting parameters to assess the impact of biotinylation.

Workflow for Enzyme Kinetic Comparison

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Enzyme Stock (Unlabeled & Biotinylated) p2 Prepare Substrate Serial Dilutions a1 Mix Enzyme and Substrate in 96-well plate p2->a1 a2 Measure Absorbance vs. Time (Initial Velocity, V₀) a1->a2 Spectrophotometer d1 Plot V₀ vs. [Substrate] a2->d1 d2 Fit to Michaelis-Menten Equation d1->d2 d3 Determine Km and Vmax for each enzyme version d2->d3 d4 Compare Kinetic Parameters d3->d4

Workflow for comparing enzyme kinetics.

Immunoassays and Binding Assays

These assays are essential for validating biotinylated antibodies, ligands, or receptors, where the primary function is binding to a target molecule.

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive or direct ELISA can be used to determine the binding affinity (e.g., dissociation constant, Kᴅ) of a biotinylated protein. A significant increase in the Kᴅ value for the biotinylated protein indicates a reduction in binding affinity.

Comparative Performance of Unlabeled vs. Biotinylated Antibodies

Antibody/LigandAssay TypeParameterUnlabeled ProteinBiotinylated ProteinFold ChangeReference
Anti-uPAR MabSPRBinding Affinity100% (Relative)75% (Relative)0.75x[1]
Anti-HIV-1 2F5ELISAEC₅₀~50 ng/mL~60 ng/mL1.2x[2]
IgG-biotinCompetitive EIAAvidity IndexN/A6.6N/A[3]

Note: Data is often presented as relative binding or EC₅₀ values. A lower EC₅₀ or Kᴅ indicates higher affinity.

Experimental Protocol: Direct ELISA for Binding Comparison

This protocol assesses the ability of a biotinylated antibody to bind its target antigen coated on a plate.

Materials:

  • Unlabeled and Biotinylated primary antibodies

  • Target antigen

  • 96-well high-binding microplate

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP (for biotinylated Ab)

  • HRP-conjugated secondary antibody (for unlabeled Ab)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat Plate: Dilute the target antigen in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Wash: Aspirate the coating solution and wash the plate 3 times with Wash Buffer.

  • Block: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Wash: Repeat the wash step.

  • Add Primary Antibodies: Prepare serial dilutions of both the unlabeled and biotinylated primary antibodies in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.

  • Wash: Repeat the wash step.

  • Add Detection Reagent:

    • For wells with unlabeled antibody , add 100 µL of HRP-conjugated secondary antibody.

    • For wells with biotinylated antibody , add 100 µL of Streptavidin-HRP.

    • Incubate for 1 hour at room temperature.

  • Wash: Wash the plate 5 times with Wash Buffer.

  • Develop: Add 100 µL of TMB Substrate to each well. Incubate in the dark until a blue color develops (15-30 minutes).

  • Stop Reaction: Add 100 µL of Stop Solution. The color will turn yellow.

  • Read Absorbance: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the antibody concentration against absorbance for both the unlabeled and biotinylated antibodies. Compare the resulting binding curves and calculate the EC₅₀ (the concentration that gives 50% of the maximal signal) for each.

ELISA Workflow for Binding Comparison

G cluster_plate Plate Preparation cluster_binding Binding Step cluster_detection Detection Step cluster_readout Readout n1 Coat Plate with Target Antigen n2 Wash n1->n2 n3 Block Non-specific Sites n2->n3 b1 Add Serial Dilutions of Unlabeled or Biotinylated Ab n3->b1 b2 Incubate & Wash b1->b2 d1 Add HRP-Secondary Ab (to Unlabeled) b2->d1 d2 Add Streptavidin-HRP (to Biotinylated) b2->d2 d3 Incubate & Wash d1->d3 d2->d3 r1 Add TMB Substrate d3->r1 r2 Add Stop Solution r1->r2 r3 Read Absorbance at 450 nm r2->r3 r4 Compare Binding Curves (EC50) r3->r4

ELISA workflow for binding comparison.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to assess the function of a biotinylated protein, such as a ligand or antibody that targets a cell-surface receptor.

Flow Cytometry

Flow cytometry can quantify the binding of a biotinylated ligand to its receptor on the cell surface. The biotinylated ligand is detected using a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE). The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of bound ligand. This can be compared to the binding of an unlabeled primary antibody detected by a fluorescent secondary antibody.

Comparative Performance in Cell-Based Assays

Ligand/AntibodyAssay TypeParameterUnlabeled LigandBiotinylated LigandObservationReference
Interleukin-2 (B1167480) (IL-2)Flow CytometryMFIHighHigh (with S-NHS-LC-biotin)Biotinylation with a long spacer arm retained binding activity.[4]
CXCL12Flow Cytometry% Positive Cells98%97%Similar cell surface binding and internalization observed.[5]

Experimental Protocol: Flow Cytometry for Cell Surface Binding

This protocol measures the binding of a biotinylated ligand to a cell surface receptor.

Materials:

  • Cell line expressing the target receptor

  • Unlabeled primary antibody (positive control)

  • Biotinylated ligand

  • Isotype control antibody (negative control)

  • Streptavidin-PE (or other fluorophore)

  • Fluorescently-conjugated secondary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash them with cold Flow Cytometry Staining Buffer. Adjust the cell density to 1x10⁶ cells/mL.

  • Aliquoting: Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Primary Staining:

    • To the respective tubes, add the optimal concentration of:

      • Unlabeled primary antibody

      • Biotinylated ligand

      • Isotype control

    • Incubate for 30-60 minutes at 4°C, protected from light.

  • Wash: Add 1 mL of cold Staining Buffer to each tube, centrifuge at 300 x g for 5 minutes, and decant the supernatant. Repeat this wash step twice.

  • Secondary Staining:

    • To the tube with the unlabeled antibody , resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorescently-conjugated secondary antibody.

    • To the tube with the biotinylated ligand , resuspend the cell pellet in 100 µL of Staining Buffer containing Streptavidin-PE.

    • Incubate for 30 minutes at 4°C, protected from light.

  • Final Wash: Perform the wash step (Step 4) twice.

  • Acquisition: Resuspend the final cell pellet in 300-500 µL of Staining Buffer and acquire the data on a flow cytometer.

  • Data Analysis: Compare the Mean Fluorescence Intensity (MFI) of the cell populations stained with the biotinylated ligand versus the unlabeled antibody.

Application in Signaling Pathways: EGFR Signaling

Biotinylated ligands are invaluable tools for studying complex signaling pathways. For example, biotinylated Epidermal Growth Factor (EGF) can be used to track receptor internalization, trafficking, and to perform pull-down assays to identify interacting proteins upon receptor activation. Validating that biotinylated EGF still activates the EGFR pathway is crucial. This can be done by performing a western blot for phosphorylated downstream targets like ERK or Akt after stimulating cells with either unlabeled or biotinylated EGF.

EGFR Signaling Pathway Diagram

G EGF EGF or Biotin-EGF EGFR EGFR EGF->EGFR Binds & Dimerizes Grb2 Grb2 EGFR->Grb2 P Recruits PI3K PI3K EGFR->PI3K P Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Nucleus Response Cell Proliferation, Survival, Growth Nucleus->Response Gene Transcription

Simplified EGFR signaling cascade.

Conclusion

Validating the functional integrity of biotinylated proteins is a non-negotiable step in research and drug development. The choice of assay depends entirely on the protein's biological role—be it enzymatic catalysis, receptor binding, or cell signaling. By systematically comparing the activity of the biotinylated protein to its unlabeled counterpart using the appropriate functional assays, researchers can ensure the reliability of their results and confidently use these powerful reagents to their full potential.

References

A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG4-acid vs. Non-PEG Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for the success of a wide range of applications, from immunoassays to drug delivery systems. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique that leverages the high-affinity interaction between biotin and streptavidin. The choice of biotinylation reagent can significantly impact the outcome of an experiment, influencing factors such as solubility, labeling efficiency, and steric hindrance. This guide provides an objective comparison between Biotin-PEG4-acid, a popular PEGylated reagent, and traditional non-PEG biotinylation reagents, supported by experimental principles and detailed protocols.

Performance Comparison: this compound vs. Non-PEG Reagents

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer arm in this compound confers several advantages over non-PEG reagents, which typically utilize hydrocarbon spacer arms. These benefits primarily address common challenges in biotinylation, such as solubility issues and steric hindrance.

FeatureThis compoundNon-PEG Biotinylation Reagents (e.g., NHS-Biotin)Supporting Evidence
Solubility High water solubility due to the hydrophilic PEG spacer.[][2][3][4] This allows for reactions in aqueous buffers without the need for organic solvents.[2]Often have poor water solubility, requiring dissolution in organic solvents like DMSO or DMF before addition to the aqueous reaction mixture.[]The hydrophilic nature of the PEG chain in this compound enhances the solubility of the entire reagent and the resulting biotinylated molecule, reducing the risk of aggregation.[2][3][4]
Spacer Arm Length & Flexibility The PEG4 spacer provides a long and flexible arm. This extended linker minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to the binding pocket of streptavidin.[4][5]Spacer arms are typically shorter and more rigid, which can lead to steric hindrance and potentially reduced binding efficiency to streptavidin, especially with bulky target molecules.[6]The extended and flexible nature of the PEG spacer allows the biotin to be more accessible to the streptavidin binding site, which is buried beneath the protein surface.[][6]
Non-Specific Binding The PEG spacer is known to reduce non-specific binding of the biotinylated molecule to surfaces and other proteins.[6]The hydrophobic nature of some non-PEG reagents can sometimes lead to increased non-specific interactions.The hydrophilic and bio-inert properties of PEG help to create a hydration shell around the biotinylated molecule, minimizing unwanted interactions with other surfaces.
Immunogenicity PEG is generally considered non-immunogenic and biocompatible, making it suitable for in vivo applications.[2]While biotin itself is a vitamin, the overall conjugate with a non-PEG linker might have different immunogenic properties depending on the application.The use of PEGylated molecules is a well-established strategy to reduce the immunogenicity of therapeutic proteins and nanoparticles.[2]
Labeling Chemistry The carboxylic acid group can be activated (e.g., with EDC/NHS) to react with primary amines, offering a versatile conjugation strategy.A variety of reactive groups are available, with N-hydroxysuccinimide (NHS) esters that react with primary amines being the most common.[7]Both types of reagents can be designed to target various functional groups, but the fundamental properties of the spacer arm remain a key differentiator.

Experimental Workflows and Methodologies

To provide a framework for a direct comparison of biotinylation efficiency, a detailed experimental protocol is outlined below. This protocol describes the biotinylation of a model protein, bovine serum albumin (BSA), followed by quantification of the degree of biotinylation using the HABA assay and qualitative analysis by Western blot.

Experimental Workflow for Comparing Biotinylation Reagents

G cluster_0 Protein Preparation cluster_1 Biotinylation Reaction cluster_2 Purification cluster_3 Analysis prep Prepare BSA solution in amine-free buffer (e.g., PBS) reagent_peg Dissolve this compound and activators (EDC/NHS) in reaction buffer reagent_nonpeg Dissolve NHS-Biotin in DMSO react_peg Add activated this compound to BSA solution reagent_peg->react_peg react_nonpeg Add NHS-Biotin solution to BSA solution reagent_nonpeg->react_nonpeg quench Quench both reactions (e.g., with Tris buffer) react_peg->quench react_nonpeg->quench purify Remove excess biotin using desalting columns quench->purify haba Quantify biotin incorporation using HABA assay purify->haba wb Analyze biotinylated BSA by SDS-PAGE and Western blot with Streptavidin-HRP purify->wb

Caption: Workflow for comparing this compound and a non-PEG biotinylation reagent.

Detailed Experimental Protocols

1. Protein Biotinylation

  • Materials:

    • Bovine Serum Albumin (BSA)

    • This compound

    • NHS-Biotin

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

    • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Desalting columns

  • Procedure:

    • Prepare a 5 mg/mL solution of BSA in PBS.

    • For this compound: a. Prepare a 10 mM stock solution of this compound in PBS. b. Prepare 100 mM stock solutions of EDC and NHS in PBS. c. To the BSA solution, add a 20-fold molar excess of this compound, followed by a 50-fold molar excess of EDC and NHS.

    • For NHS-Biotin: a. Prepare a 10 mg/mL stock solution of NHS-Biotin in DMSO.[7] b. Add a 20-fold molar excess of the NHS-Biotin stock solution to the BSA solution.[7]

    • Incubate both reaction mixtures for 1 hour at room temperature with gentle stirring.

    • Quench the reactions by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.[7]

    • Remove excess, unreacted biotin and byproducts by passing the reaction mixtures through desalting columns equilibrated with PBS.

2. Quantification of Biotinylation (HABA Assay)

  • Materials:

    • HABA/Avidin solution

    • Biotinylated BSA samples

    • PBS

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add 180 µL of the HABA/Avidin solution to each well of a 96-well plate.[8][9]

    • Take an initial absorbance reading at 500 nm.[8][9]

    • Add 20 µL of the biotinylated BSA samples (and a non-biotinylated BSA control) to the wells.[8][9]

    • Incubate for 5 minutes at room temperature.

    • Read the absorbance at 500 nm again.

    • Calculate the moles of biotin per mole of BSA based on the change in absorbance, following the manufacturer's instructions for the HABA assay kit.[9][10]

3. Western Blot Analysis

  • Materials:

    • Biotinylated BSA samples

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

    • Streptavidin-HRP conjugate

    • Chemiluminescent substrate

  • Procedure:

    • Separate the biotinylated BSA samples by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.[11][12]

    • Wash the membrane thoroughly with TBST.

    • Add the chemiluminescent substrate and visualize the bands using an imaging system.

Signaling Pathways and Logical Relationships

The choice of biotinylation reagent can be critical when studying cell signaling pathways, particularly when targeting cell surface proteins. A reagent that is membrane-impermeable and minimizes non-specific binding is essential for accurately identifying cell surface interactors.

G cluster_0 Cell Surface Biotinylation cluster_1 Protein Extraction and Capture cluster_2 Analysis reagent Biotinylation Reagent (Membrane Impermeable) cell Live Cells reagent->cell biotinylated_cell Cells with Biotinylated Surface Proteins cell->biotinylated_cell Labeling lysis Cell Lysis biotinylated_cell->lysis capture Streptavidin Affinity Purification lysis->capture elution Elution of Biotinylated Proteins capture->elution analysis Downstream Analysis (e.g., Mass Spectrometry, Western Blot) elution->analysis

Caption: Workflow for the identification of cell surface signaling proteins.

Conclusion

This compound offers significant advantages over many non-PEG biotinylation reagents, primarily due to its enhanced solubility, extended and flexible spacer arm, and ability to reduce non-specific binding. These properties can lead to more efficient and reliable biotinylation, particularly for sensitive applications and in complex biological samples. While traditional non-PEG reagents like NHS-Biotin are effective and widely used, researchers should consider the potential for solubility issues and steric hindrance. The choice of reagent should be guided by the specific requirements of the experiment, including the nature of the target molecule, the desired degree of labeling, and the downstream application. The provided experimental protocols offer a robust framework for conducting a direct comparison and selecting the optimal biotinylation strategy for your research needs.

References

A Researcher's Guide to Biotin Quantification: Comparing the HABA Assay with Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in biotinylation, accurately determining the degree of biotin (B1667282) incorporation is critical for ensuring the consistency and efficacy of their conjugated molecules. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay has long been a standard method for this purpose. However, with the advent of newer technologies, a critical evaluation of its performance against modern alternatives is warranted. This guide provides a comprehensive comparison of the HABA assay with fluorescence-based and chemical-based methods, supported by experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate assay for your research needs.

The Principle Behind the Assays: A Competitive and a Direct Approach

The HABA assay operates on a competitive binding principle. A pre-formed complex of avidin (B1170675) and HABA dye exhibits a distinct color with an absorbance maximum at 500 nm. When a biotinylated sample is introduced, the biotin, having a much higher affinity for avidin, displaces the HABA dye. This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present in the sample.[1][2]

In contrast, fluorescence-based assays often employ a fluorescence resonance energy transfer (FRET) mechanism. An avidin molecule is labeled with a fluorescent dye, and its biotin-binding sites are occupied by a quencher molecule. When biotin is introduced, it displaces the quencher, leading to an increase in fluorescence intensity that is directly proportional to the biotin concentration.[3][4]

A third approach, exemplified by the QuantTag™ Biotin Kit, utilizes a chemical reaction. Proprietary reagents react directly with the biotin molecule, producing a colored product that can be quantified spectrophotometrically. This method avoids the use of avidin, thereby circumventing issues related to steric hindrance.[5][6]

Performance Comparison: HABA vs. Modern Alternatives

The choice of a biotin quantification assay often depends on the specific requirements of the experiment, such as sensitivity, sample volume, and the nature of the biotinylated molecule. Below is a summary of the key performance metrics for the HABA assay and its alternatives.

FeatureHABA AssayFluorescence-Based Assays (e.g., FluoReporter™, Pierce™ Fluorescence)Chemical-Based Assay (QuantTag™)
Principle Colorimetric, CompetitiveFluorometric, Displacement (FRET)Colorimetric, Direct Chemical Reaction
Sensitivity (LOD) ~200 pmol[4]~4 pmol[3][4]< 1 nmol[6][7]
Dynamic Range 2-16 µM[8][9]4-80 pmol[10]0.1 - 5 nmol/well[11][12]
Sample Volume ~1 mg of protein[13]As low as 10 µL[14]~20 µL
Accuracy Can underestimate biotin levels due to steric hindrance[5][12]Less affected by steric hindrance than HABAHigh accuracy, not affected by steric hindrance[5]
Assay Time ~5-15 minutes[3]~5 minutes[14]~30 minutes[1][6]
Reproducibility Can have lower reproducibility[11]High (Z-factor > 0.9)[3][4]High (%CV < 5%)[11][12]

Experimental Protocols

HABA Assay Protocol (Microplate Format)

This protocol is a generalized procedure and may need optimization for specific applications.

Materials:

  • HABA/Avidin pre-mixed reagent or individual HABA and Avidin solutions

  • Biotinylated protein sample (free biotin removed by dialysis or gel filtration)

  • Biotin standards of known concentrations

  • Phosphate-Buffered Saline (PBS)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare Biotin Standards: Create a dilution series of biotin standards in PBS to generate a standard curve.

  • Prepare HABA/Avidin Solution: If not using a pre-mixed solution, prepare the HABA/Avidin reagent according to the manufacturer's instructions. Typically, this involves dissolving HABA and avidin in a buffer.

  • Assay Setup:

    • Pipette 180 µL of the HABA/Avidin solution into each well of the microplate.

    • Add 20 µL of the biotin standards or the biotinylated protein sample to the respective wells.

    • Include a blank well containing 180 µL of HABA/Avidin solution and 20 µL of PBS.

  • Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance of each well at 500 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot the absorbance of the biotin standards against their known concentrations to create a standard curve.

    • Determine the biotin concentration of the sample by interpolating its absorbance value on the standard curve.

    • Calculate the moles of biotin per mole of protein using the known protein concentration.

Visualizing the Workflows

To better understand the experimental process and the comparative logic, the following diagrams have been generated.

HABA_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_standards Prepare Biotin Standards add_samples Add Standards & Samples prep_standards->add_samples prep_sample Prepare Biotinylated Sample (Remove free biotin) prep_sample->add_samples prep_reagent Prepare HABA/Avidin Reagent add_reagent Add HABA/Avidin to Plate prep_reagent->add_reagent add_reagent->add_samples incubate Incubate 5 min add_samples->incubate read_absorbance Read Absorbance @ 500 nm incubate->read_absorbance calc_concentration Calculate Biotin Concentration read_absorbance->calc_concentration calc_ratio Calculate Biotin:Protein Ratio calc_concentration->calc_ratio

Caption: Experimental workflow for the HABA assay.

Assay_Comparison cluster_haba HABA Assay cluster_fluoro Fluorescence Assays cluster_quanttag Chemical-Based Assay haba_principle Competitive Colorimetric haba_pros Pros: - Simple & Fast - Inexpensive haba_principle->haba_pros haba_cons Cons: - Lower Sensitivity - Steric Hindrance Issues - Larger Sample Volume haba_principle->haba_cons fluoro_principle FRET-Based Fluorometric fluoro_pros Pros: - High Sensitivity - Small Sample Volume - High Throughput fluoro_principle->fluoro_pros fluoro_cons Cons: - Requires Fluorescence Reader - Higher Cost fluoro_principle->fluoro_cons quanttag_principle Direct Chemical Reaction quanttag_pros Pros: - High Accuracy (No Steric Hindrance) - Good Sensitivity quanttag_principle->quanttag_pros quanttag_cons Cons: - Longer Incubation Time - Proprietary Reagents quanttag_principle->quanttag_cons Biotin_Quantification Biotin_Quantification Biotin_Quantification->haba_principle Traditional Biotin_Quantification->fluoro_principle Modern Biotin_Quantification->quanttag_principle Alternative

Caption: Comparison of biotin quantification methods.

Conclusion: Selecting the Right Tool for the Job

The HABA assay remains a viable option for routine, less-demanding applications where high sensitivity is not a primary concern and sample availability is not limited. Its simplicity and low cost are advantageous for initial screenings or in resource-limited settings.

However, for applications requiring high accuracy, sensitivity, and the use of precious or low-concentration samples, fluorescence-based and chemical-based assays offer significant advantages. Fluorescent assays provide exceptional sensitivity and are well-suited for high-throughput screening. The chemical-based QuantTag™ assay excels in accuracy by overcoming the inherent steric hindrance limitations of avidin-based methods, making it a robust choice for ensuring the precise characterization of biotinylated molecules.

Ultimately, the selection of a biotin quantification assay should be guided by a thorough evaluation of the experimental needs, balancing the trade-offs between sensitivity, accuracy, cost, and throughput to ensure reliable and reproducible results.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Biotin-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory applications, the proper handling and disposal of chemical reagents like Biotin-PEG4-acid are paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols and regulatory guidelines.

Hazard Profile and Safety Precautions

This compound presents specific hazards that necessitate careful handling during disposal. According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to personal protective equipment (PPE) guidelines is mandatory. Before initiating any disposal procedures, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

Quantitative Hazard Classification

For clarity, the hazard classifications for this compound are summarized in the table below.

Hazard ClassificationGHS CodeDescription
Acute toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe and compliant disposal of this compound:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes, and paper towels), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a compatible material, be securely sealed to prevent leaks or spills, and be stored in a designated secondary containment area.

  • Labeling:

    • Label the hazardous waste container with the full chemical name ("this compound"), the associated hazards (e.g., "Harmful," "Toxic to Aquatic Life"), and the accumulation start date.

  • Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible chemicals can react dangerously.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Ensure the storage area is secure and accessible only to authorized personnel.

  • Disposal:

    • The disposal of this compound must be conducted through an approved waste disposal plant[1]. Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Documentation:

    • Maintain a log of the accumulated waste, including the quantity and date of disposal. This documentation is crucial for regulatory compliance.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

This compound Disposal Workflow A Start: Unused or Waste this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in Designated Hazardous Waste Container B->C D Securely Seal and Label Container C->D E Store in a Safe and Secure Location D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Professional Disposal F->G H End: Compliant Disposal G->H

Figure 1. A flowchart outlining the key steps for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure that its disposal is handled in a manner that is safe for both individuals and the environment. Always consult your institution's specific safety and disposal guidelines, as they may include additional requirements.

References

Comprehensive Safety and Handling Guide for Biotin-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Biotin-PEG4-acid. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing risk to personnel and the environment. This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1].

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent exposure through skin and eye contact, inhalation, and ingestion. The following personal protective equipment (PPE) must be worn at all times when handling this compound.

Protection Type Specific Equipment Rationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not offer adequate protection[2].
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal[2][3].
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills[2]. For larger quantities or where splashing is likely, an acid-resistant suit may be necessary[3].
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood[2].
Foot Protection Closed-toe shoesProtects feet from spills and falling objects[2].

Operational Plan: Handling and Storage

Safe handling and storage are crucial for preventing accidental exposure and maintaining the chemical's integrity.

Preparation and Handling
  • Workspace Setup : Prepare a designated workspace within a chemical fume hood. Ensure the area is clean and uncluttered[2].

  • Emergency Equipment : Before starting, locate the nearest eye-wash station and safety shower.

  • Handling : When transferring the compound, do so carefully to avoid generating dust or aerosols[4]. Avoid all contact with skin, eyes, and clothing[2]. Do not eat, drink, or smoke in the handling area[1].

  • Post-Handling : After handling, decontaminate all work surfaces with an appropriate cleaning agent. Wash hands and any exposed skin thoroughly with soap and water[2][4].

Storage
  • Container : Keep the container tightly sealed when not in use[2].

  • Conditions : Store in a cool, dry, and well-ventilated place. The recommended storage temperature is -20°C[5].

  • Incompatibilities : Keep away from strong oxidizing agents[6].

Disposal Plan: Waste Management

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance. This compound is classified as very toxic to aquatic life and must be disposed of as hazardous waste[1].

Waste Segregation and Collection
  • Dedicated Waste Container : Do not mix this compound waste with other waste streams. It must be collected in a dedicated, properly labeled, and sealed container[2].

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Acute Toxicity, Environmental Hazard).

  • Spillage : In case of a spill, collect the spillage to prevent release into the environment[1]. For solid spills, use dry clean-up procedures and avoid generating dust[4].

Final Disposal
  • Professional Disposal : Dispose of the contents and container at an approved waste disposal plant[1]. Arrange for collection by a licensed chemical waste disposal contractor.

  • Environmental Precaution : Avoid release to the environment[1]. Due to its high aquatic toxicity, this compound waste must not be disposed of down the drain.

Workflow for Handling and Disposal

The following diagram illustrates the procedural flow for safely handling and disposing of this compound.

G This compound: Handling and Disposal Workflow prep 1. Preparation - Assemble required PPE - Prepare fume hood workspace - Locate safety equipment handling 2. Handling - Weigh and transfer compound - Perform experiment carefully - Avoid dust/aerosol generation prep->handling cleanup 3. Post-Handling Cleanup - Decontaminate surfaces - Remove and dispose of PPE - Wash hands thoroughly handling->cleanup storage Store Product (Tightly sealed, -20°C) handling->storage Unused Product waste_collection 4. Waste Collection - Segregate waste - Use dedicated, labeled container - Collect spillage cleanup->waste_collection Contaminated Materials disposal 5. Final Disposal - Arrange licensed contractor pickup - Dispose as hazardous waste - DO NOT pour down drain waste_collection->disposal

Caption: Workflow for safe handling and disposal of this compound.

References

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